molecular formula C21H28O7S B15594880 Bakkenolide Db

Bakkenolide Db

Cat. No.: B15594880
M. Wt: 424.5 g/mol
InChI Key: NOBDIGGORMPBLK-VVLKNSNYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate has been reported in Petasites formosanus with data available.

Properties

IUPAC Name

[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O7S/c1-12-6-7-15(28-16(23)8-9-29(5)25)17-18(27-14(3)22)21(11-20(12,17)4)13(2)10-26-19(21)24/h8-9,12,15,17-18H,2,6-7,10-11H2,1,3-5H3/b9-8-/t12-,15-,17+,18+,20+,21+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBDIGGORMPBLK-VVLKNSNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C=CS(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H]2[C@@]1(C[C@]3([C@@H]2OC(=O)C)C(=C)COC3=O)C)OC(=O)/C=C\[S@](=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Intricate Architecture of Bakkenolide Db: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure elucidation of Bakkenolide (B600228) Db, a sesquiterpenoid lactone isolated from the roots of Petasites formosanus. This document details the spectroscopic and chemical methods employed to determine its molecular formula, planar structure, and stereochemistry, presenting the data in a clear and accessible format for researchers in natural product chemistry and drug discovery.

Executive Summary

Bakkenolide Db, a member of the bakkenolide class of sesquiterpenoids, has been isolated from Petasites formosanus. Its chemical structure was rigorously established through a combination of mass spectrometry, extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism. The molecular formula was determined to be C₂₁H₂₈O₇S. The structure features a characteristic bakkenolide skeleton with an acetoxy group and a cis-3-methylsulfinylacryloyloxy moiety. The elucidation of its intricate stereochemistry was accomplished through Nuclear Overhauser Effect (NOE) experiments and analysis of its chiroptical properties. While the complete quantitative NMR data is not fully available in the primary literature, this guide compiles and presents the key spectroscopic evidence that was instrumental in its structural determination. Furthermore, this guide explores potential biological signaling pathways, drawing parallels with the known activities of structurally related bakkenolides.

Spectroscopic Data and Structure Determination

The elucidation of this compound's structure relied on a multi-faceted spectroscopic approach. High-resolution electron impact mass spectrometry (HR-EI-MS) was pivotal in establishing the molecular formula. Extensive NMR studies, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), were employed to piece together the connectivity and stereochemistry of the molecule.

Mass Spectrometry

High-resolution mass spectrometry provided the exact mass of this compound, which was used to determine its molecular formula.

TechniqueIonization ModeObserved m/zDeduced Molecular Formula
HR-MSEI[Data not available]C₂₁H₂₈O₇S
Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, tabulated set of ¹H and ¹³C NMR data with coupling constants is not available in the primary literature, the key spectral features that led to the structure elucidation are summarized below.

Key ¹H NMR Spectral Data: The ¹H NMR spectrum of this compound showed characteristic signals for two ester side chains attached to the bakkenolide core.[1]

Functional GroupChemical Shift (δ) ppmMultiplicityKey Protons
Acetoxy group2.00singlet-OCOCH₃
cis-3-methylsulfinylacryloyloxy group2.84singlet-SOCH₃
6.01doublet (J = 10.3 Hz)-OCOCH =CHSOCH₃
6.98doublet (J = 10.3 Hz)-OCOCH=CH SOCH₃

Key 2D NMR Correlations: The positions of the acetoxy and the cis-3-methylsulfinylacryloyloxy groups were determined using HMBC experiments.[1]

  • An HMBC correlation was observed between the carbonyl carbon of the acetoxy group (δ 169.5, C-1') and the proton at C-9 (δ 5.76), confirming the attachment of the acetoxy group at the C-9 position.

  • The cis-3-methylsulfinylacryloyloxy group was consequently placed at the C-1 position.

Stereochemistry Determination: The relative stereochemistry of the substituents on the bakkenolide skeleton was determined by NOESY experiments.

  • A Nuclear Overhauser Effect (NOE) was observed between the proton at C-1 and the protons at C-10 and C-15, indicating an α-orientation for the substituent at C-1.

  • An NOE between the proton at C-9 and the proton at C-4 suggested a β-orientation for the substituent at C-9.

Circular Dichroism (CD) Spectroscopy

The absolute configuration of the sulfoxide (B87167) group in the cis-3-methylsulfinylacryloyloxy moiety was determined by circular dichroism. This compound exhibited a positive Cotton effect at 291 nm (Δε +11.39), which is characteristic of an R configuration at the sulfur atom.

Experimental Protocols

While a detailed, step-by-step protocol for the isolation of this compound is not explicitly provided in the primary literature, a general procedure for the isolation of bakkenolides from Petasites species can be outlined as follows.

General Isolation and Purification Workflow

G plant_material Dried Roots of Petasites formosanus extraction Extraction with Hot Methanol plant_material->extraction partition Partitioning between CHCl₃ and H₂O extraction->partition chromatography1 Silica Gel Column Chromatography partition->chromatography1 CHCl₃ fraction chromatography2 Sephadex LH-20 Column Chromatography chromatography1->chromatography2 hplc Preparative HPLC chromatography2->hplc bakkenolide_db Pure this compound hplc->bakkenolide_db G ms HR-EI-MS mol_formula Molecular Formula (C₂₁H₂₈O₇S) ms->mol_formula nmr_1d 1D NMR (¹H, ¹³C) func_groups Identification of Functional Groups (Acetoxy, cis-3-methylsulfinylacryloyloxy) nmr_1d->func_groups nmr_2d 2D NMR (COSY, HSQC, HMBC) planar_structure Planar Structure Determination (Connectivity of atoms) nmr_2d->planar_structure noesy NOESY relative_stereo Relative Stereochemistry (α/β orientation of substituents) noesy->relative_stereo cd Circular Dichroism abs_config Absolute Configuration of Sulfoxide (R-configuration) cd->abs_config mol_formula->planar_structure func_groups->planar_structure planar_structure->relative_stereo final_structure Complete Structure of this compound relative_stereo->final_structure abs_config->final_structure G cluster_cell Cell bakkenolide Bakkenolide B (or potentially this compound) ampk AMPK bakkenolide->ampk Activates nrf2 Nrf2 ampk->nrf2 Phosphorylates & Activates keap1 Keap1 nrf2->keap1 Dissociates from are ARE (Antioxidant Response Element) nrf2->are Translocates to nucleus & binds ho1 HO-1 are->ho1 Induces expression nqo1 NQO-1 are->nqo1 Induces expression inflammation Neuroinflammation ho1->inflammation Inhibits nqo1->inflammation Inhibits

References

Spectroscopic and Structural Elucidation of Bakkenolide Db: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Bakkenolide Db, a sesquiterpenoid lactone isolated from the root of Petasites formosanus. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Mass Spectrometry (MS) Data

High-Resolution Electron Impact Mass Spectrometry (HR-EI-MS) has been instrumental in determining the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₂₁H₂₈O₇S[1]
Ionization ModeElectron Impact (EI)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural framework of this compound has been elucidated primarily through one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. While a complete, tabulated dataset of all chemical shifts is not publicly available in the searched literature, key proton (¹H) NMR signals have been reported, providing characteristic fingerprints for the molecule. The full assignment of both ¹H and carbon-¹³ (¹³C) NMR signals was achieved through a combination of 2D NMR experiments, including COSY, HMQC, HMBC, and NOESY[1].

Table 2: Partial ¹H NMR Spectroscopic Data for this compound

Functional GroupChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in HzAssignmentSource
Acetoxy group2.00s-CH₃[1]
cis-3-Methyl-sulfinylacryloyloxy group2.84s-SOCH₃[1]
6.01d10.3=CH[1]
6.98d10.3=CH[1]

Note: The complete and detailed ¹H and ¹³C NMR data for this compound can be found in the primary literature source: Wu, T. S., et al. (1999). The Bakkenolides from the Root of Petasites formosanus and Their Cytotoxicity. Chemical & Pharmaceutical Bulletin, 47(3), 375-382.

Experimental Protocols

The following sections outline the general methodologies employed for the isolation and spectroscopic analysis of this compound, based on the available literature.

Isolation of this compound

A general workflow for the isolation of bakkenolides from plant material is depicted in the diagram below. This process typically involves extraction, fractionation, and purification steps.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Dried and Powdered Plant Material extraction Solvent Extraction (e.g., with Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (e.g., Hexane, Ethyl Acetate) crude_extract->partition column_chromatography Column Chromatography (Silica Gel) partition->column_chromatography fractions Bioactive Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1: General workflow for the isolation of this compound.
Mass Spectrometry

  • Instrumentation : A VG 70-250 S spectrometer was utilized for mass spectral analysis[1].

  • Ionization Method : High-Resolution Electron Impact (HR-EI) was employed for the determination of the molecular formula[1].

  • Sample Preparation : Samples are typically dissolved in a suitable volatile solvent, such as methanol (B129727) or chloroform, before introduction into the mass spectrometer.

  • Data Acquisition : The instrument is operated in high-resolution mode to obtain accurate mass measurements, allowing for the determination of the elemental composition.

NMR Spectroscopy
  • Instrumentation : NMR spectra were recorded on Bruker AC-200, AMX-400, and Varian-400 Unity Plus spectrometers[1].

  • Sample Preparation : Samples for NMR analysis are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing.

  • ¹H NMR Acquisition : A standard one-pulse sequence is typically used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds between scans.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is commonly used to obtain singlets for all carbon signals. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer experimental time are generally required compared to ¹H NMR.

  • 2D NMR Experiments :

    • COSY (Correlation Spectroscopy) : Identifies proton-proton spin-spin couplings.

    • HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Establishes long-range correlations (typically 2-3 bonds) between protons and carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons, which is crucial for stereochemical assignments[1].

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the searched literature detailing the signaling pathways directly modulated by this compound. The primary publication on its isolation focused on its cytotoxic effects[2]. Further research is required to elucidate the molecular mechanisms and signaling cascades through which this compound exerts its biological activities.

The diagram below illustrates a logical workflow for investigating the biological activity and signaling pathways of a novel natural product like this compound.

G cluster_activity_screening Biological Activity Screening cluster_pathway_analysis Signaling Pathway Analysis cluster_target_validation Target Validation compound This compound in_vitro_assays In vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) compound->in_vitro_assays hit_identification Identification of 'Hit' Activity in_vitro_assays->hit_identification cell_based_assays Cell-Based Assays hit_identification->cell_based_assays western_blot Western Blot (Protein Expression/Phosphorylation) cell_based_assays->western_blot gene_expression Gene Expression Analysis (qPCR, RNA-Seq) cell_based_assays->gene_expression pathway_identification Identification of Modulated Pathways western_blot->pathway_identification gene_expression->pathway_identification in_vivo_models In vivo Models (e.g., Animal Models) pathway_identification->in_vivo_models target_engagement Target Engagement Studies in_vivo_models->target_engagement biomarker_analysis Biomarker Analysis in_vivo_models->biomarker_analysis validated_target Validated Drug Target target_engagement->validated_target biomarker_analysis->validated_target

Figure 2: Workflow for investigating the biological activity and signaling pathways of this compound.

References

biosynthesis pathway of bakkenolide sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biosynthesis Pathway of Bakkenolide (B600228) Sesquiterpenoids

Introduction

Bakkenolide sesquiterpenoids are a class of naturally occurring chemical compounds characterized by a tricyclic hydrindane skeleton with a spiro lactone moiety.[1] Bakkenolide A, also known as fukinanolide, is a prominent member of this family and was first isolated from Petasites japonicus.[2] These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, including selective cytotoxicity against carcinoma cell lines and insect antifeedant effects.[2][3] Understanding the intricate biosynthetic pathway of these molecules is crucial for their potential applications in drug development and agriculture. This technical guide provides a comprehensive overview of the core , detailing the key enzymatic steps, intermediates, and regulatory aspects. It is intended for researchers, scientists, and professionals in the field of drug development and natural product synthesis.

Core Biosynthetic Pathway

The biosynthesis of bakkenolide sesquiterpenoids originates from the general isoprenoid pathway, utilizing farnesyl diphosphate (B83284) (FPP) as the universal C15 precursor for all sesquiterpenoids.[4][5] The pathway proceeds through a series of cyclization and oxidation reactions, primarily catalyzed by sesquiterpene synthases and cytochrome P450 monooxygenases.[6][7][8]

The biosynthesis of bakkenolide A is believed to start with the cyclization of FPP, leading to the formation of a cyclic cation intermediate. This intermediate then undergoes oxidation and skeletal rearrangement to yield the eremophilane (B1244597) fukinone (B12534).[1] It is proposed that fukinone is subsequently oxidized to fukinone epoxide.[1] Following this, a Favorskii-like rearrangement, dehydration, and further oxidation lead to the formation of the characteristic lactone ring, completing the biosynthesis of bakkenolide A.[1]

Bakkenolide_Biosynthesis_Pathway Biosynthesis Pathway of Bakkenolide A FPP Farnesyl Diphosphate (FPP) Cyclic_Cation Cyclic Cation Intermediate FPP->Cyclic_Cation Sesquiterpene Synthase Fukinone Fukinone Cyclic_Cation->Fukinone Oxidation & Rearrangement Fukinone_Epoxide Fukinone Epoxide Fukinone->Fukinone_Epoxide Cytochrome P450 Hydroxy_Acid Hydroxy Acid Intermediate Fukinone_Epoxide->Hydroxy_Acid Favorskii-like Rearrangement Bakkenolide_A Bakkenolide A Hydroxy_Acid->Bakkenolide_A Dehydration & Oxidation Regulation_of_Sesquiterpenoid_Biosynthesis Regulation of Sesquiterpenoid Biosynthesis Biotic_Stress Biotic Stress (e.g., Herbivory, Pathogens) Plant_Hormones Plant Hormones (e.g., Jasmonic Acid) Biotic_Stress->Plant_Hormones Abiotic_Stress Abiotic Stress (e.g., Light, Temperature) Abiotic_Stress->Plant_Hormones Transcription_Factors Transcription Factors Plant_Hormones->Transcription_Factors Biosynthetic_Genes Biosynthetic Gene Expression (e.g., TPS, CYP) Transcription_Factors->Biosynthetic_Genes Sesquiterpenoids Sesquiterpenoid Production (e.g., Bakkenolides) Biosynthetic_Genes->Sesquiterpenoids

References

Unraveling the Enigmatic Mechanism of Action of Bakkenolide Db: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide (B600228) Db, a sesquiterpene lactone belonging to the bakkenolide family, has emerged as a compound of interest within the scientific community. While its precise mechanism of action remains to be fully elucidated, compelling evidence from structurally related bakkenolides, such as Bakkenolide B, D, and G, provides a strong foundation for a hypothesized mechanism centered on anti-inflammatory and anti-allergic activities. This technical guide synthesizes the available data on these related compounds to propose a putative mechanism of action for Bakkenolide Db, offering a comprehensive resource for researchers in drug discovery and development.

Hypothesized Core Mechanisms of Action

Based on the activities of its structural analogs, the hypothesized mechanism of action for this compound is likely multifaceted, primarily targeting key pathways in inflammation and allergic responses. The core hypotheses are:

  • Inhibition of Pro-inflammatory Mediators: this compound is proposed to suppress the production of critical inflammatory mediators, including nitric oxide (NO) and prostaglandins, by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This action is likely mediated through the inhibition of the NF-κB and MAPK signaling pathways.

  • Antagonism of Platelet-Activating Factor (PAF) Receptor: Emulating the action of Bakkenolide G, this compound may act as a competitive antagonist of the PAF receptor, thereby blocking PAF-induced intracellular signaling cascades that lead to platelet aggregation and inflammation.

  • Modulation of Allergic Responses: this compound is hypothesized to attenuate allergic reactions by inhibiting the degranulation of mast cells, a critical event in the release of histamine (B1213489) and other inflammatory mediators, and by potentially interfering with histamine receptor signaling.

Quantitative Data on Related Bakkenolides

To provide a quantitative perspective on the potential bioactivity of this compound, the following tables summarize the key in vitro data for its close structural relatives.

Table 1: Inhibitory Activity of Bakkenolides on Inflammatory and Allergic Responses

CompoundAssayTarget/Cell LineIC50 ValueReference
Bakkenolide BMast Cell DegranulationRBL-2H3 cellsConcentration-dependent inhibition noted[1]
Bakkenolide GPAF-induced Platelet AggregationRabbit Platelets5.6 ± 0.9 µM[2]
Bakkenolide G[3H]PAF Binding to PlateletsRabbit Platelets2.5 ± 0.4 µM[2]

Table 2: Effects of Bakkenolides on Pro-inflammatory Enzyme Expression

CompoundTarget EnzymeCell LineEffectReference
Bakkenolide BiNOSMouse Peritoneal MacrophagesInhibition of gene induction[1]
Bakkenolide BCOX-2Mouse Peritoneal MacrophagesInhibition of gene induction[1]

Signaling Pathways Implicated in the Hypothesized Mechanism of Action

The anti-inflammatory and anti-allergic effects of bakkenolides are believed to be orchestrated through the modulation of specific intracellular signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

The expression of pro-inflammatory genes, including those for iNOS and COX-2, is largely regulated by the transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling cascades (p38, ERK, and JNK). Evidence from Bakkenolide-IIIa suggests that bakkenolides can inhibit the phosphorylation of key proteins in these pathways, such as IKKβ, IκBα, Akt, and ERK1/2, ultimately preventing the nuclear translocation of NF-κB and attenuating the inflammatory response[3].

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates MAPKKK MAPKKK TLR4->MAPKKK Activates Bakkenolide_Db This compound (Hypothesized) Bakkenolide_Db->IKK_complex Inhibits MAPK MAPK (p38, ERK, JNK) Bakkenolide_Db->MAPK Inhibits IkB IkB IKK_complex->IkB Phosphorylates NFkB NFkB IkB->NFkB Inhibits IkB_P P-IκB IkB->IkB_P NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Proteasome Proteasome IkB_P->Proteasome Degradation MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK Inflammatory_Genes iNOS, COX-2 Transcription NFkB_nucleus->Inflammatory_Genes Induces cluster_0 Cell Membrane cluster_1 Cytoplasm PAF PAF PAF_Receptor PAF Receptor PAF->PAF_Receptor Binds Gq Gq PAF_Receptor->Gq Activates Bakkenolide_Db This compound (Hypothesized) Bakkenolide_Db->PAF_Receptor Antagonizes PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Platelet_Aggregation Platelet Aggregation & Inflammation Ca_release->Platelet_Aggregation PKC->Platelet_Aggregation

References

An In-depth Technical Guide to Bakkenolide Derivatives: Origins, Biological Activities, and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolides are a class of sesquiterpenoid lactones characterized by a unique spiro-lactone skeleton. First isolated from Petasites japonicus, these natural products have since been identified in a variety of other plant species, primarily within the Asteraceae family. In recent years, bakkenolide (B600228) derivatives have garnered significant attention from the scientific community due to their diverse and potent biological activities, particularly their neuroprotective and anti-inflammatory properties. This technical guide provides a comprehensive overview of known bakkenolide derivatives, their natural origins, and their mechanisms of action, with a focus on quantitative data and detailed experimental protocols to support further research and drug development endeavors.

Known Bakkenolide Derivatives and Their Natural Origins

Bakkenolide derivatives are predominantly found in plants of the Asteraceae family, with notable concentrations in the genera Petasites, Ligularia, Cacalia, and Homogyne. The specific derivatives isolated can vary depending on the plant species and even the part of the plant being analyzed.

Table 1: Known Bakkenolide Derivatives and Their Natural Sources

Bakkenolide DerivativeNatural Source(s)
Bakkenolide A (Fukinanolide)Petasites japonicus, Ligularia species, Cacalia tangutica, Homogyne alpina[1][2]
Bakkenolide BPetasites japonicus, Petasites tricholobus[3][4]
Bakkenolide DPetasites japonicus, Petasites formosanus, Petasites tricholobus[5][6]
Bakkenolide HPetasites hybridus
Bakkenolide IaPetasites tricholobus[7]
Bakkenolide IIaPetasites tricholobus[7]
Bakkenolide IIIaPetasites tricholobus[7]
Bakkenolide IVaPetasites tricholobus[7]
Bakkenolide VPetasites tricholobus[3]
Bakkenolide VIPeatasites tatewakianus[8]
Bakkenolides Db-Dh, Fa, Fb, I-X, Ya, Yb, Za, Zb, IIIPetasites formosanus[6]

Biological Activities and Quantitative Data

Bakkenolide derivatives have demonstrated a range of biological activities, with neuroprotective and anti-inflammatory effects being the most extensively studied.

Neuroprotective Activity

Several bakkenolide derivatives have shown significant potential in protecting neurons from damage. For instance, bakkenolide-Ia, -IIa, -IIIa, and -IVa, isolated from Petasites tricholobus, have exhibited significant neuroprotective and antioxidant activities in in-vitro assays.[7] Similarly, bakkenolide B has been shown to possess neuroprotective properties.[3]

Anti-inflammatory and Anti-allergic Activities

Bakkenolide B, a major component of Petasites japonicus leaves, has been shown to inhibit mast cell degranulation in a concentration-dependent manner, suggesting its potential in treating allergic reactions.[4] It also suppresses the gene induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in mouse peritoneal macrophages, key mediators of inflammation.[4] In an animal model of asthma, bakkenolide B significantly inhibited the accumulation of eosinophils, macrophages, and lymphocytes in bronchoalveolar lavage fluid.[4]

Table 2: Quantitative Data on the Biological Activities of Bakkenolide Derivatives

DerivativeBiological ActivityAssayCell Line/ModelIC50/EC50
Bakkenolide BAnti-allergicAntigen-induced degranulationRBL-2H3 mast cellsNot explicitly stated, but concentration-dependent inhibition observed[4]
Bakkenolide DCytotoxicityMTT assayHep G2 cells2.32 x 10⁻⁴ M[6]
Bakkenolide DCytotoxicityMTT assayHep G2,2,15 cells1.40 x 10⁻² M[6]
Bakkenolide DCytotoxicityMTT assayKB cells26.9 µM[6]
Bakkenolide DCytotoxicityMTT assayCCM2 cells40.97 µM[6]
Bakkenolide DCytotoxicityMTT assayP338 cells1.74 x 10⁻² M[6]

Signaling Pathways Modulated by Bakkenolide Derivatives

The biological effects of bakkenolide derivatives are mediated through their interaction with specific cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response.[] Total bakkenolides from Petasites tricholobus have been shown to exert their neuroprotective effects by inhibiting the activation of NF-κB.[10] This inhibition is achieved by suppressing the phosphorylation of IκB-kinase (IKK) complex, the NF-κB p65 subunit, and the inhibitor protein IκB. This prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes. Bakkenolide-IIIa has also been demonstrated to protect against cerebral damage by inhibiting NF-κB activation.[11]

NF_kB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Inflammation Inflammation Pro-inflammatory Genes->Inflammation Bakkenolides Bakkenolides Bakkenolides->IKK Complex inhibits

Inhibition of the NF-κB signaling pathway by bakkenolide derivatives.

AMPK/Nrf2 Signaling Pathway

The AMP-activated protein kinase (AMPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways are key regulators of cellular stress responses and have anti-inflammatory effects. Bakkenolide B from Petasites japonicus has been shown to exert its anti-neuroinflammatory effects by activating the AMPK/Nrf2 pathway in microglia.[12] Activation of AMPK by bakkenolide B leads to the phosphorylation and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and initiates the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[13][14][15]

AMPK_Nrf2_Pathway Bakkenolide B Bakkenolide B AMPK AMPK Bakkenolide B->AMPK activates Nrf2 Nrf2 AMPK->Nrf2 phosphorylates Keap1 Keap1 Nrf2->Keap1 dissociates from Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Nucleus->ARE binds to Antioxidant Genes (HO-1, NQO1) Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant Genes (HO-1, NQO1) activates transcription of Anti-inflammatory & Neuroprotective Effects Anti-inflammatory & Neuroprotective Effects Antioxidant Genes (HO-1, NQO1)->Anti-inflammatory & Neuroprotective Effects

Activation of the AMPK/Nrf2 signaling pathway by Bakkenolide B.

Experimental Protocols

The following sections detail the general methodologies for the extraction, isolation, and characterization of bakkenolide derivatives from plant materials.

Extraction and Isolation

A general workflow for the extraction and isolation of bakkenolides is presented below. Specific details may vary depending on the plant material and the target compounds.

Extraction_Workflow Plant Material Plant Material Grinding Grinding Plant Material->Grinding Solvent Extraction Solvent Extraction Grinding->Solvent Extraction Filtration & Concentration Filtration & Concentration Solvent Extraction->Filtration & Concentration Crude Extract Crude Extract Filtration & Concentration->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fractions Fractions Column Chromatography->Fractions Further Purification (e.g., HPLC) Further Purification (e.g., HPLC) Fractions->Further Purification (e.g., HPLC) Pure Bakkenolide Derivatives Pure Bakkenolide Derivatives Further Purification (e.g., HPLC)->Pure Bakkenolide Derivatives

General workflow for the extraction and isolation of bakkenolide derivatives.

1. Plant Material Preparation: The plant material (e.g., rhizomes, leaves) is collected, dried, and ground into a fine powder to increase the surface area for extraction.

2. Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent. Common solvents used include ethanol, methanol, ethyl acetate (B1210297), and chloroform. The extraction is typically performed at room temperature or with gentle heating over several hours to days, often with repeated solvent changes to ensure complete extraction.

3. Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

4. Column Chromatography: The crude extract is subjected to column chromatography for initial separation. Silica gel is a commonly used stationary phase, and a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate mixtures) is used as the mobile phase to elute different fractions.

5. Further Purification: Fractions showing the presence of bakkenolides (as determined by thin-layer chromatography or other analytical methods) are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.

Characterization

The structures of the isolated bakkenolide derivatives are elucidated using a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the carbon skeleton and the connectivity of protons and carbons in the molecule.

2. Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

3. High-Performance Liquid Chromatography (HPLC): HPLC is used for both the purification and the quantitative analysis of bakkenolide derivatives. A C18 column is commonly employed with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. Detection is typically performed using a UV detector.

Conclusion

Bakkenolide derivatives represent a promising class of natural products with significant therapeutic potential, particularly in the areas of neuroprotection and anti-inflammatory-related diseases. This technical guide has provided a comprehensive overview of their origins, biological activities, and underlying mechanisms of action. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into this fascinating class of compounds and accelerating their translation into novel therapeutic agents. Continued research into the structure-activity relationships of a wider range of bakkenolide derivatives will be crucial for optimizing their efficacy and safety profiles for clinical applications.

References

Uncharted Territory: The Anti-Inflammatory Potential of Bakkenolide Db Remains Undocumented in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature and databases reveals a significant gap in the understanding of the anti-inflammatory properties of a specific sesquiterpene lactone, Bakkenolide (B600228) Db. Despite the documented anti-inflammatory activities of other related compounds within the bakkenolide family, such as Bakkenolide B and Bakkenolide D, specific data on the mechanisms of action, quantitative effects, and experimental protocols for Bakkenolide Db are currently unavailable.

Chemical suppliers list this compound with the CAS number 226711-23-5, distinguishing it from other bakkenolides. However, this identification has not been associated with any peer-reviewed research detailing its biological effects in the context of inflammation. While one supplier vaguely suggests potential cytotoxicity, this claim is not substantiated with empirical data or further context, leaving its therapeutic potential, particularly as an anti-inflammatory agent, completely unexplored.

In contrast, preliminary research on other bakkenolides offers a glimpse into the potential mechanisms that this compound might employ. For instance, Bakkenolide D has been reported to exert its effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the regulation of immune and inflammatory responses.[1] This inhibition would theoretically reduce the expression of pro-inflammatory cytokines and other inflammatory mediators. Additionally, studies on Bakkenolide B have demonstrated its ability to suppress the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.

Given the absence of specific data for this compound, it is not possible to provide an in-depth technical guide that includes quantitative data on its anti-inflammatory efficacy, detailed experimental methodologies, or visual diagrams of its signaling pathways as requested.

For researchers, scientists, and drug development professionals interested in the anti-inflammatory potential of this class of compounds, the current body of knowledge suggests that focusing on more extensively studied analogues like Bakkenolide B and Bakkenolide D would be a more fruitful avenue for investigation. Future research is needed to isolate and characterize the bioactivity of this compound to determine if it holds similar or unique therapeutic promise in the realm of inflammatory diseases. Until such studies are conducted, this compound remains an enigmatic molecule with unknown potential in the field of pharmacology.

References

The Neuroprotective Potential of Bakkenolide Family Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bakkenolide (B600228) family of sesquiterpene lactones, naturally occurring compounds found in various plant species, has emerged as a promising area of research for the development of novel neuroprotective therapeutics. This technical guide provides an in-depth overview of the current understanding of the neuroprotective effects of these compounds, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of neuroscience and ischemic brain injury.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of various bakkenolide compounds has been quantified in several preclinical studies. The following tables summarize the key quantitative findings from in vitro and in vivo models of neuronal injury.

Table 1: In Vivo Neuroprotective Effects of Bakkenolide Compounds in a Rat Model of Transient Focal Cerebral Ischemia

CompoundDosageAdministration RouteKey Findings
Bakkenolide-IIIa4, 8, 16 mg/kgIntragastric (i.g.)Dose-dependently reduced brain infarct volume and improved neurological deficit scores. The 16 mg/kg dose also increased the 72-hour survival rate.[1]
Total Bakkenolides5, 10, 20 mg/kgOralMarkedly reduced brain infarct volume and neurological deficits.[2]

Table 2: In Vitro Neuroprotective and Anti-Neuroinflammatory Effects of Bakkenolide Compounds

CompoundModelConcentrationKey Findings
Bakkenolide-IIIaOxygen-Glucose Deprivation (OGD) in primary hippocampal neuronsNot specifiedIncreased cell viability and decreased the number of apoptotic cells. Dose-dependently increased the Bcl-2/Bax ratio.[1]
Total BakkenolidesOGD in primary neuronsNot specifiedSignificantly attenuated cell death and apoptosis.[2]
Bakkenolide BLipopolysaccharide (LPS)-stimulated microgliaPretreatmentSignificantly and dose-dependently reduced the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-12) and nitric oxide (NO).[3]
Bakkenolide-Ia, -IIa, -IIIa, -IVaOGD and oxidative insults in primary cultured neuronsNot specifiedExhibited significant neuroprotective and antioxidant activities.[4]
Bakkenolide-VaHypoxia-glucose deprivation and oxidative insults in primary cultured neuronsNot specifiedDemonstrated neuroprotective activity.[5]
Bakkenolide-VIOGD and oxidative insults in primary cultured neuronsNot specifiedShowed neuroprotective activity.[6]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the investigation of the neuroprotective effects of bakkenolide compounds.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is widely used to mimic focal ischemic stroke in humans.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized. Body temperature is maintained at 37°C throughout the surgical procedure.

  • Surgical Procedure:

    • A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and dissected.

    • A nylon monofilament with a rounded tip is inserted into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[1]

    • Occlusion is typically maintained for a specific duration (e.g., 1-2 hours) before the filament is withdrawn to allow for reperfusion.[1]

  • Assessment of Ischemia: Laser Doppler flowmetry can be used to monitor cerebral blood flow and confirm successful occlusion and reperfusion.

  • Post-Operative Care: Animals are monitored for recovery and receive appropriate post-operative care.

  • Outcome Measures:

    • Infarct Volume Assessment: 24-72 hours post-MCAO, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) areas are quantified using image analysis software.

    • Neurological Deficit Scoring: A battery of behavioral tests is used to assess motor and sensory deficits. A common scoring system evaluates posture, circling, and climbing abilities.[7]

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Neurons

This model simulates the ischemic conditions of stroke in a cell culture system.

  • Primary Neuron Culture:

    • Cortical or hippocampal neurons are dissected from embryonic rat or mouse brains.

    • Cells are dissociated and plated on coated culture dishes.

    • Neurons are maintained in a specific growth medium for a set number of days to allow for maturation.

  • OGD Procedure:

    • The culture medium is replaced with a glucose-free medium.

    • The cultures are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂ and 5% CO₂).

    • The duration of OGD can vary (e.g., 1-3 hours).

  • Reperfusion: After OGD, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for a specified period (e.g., 24 hours).

  • Assessment of Cell Viability and Apoptosis:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase from damaged cells.

    • TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.[8][9][10][11]

Key Biochemical Assays
  • Western Blotting: Used to quantify the expression levels of specific proteins involved in signaling pathways (e.g., p-Akt, p-ERK, NF-κB p65, IκBα).[12][13][14][15][16]

    • Protein Extraction: Cells or tissues are lysed to extract total protein.

    • Protein Quantification: The concentration of protein in each sample is determined.

    • Gel Electrophoresis: Proteins are separated by size on a polyacrylamide gel.

    • Protein Transfer: Proteins are transferred from the gel to a membrane.

    • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by secondary antibodies conjugated to a detection enzyme.

    • Detection: The signal is visualized and quantified.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Used to measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or biological fluids.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of bakkenolide compounds are mediated through the modulation of several key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB plays a critical role in inflammation and apoptosis following ischemic injury. Total bakkenolides and Bakkenolide-IIIa have been shown to inhibit the activation of the NF-κB pathway.[1][2]

NF_kB_Inhibition Akt Akt IKK IKK Akt->IKK Activates ERK ERK1/2 ERK->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p65/p50) IkB->NFkB Sequestered in Cytoplasm NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation Genes Pro-inflammatory & Apoptotic Genes NFkB_nuc->Genes Bakkenolides Bakkenolides Bakkenolides->Akt Inhibits Phosphorylation Bakkenolides->ERK AMPK_Nrf2_Activation AMPK AMPK Nrf2 Nrf2 AMPK->Nrf2 Promotes dissociation from Keap1 Keap1 Keap1 Keap1->Nrf2 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, NQO-1) ARE->Genes Induces Transcription Bakkenolide_B Bakkenolide B Bakkenolide_B->AMPK

References

Bakkenolide Db: A Potential Platelet-Activating Factor (PAF) Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide focuses on Bakkenolide Db, a naturally occurring sesquiterpenoid isolated from Petasites formosanus, direct experimental data on its activity as a Platelet-Activating Factor (PAF) receptor antagonist is not extensively available in current scientific literature. However, significant research has been conducted on a closely related compound from the same plant, Bakkenolide G , demonstrating its potent and specific PAF-receptor antagonist properties. This document will therefore leverage the detailed findings on Bakkenolide G as a comprehensive case study to infer the potential mechanisms and therapeutic utility of this compound and other related bakkenolides. The structural similarities between these compounds suggest they may share a similar biological activity profile.

Introduction to Platelet-Activating Factor (PAF) and Its Receptor

Platelet-Activating Factor (PAF) is a potent, pro-inflammatory phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes. Its effects are mediated through a specific G-protein coupled receptor, the PAF receptor (PAFR). Activation of the PAFR triggers a cascade of intracellular signaling events, leading to cellular responses such as platelet aggregation, inflammation, allergic reactions, and endotoxic shock. Consequently, antagonists of the PAF receptor are of significant interest as potential therapeutic agents for a variety of inflammatory and cardiovascular diseases.

Bakkenolide G as a PAF-Receptor Antagonist: Quantitative Data

Bakkenolide G, isolated from Petasites formosanus, has been identified as a selective and concentration-dependent inhibitor of PAF-induced platelet aggregation and ATP release[1]. The following tables summarize the key quantitative data from in vitro studies.

ParameterValue (Mean ± SD)ConditionsReference
IC50 (Platelet Aggregation) 5.6 ± 0.9 µMPAF-induced (2 ng/mL) rabbit platelet aggregation[1]
IC50 ([3H]PAF Binding Competition) 2.5 ± 0.4 µMCompetition with [3H]PAF binding to platelets[1]
pA2 Value (Schild Plot Analysis) 6.21 ± 0.75PAF-induced rabbit platelet aggregation[1]
Schild Plot Slope 1.31 ± 0.31PAF-induced rabbit platelet aggregation[1]

Table 1: In Vitro Inhibitory Activity of Bakkenolide G against PAF

Bakkenolide G's antagonistic activity was found to be specific to the PAF receptor. It did not inhibit platelet aggregation induced by other agonists such as thrombin, collagen, arachidonic acid, or the thromboxane (B8750289) A2 mimetic U46619[1]. This specificity underscores its potential as a targeted therapeutic agent.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the PAF-receptor antagonist activity of Bakkenolide G.

Preparation of Washed Rabbit Platelets
  • Blood Collection: Blood is drawn from the marginal ear vein of rabbits into a syringe containing an anticoagulant solution (e.g., acid-citrate-dextrose).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 120 x g) for 10 minutes. The supernatant, which is the PRP, is carefully collected.

  • Platelet Pelleting and Washing: The PRP is then centrifuged at a higher speed (e.g., 800 x g) for 15 minutes to pellet the platelets. The platelet pellet is washed with a buffer (e.g., Tyrode's buffer) and resuspended in a calcium-free Tyrode's solution containing bovine serum albumin.

  • Platelet Count Adjustment: The final platelet concentration is adjusted to the desired level (e.g., 3.0 x 10^8 platelets/mL) for use in subsequent assays.

Platelet Aggregation Assay
  • Instrumentation: A turbidimetric platelet aggregometer is used to measure changes in light transmission through the platelet suspension.

  • Assay Procedure:

    • Aliquots of the washed platelet suspension are placed in the aggregometer cuvettes and warmed to 37°C with continuous stirring.

    • The test compound (Bakkenolide G) or vehicle is added to the platelet suspension and incubated for a specified time (e.g., 3 minutes).

    • PAF is then added to induce platelet aggregation, and the change in light transmission is recorded for a set duration (e.g., 5 minutes).

  • Data Analysis: The percentage of platelet aggregation is calculated, and the IC50 value (the concentration of the antagonist that inhibits 50% of the PAF-induced aggregation) is determined from the dose-response curve.

[3H]PAF Receptor Binding Assay
  • Reaction Mixture Preparation: The assay is typically performed in a buffer containing washed platelets, [3H]PAF (the radiolabeled ligand), and either the test compound (Bakkenolide G) or unlabeled PAF (for determining non-specific binding).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the platelets with the bound radioligand. The filter is then washed quickly with ice-cold buffer to remove any unbound [3H]PAF.

  • Radioactivity Measurement: The radioactivity retained on the filter is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for the competition of [3H]PAF binding by the test compound is then determined.

Visualizations: Signaling Pathways and Experimental Workflows

PAF Receptor Signaling Pathway

The following diagram illustrates the major signaling pathways activated upon PAF binding to its receptor, leading to platelet aggregation.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq PAFR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca ↑ Release PKC PKC DAG->PKC Activates Platelet_Activation Platelet Activation & Aggregation Ca->Platelet_Activation Leads to PKC->Platelet_Activation Leads to Bakkenolide This compound/G Bakkenolide->PAFR Antagonizes

Caption: PAF Receptor Signaling Cascade Leading to Platelet Aggregation.

Experimental Workflow for Platelet Aggregation Assay

This diagram outlines the key steps involved in the in vitro platelet aggregation assay.

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Blood_Collection 1. Rabbit Blood Collection PRP_Prep 2. Prepare Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Prep Washed_Platelets 3. Prepare Washed Platelets PRP_Prep->Washed_Platelets Incubation 4. Incubate Platelets with Bakkenolide or Vehicle Washed_Platelets->Incubation Induction 5. Induce Aggregation with PAF Incubation->Induction Measurement 6. Measure Light Transmittance Induction->Measurement Dose_Response 7. Generate Dose-Response Curve Measurement->Dose_Response IC50_Calc 8. Calculate IC50 Dose_Response->IC50_Calc

Caption: Workflow for PAF-Induced Platelet Aggregation Inhibition Assay.

Logical Relationship of Bakkenolide Action

This diagram illustrates the logical relationship of Bakkenolide G's antagonistic action at the PAF receptor.

Bakkenolide_Action PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor PAF->PAFR Binds & Activates Signaling Intracellular Signaling Cascade PAFR->Signaling Initiates Bakkenolide Bakkenolide G Bakkenolide->PAFR Competitively Blocks Binding Response Platelet Aggregation & Inflammation Signaling->Response Leads to

Caption: Competitive Antagonism of the PAF Receptor by Bakkenolide G.

Conclusion and Future Directions

The available evidence for Bakkenolide G strongly suggests that bakkenolides from Petasites formosanus are a promising class of natural compounds with specific PAF-receptor antagonist activity. The quantitative data and detailed experimental protocols provided herein for Bakkenolide G serve as a robust framework for the future investigation of this compound.

To definitively establish the PAF-receptor antagonist activity of this compound, future research should focus on:

  • Direct Quantification: Performing platelet aggregation and receptor binding assays with purified this compound to determine its IC50 and pA2 values.

  • In Vivo Studies: Evaluating the efficacy of this compound in animal models of PAF-mediated diseases, such as asthma, sepsis, or thrombosis.

  • Structure-Activity Relationship (SAR) Studies: Comparing the activities of different bakkenolides to understand the structural features essential for PAF receptor antagonism.

Such studies will be crucial in validating this compound as a potential therapeutic lead for the development of novel anti-inflammatory and anti-thrombotic drugs.

References

A Comprehensive Review of Sesquiterpene Lactones from Ligularia: Phytochemistry, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The genus Ligularia, a member of the Asteraceae family, is a rich source of structurally diverse sesquiterpene lactones (SLs). These secondary metabolites have garnered significant attention in the scientific community for their wide range of biological activities, including potent cytotoxic and anti-inflammatory effects. This technical guide provides a comprehensive literature review of sesquiterpene lactones isolated from Ligularia, with a focus on their chemical diversity, biological activities, and the experimental methodologies used for their study.

Chemical Diversity of Sesquiterpene Lactones in Ligularia

The sesquiterpene lactones found in Ligularia species are predominantly of the eremophilane (B1244597) type. However, other skeletal types are also present. These compounds exhibit a wide array of structural modifications, including varying degrees of oxidation, esterification, and the formation of dimers, contributing to their chemical diversity and broad spectrum of biological activities.

Biological Activities of Ligularia Sesquiterpene Lactones

Sesquiterpene lactones from Ligularia have been extensively studied for their potential therapeutic applications, primarily focusing on their cytotoxic and anti-inflammatory properties.

Cytotoxic Activity

Numerous studies have demonstrated the potent cytotoxic effects of Ligularia-derived sesquiterpene lactones against a variety of cancer cell lines. The cytotoxic mechanism is often attributed to the presence of the α-methylene-γ-lactone moiety, which can act as a Michael acceptor, leading to the alkylation of biological macromolecules and subsequent induction of apoptosis.[1]

Table 1: Cytotoxicity of Sesquiterpene Lactones from Ligularia Species

CompoundLigularia SpeciesCancer Cell LineIC50 (µM)Reference
8β-hydroxy-1-oxo-(14α,15α-eremophil-7(11),9(10)-dien-12,8α-olide)L. platyglossaHL-6024.0 - 51.1[1]
1-hydroxy-2-oxo-(14α,15α-eremophil-1(10),7(11),8(9)-trien-12,8-olide)L. platyglossaHL-6024.0 - 51.1[1]
10α-hydroxy-1-oxo-eremophil-7(11),8(9)-dien-12,8-olideL. platyglossaHL-6024.0 - 51.1[1]
Anti-inflammatory Activity

The anti-inflammatory properties of sesquiterpene lactones from Ligularia are well-documented. These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][3] The mechanism of action often involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Table 2: Anti-inflammatory Activity of Sesquiterpene Lactones from Ligularia Species

CompoundLigularia SpeciesAssayIC50 (µM)Reference
3-Oxo-8-hydroxyeremophila-1,7(11)-dien-12,8-olideL. fischeriNO production in LPS-stimulated RAW 264.7 cells6.528[3]
Spicatainoid DL. subspicataInhibition of TNF-α, IL-1β, and IL-6 in LPS-stimulated N9 cells27.60 ± 1.9[2]
Spicatainoid AL. subspicataInhibition of TNF-α, IL-1β, and IL-6 in LPS-stimulated N9 cells39.6 ± 2.7[2]
Spicatainoid CL. subspicataInhibition of TNF-α, IL-1β, and IL-6 in LPS-stimulated N9 cells42.5 ± 3.8[2]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of sesquiterpene lactones from Ligularia.

Isolation and Purification of Sesquiterpene Lactones

The following is a representative workflow for the isolation and purification of sesquiterpene lactones from Ligularia species, compiled from several cited methodologies.

G Start Plant Material (e.g., roots and rhizomes of Ligularia) Extraction Extraction with 95% Ethanol (B145695) (3 times at room temperature) Start->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Suspension Suspension in H2O Concentration->Suspension Partitioning Liquid-Liquid Partitioning Suspension->Partitioning Petroleum_Ether Petroleum Ether Fraction (discarded) Partitioning->Petroleum_Ether Non-polar compounds Ethyl_Acetate Ethyl Acetate (B1210297) Fraction Partitioning->Ethyl_Acetate Target compounds Column_Chromatography Silica (B1680970) Gel Column Chromatography Ethyl_Acetate->Column_Chromatography Gradient_Elution Gradient Elution (e.g., Petroleum Ether-Acetone) Column_Chromatography->Gradient_Elution Fractions Collection of Fractions Gradient_Elution->Fractions TLC TLC Analysis Fractions->TLC Pooling Pooling of Similar Fractions TLC->Pooling Further_Purification Further Purification Pooling->Further_Purification Prep_HPLC Preparative HPLC (e.g., C18 column, Methanol-Water) Further_Purification->Prep_HPLC Pure_Compounds Isolated Sesquiterpene Lactones Prep_HPLC->Pure_Compounds

Caption: General workflow for the isolation of sesquiterpene lactones.

Detailed Steps:

  • Extraction: The air-dried and powdered plant material (e.g., roots and rhizomes) is extracted exhaustively with a suitable solvent, typically 95% ethanol, at room temperature. This process is usually repeated three times to ensure complete extraction.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether and ethyl acetate. The sesquiterpene lactones are typically enriched in the ethyl acetate fraction.

  • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The separation is achieved by gradient elution with a solvent system such as petroleum ether-acetone, with a gradually increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compounds.

  • Further Purification: Fractions with similar TLC profiles are combined and may require further purification steps, such as repeated column chromatography or preparative high-performance liquid chromatography (prep-HPLC).

  • Preparative HPLC: Final purification is often achieved by prep-HPLC on a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient.

Structure Elucidation

The structures of the isolated pure compounds are elucidated using a combination of spectroscopic techniques, including:

  • 1D NMR: ¹H and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.

  • 2D NMR: COSY, HSQC, and HMBC experiments to establish the connectivity of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the molecular formula.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis to unambiguously determine the three-dimensional structure and absolute stereochemistry of crystalline compounds.[1]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the isolated sesquiterpene lactones for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate and incubated.

  • Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the sesquiterpene lactones for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: The plate is incubated for a further 24 hours.

  • Griess Assay: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm. The IC50 value for the inhibition of NO production is then calculated.[3]

Signaling Pathways Modulated by Ligularia Sesquiterpene Lactones

The anti-inflammatory and cytotoxic effects of sesquiterpene lactones from Ligularia are often mediated through the modulation of key cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Many sesquiterpene lactones from Ligularia have been shown to inhibit the activation of NF-κB. This inhibition can occur at various points in the pathway, such as by preventing the degradation of the inhibitory protein IκBα or by directly inhibiting the activity of the IκB kinase (IKK) complex.

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes Transcription SL Sesquiterpene Lactones (from Ligularia) SL->IKK Inhibition

Caption: Inhibition of the NF-κB pathway by Ligularia sesquiterpene lactones.
MAPK Signaling Pathway

The MAPK signaling pathway is another crucial pathway involved in inflammation and cell proliferation. Sesquiterpene lactones can interfere with this pathway by inhibiting the phosphorylation of key kinases such as ERK, JNK, and p38, thereby supressing the downstream inflammatory and proliferative responses.

G Stimulus Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK1/2, MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Phosphorylation Nucleus Nucleus Transcription_Factors->Nucleus Translocation Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response Gene Expression SL Sesquiterpene Lactones (from Ligularia) SL->MAPKK Inhibition

Caption: Modulation of the MAPK pathway by Ligularia sesquiterpene lactones.

Conclusion

The genus Ligularia represents a valuable source of sesquiterpene lactones with significant potential for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The information presented in this technical guide provides a solid foundation for researchers interested in exploring the rich phytochemistry and pharmacology of these fascinating natural products. Further research is warranted to fully elucidate the mechanisms of action of these compounds and to explore their potential in preclinical and clinical studies.

References

Preliminary Cytotoxicity Assessment of Bakkenolide Db: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity assessment of Bakkenolide Db, a sesquiterpenoid lactone. The information is compiled from available scientific literature, focusing on its effects on murine leukemia (P-388) and human lung adenocarcinoma (A549) cell lines. This document details the experimental methodologies, summarizes the cytotoxic activity, and explores potential signaling pathways involved, based on studies of related compounds.

Quantitative Cytotoxicity Data

The primary study identifying this compound also investigated its cytotoxic properties. While the specific IC50 values from the original research by Wu et al. (1999) are not available in the accessed literature, the study confirmed cytotoxic activity against P-388 and A549 cells. For the purpose of this guide, the data is presented as a qualitative summary. Further investigation into the original publication is required to obtain the precise quantitative data.

CompoundCell LineAssayIC50 (µg/mL)Reference
This compoundP-388 (Murine Leukemia)MTT AssayData not available(Wu et al., 1999)
This compoundA549 (Human Lung Adenocarcinoma)MTT AssayData not available(Wu et al., 1999)

Experimental Protocols

The following protocols describe the general methodology likely employed for the cytotoxicity assessment of this compound against P-388 and A549 cell lines, based on standard laboratory practices for the MTT assay.

Cell Culture and Maintenance
  • P-388 (Murine Leukemia) Cells:

    • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Culture Conditions: Cells are maintained in suspension culture in a humidified incubator at 37°C with 5% CO₂.

    • Subculturing: The cell suspension is diluted with fresh medium every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

  • A549 (Human Lung Adenocarcinoma) Cells:

    • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Culture Conditions: Cells are grown as a monolayer in tissue culture flasks in a humidified incubator at 37°C with 5% CO₂.

    • Subculturing: When cells reach 80-90% confluency, they are detached using a 0.25% trypsin-EDTA solution and re-seeded into new flasks at a lower density.

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding:

    • P-388 Cells: Seeded into 96-well microplates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • A549 Cells: Seeded into 96-well microplates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium and allowed to adhere overnight.

  • Compound Treatment:

    • This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Serial dilutions of this compound are prepared in the culture medium.

    • The medium from the cell plates is replaced with medium containing various concentrations of this compound. Control wells receive medium with the vehicle (DMSO) at the same concentration used for the highest compound dose.

  • Incubation:

    • The treated plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Formazan (B1609692) Solubilization:

    • Following incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • The medium is then carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • Data Analysis:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_cell_culture Cell Culture cluster_assay_setup MTT Assay Setup cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis P388 P-388 Cells (Suspension Culture) seeding Cell Seeding in 96-well Plates P388->seeding A549 A549 Cells (Adherent Culture) A549->seeding treatment Treatment with this compound (Serial Dilutions) seeding->treatment incubation_period 48-72 hours Incubation (37°C, 5% CO₂) treatment->incubation_period mtt_addition MTT Reagent Addition incubation_period->mtt_addition formazan_formation Formazan Crystal Formation (2-4 hours) mtt_addition->formazan_formation solubilization Formazan Solubilization (DMSO) formazan_formation->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance viability_calc Cell Viability Calculation absorbance->viability_calc ic50 IC50 Determination viability_calc->ic50

Caption: Workflow of the MTT assay for assessing the cytotoxicity of this compound.

Potential Signaling Pathways Implicated in Bakkenolide Cytotoxicity

While specific signaling pathways for this compound have not been elucidated, studies on other bakkenolides, such as Bakkenolide B, suggest potential mechanisms of action that may be relevant. These pathways are presented here as hypothetical targets for this compound.

signaling_pathways cluster_ampk_nrf2 AMPK/Nrf2 Pathway cluster_mapk MAPK Pathway BakkenolideDb This compound (Hypothesized) AMPK AMPK (Activation) BakkenolideDb->AMPK Activates? p38 p38 MAPK (Inhibition) BakkenolideDb->p38 Inhibits? ERK ERK (Inhibition) BakkenolideDb->ERK Inhibits? Nrf2 Nrf2 (Activation) AMPK->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes OxidativeStress Reduced Oxidative Stress AntioxidantEnzymes->OxidativeStress Apoptosis Apoptosis p38->Apoptosis ERK->Apoptosis

Caption: Hypothesized signaling pathways potentially modulated by this compound.

Discussion and Future Directions

The preliminary assessment indicates that this compound possesses cytotoxic activity against cancer cell lines. However, a more detailed understanding requires the determination of its precise IC50 values. Future research should focus on confirming these values and expanding the cytotoxicity profiling to a broader panel of cancer cell lines.

Furthermore, the elucidation of the specific molecular mechanisms underlying the cytotoxic effects of this compound is crucial. Based on the activity of related compounds, investigating its impact on the AMPK/Nrf2 and MAPK signaling pathways would be a logical next step. Techniques such as Western blotting to assess the phosphorylation status of key proteins in these pathways, and gene expression analysis to measure the transcription of downstream targets, would provide valuable insights. Understanding these mechanisms will be essential for evaluating the potential of this compound as a novel therapeutic agent in oncology.

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of Bakkenolide D

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the last literature search, a specific total synthesis of Bakkenolide (B600228) D has not been published. The following protocol is a proposed synthetic route based on established methodologies for the synthesis of structurally related bakkenolide-type sesquiterpenoids. The experimental details, including reaction conditions and yields, are hypothetical and based on analogous transformations reported in the literature for similar substrates.

Introduction

Bakkenolide D is a member of the bakkenolide family of sesquiterpenoid lactones, which are characterized by a spiro-fused γ-lactone moiety attached to a hydrindane core. These natural products have garnered significant interest from the synthetic community due to their unique structural features and potential biological activities. This document outlines a proposed retrosynthetic analysis and a detailed forward synthetic protocol for the total synthesis of Bakkenolide D. The proposed strategy leverages key transformations that have been successfully applied in the synthesis of other bakkenolides.

Retrosynthetic Analysis

The proposed retrosynthesis of Bakkenolide D commences by disconnecting the ester side chain, leading to the core spiro-lactone alcohol. The spiro-lactone could be envisioned to arise from a Baeyer-Villiger oxidation of a corresponding spirocyclic ketone. This key intermediate can be traced back to a simpler hydrindanone system, which could be assembled through a Robinson annulation or a Diels-Alder reaction. The stereochemistry of the hydrindane core is a critical challenge that can be addressed through stereoselective cyclization strategies.

Retrosynthesis Bakkenolide_D Bakkenolide D Core_Alcohol Core Spiro-lactone Alcohol Bakkenolide_D->Core_Alcohol Esterification Spiro_Ketone Spirocyclic Ketone Core_Alcohol->Spiro_Ketone Baeyer-Villiger Oxidation Hydrindanone Hydrindanone Intermediate Spiro_Ketone->Hydrindanone Spirocyclization Starting_Materials Simple Starting Materials Hydrindanone->Starting_Materials Annulation/Cycloaddition

Caption: Proposed retrosynthetic analysis of Bakkenolide D.

Experimental Protocols

Synthesis of the Hydrindanone Core

A plausible approach to the hydrindanone core involves an asymmetric Michael addition followed by an intramolecular aldol (B89426) condensation.

Step 1: Asymmetric Michael Addition

Reagent/ParameterQuantity/Value
2-Methyl-1,3-cyclopentanedione (B45155)1.0 equiv
Methyl vinyl ketone1.2 equiv
(S)-Proline (catalyst)0.1 equiv
SolventDMSO
TemperatureRoom Temperature
Reaction Time24 h
Estimated Yield 85%

Protocol:

  • To a solution of 2-methyl-1,3-cyclopentanedione in DMSO, add (S)-proline.

  • Stir the mixture for 10 minutes at room temperature.

  • Add methyl vinyl ketone dropwise and continue stirring for 24 hours.

  • Quench the reaction with water and extract with ethyl acetate (B1210297).

  • Purify the crude product by column chromatography to yield the Michael adduct.

Step 2: Intramolecular Aldol Condensation and Dehydration

Reagent/ParameterQuantity/Value
Michael Adduct1.0 equiv
L-Selectride1.1 equiv
SolventTHF
Temperature-78 °C to RT
Reaction Time6 h
Estimated Yield 75%

Protocol:

  • Dissolve the Michael adduct in dry THF and cool to -78 °C.

  • Add L-Selectride solution dropwise and stir for 4 hours at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.

  • Purify by column chromatography to obtain the hydrindanone core.

Formation of the Spiro-lactone

Step 3: Spirocyclization via Alkylation

Reagent/ParameterQuantity/Value
Hydrindanone1.0 equiv
Lithium diisopropylamide (LDA)1.1 equiv
Ethyl bromoacetate (B1195939)1.2 equiv
SolventTHF
Temperature-78 °C
Reaction Time3 h
Estimated Yield 70%

Protocol:

  • To a solution of LDA in dry THF at -78 °C, add a solution of the hydrindanone in THF dropwise.

  • Stir for 1 hour at -78 °C to form the enolate.

  • Add ethyl bromoacetate and continue stirring at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract with diethyl ether.

  • Purify the product by column chromatography.

Step 4: Lactonization

Reagent/ParameterQuantity/Value
Alkylated Product1.0 equiv
p-Toluenesulfonic acid (p-TsOH)0.1 equiv
SolventToluene (B28343)
TemperatureReflux
Reaction Time8 h
Estimated Yield 90%

Protocol:

  • Dissolve the alkylated product in toluene and add a catalytic amount of p-TsOH.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • After 8 hours, cool the reaction mixture and wash with saturated aqueous sodium bicarbonate.

  • Extract with ethyl acetate and purify by column chromatography to yield the spiro-lactone.

Final Steps to Bakkenolide D

Step 5: Reduction and Esterification

Reagent/ParameterQuantity/Value
Spiro-lactone1.0 equiv
Diisobutylaluminium hydride (DIBAL-H)1.1 equiv
(E)-2-Methyl-2-butenoyl chloride1.2 equiv
Pyridine (B92270)2.0 equiv
SolventDCM
Temperature-78 °C to RT
Reaction Time5 h
Estimated Yield 65%

Protocol:

  • Dissolve the spiro-lactone in dry DCM and cool to -78 °C.

  • Add DIBAL-H solution dropwise and stir for 2 hours.

  • Quench with methanol, followed by Rochelle's salt solution.

  • Extract the aqueous layer with DCM and dry the combined organic layers.

  • To the crude alcohol in DCM, add pyridine and (E)-2-methyl-2-butenoyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Wash with aqueous copper sulfate (B86663) solution, then brine.

  • Purify by column chromatography to obtain Bakkenolide D.

Workflow Visualization

Synthesis_Workflow Start 2-Methyl-1,3-cyclopentanedione + Methyl vinyl ketone Michael_Adduct Michael Adduct Start->Michael_Adduct Asymmetric Michael Addition (S)-Proline, DMSO, RT, 24h Yield: ~85% Hydrindanone Hydrindanone Core Michael_Adduct->Hydrindanone Intramolecular Aldol L-Selectride, THF, -78°C to RT, 6h Yield: ~75% Alkylated_Product Alkylated Intermediate Hydrindanone->Alkylated_Product Alkylation LDA, Ethyl bromoacetate, THF, -78°C, 3h Yield: ~70% Spiro_Lactone Spiro-lactone Alkylated_Product->Spiro_Lactone Lactonization p-TsOH, Toluene, Reflux, 8h Yield: ~90% Bakkenolide_D Bakkenolide D Spiro_Lactone->Bakkenolide_D Reduction & Esterification DIBAL-H; (E)-2-Methyl-2-butenoyl chloride DCM, -78°C to RT, 5h Yield: ~65%

Caption: Proposed synthetic workflow for the total synthesis of Bakkenolide D.

Application Notes & Protocols: Isolation of Bakkenolide B from Petasites japonicus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bakkenolide (B600228) B, a sesquiterpene lactone primarily found in plants of the Petasites genus, has garnered significant interest for its potential therapeutic properties, including anti-allergic and anti-inflammatory effects[1]. This document provides a detailed protocol for the isolation and purification of Bakkenolide B from the leaves of Petasites japonicus. The methodology is based on established solvent extraction and chromatographic techniques.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative isolation of Bakkenolide B from fresh leaves of Petasites japonicus.

ParameterValueReference
Starting Plant Material1.0 kg (fresh leaves)[2][3]
Initial Extraction Solvent70% Ethanol (B145695) (3 L x 3)[2][3]
Hexane (B92381) Extract Yield13.60 g (total)[2]
Amount of Hexane Extract for Chromatography2.673 g[2]
Final Yield of Pure Bakkenolide B173.8 mg - 180.1 mg[2][3]
Purity of Isolated Bakkenolide B> 97% (GC-MS)[2]

Experimental Protocol

This protocol details the step-by-step procedure for the isolation of Bakkenolide B.

1. Plant Material Preparation and Extraction:

  • Fresh leaves of Petasites japonicus (1.0 kg) are finely chopped using an electric mixer[2][3].

  • The chopped material is then subjected to extraction with 70% ethanol (3 L) three times under sonication for one hour at room temperature for each extraction[2][3].

  • The resulting ethanol extracts are combined and the solvent is evaporated under reduced pressure to obtain a concentrated EtOH extract[2].

2. Solvent Partitioning:

  • The ethanol extract residue is suspended in 500 mL of water[2].

  • This aqueous suspension is then successively partitioned with n-hexane (1 L x 3), ethyl acetate (B1210297) (1 L x 3), and n-butanol (500 mL x 3) to separate compounds based on polarity[2]. The hexane extract is retained for the next step.

3. Column Chromatography (Silica Gel):

  • A portion of the dried hexane extract (e.g., 2.673 g) is subjected to column chromatography on a silica (B1680970) gel column[2].

  • The column is eluted with a gradient of acetone (B3395972) in dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) in chloroform (B151607) (CHCl₃)[2][3]. A typical gradient might involve stepwise increases in acetone concentration (e.g., 2.5%, 15%, 25%) in dichloromethane[2][3].

  • Fractions are collected and monitored (e.g., by TLC) to identify those containing Bakkenolide B.

4. Further Purification (Sephadex LH-20 and Preparative HPLC):

  • Fractions rich in Bakkenolide B (e.g., Fraction 9 from the silica gel column) are pooled and further purified using a Sephadex LH-20 column with an appropriate solvent system (e.g., 95% methanol or 85% aqueous methanol)[2][4].

  • For final purification to achieve high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed. A C18 column with a mobile phase of aqueous methanol (e.g., 70%) is a suitable system[4].

5. Structure Elucidation and Purity Confirmation:

  • The chemical structure of the isolated Bakkenolide B is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, 2D NMR, and Mass Spectrometry (MS)[2][3][4].

  • The purity of the final compound is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)[2][3]. A purity of over 98% is often achieved[2].

Visualizations

Experimental Workflow for Bakkenolide B Isolation

G cluster_0 Extraction and Partitioning cluster_1 Chromatographic Purification cluster_2 Analysis start Fresh Petasites japonicus leaves (1.0 kg) chop Chop into fine particles start->chop extract Extract with 70% Ethanol (3x) chop->extract evaporate Evaporate solvent extract->evaporate suspend Suspend residue in H2O evaporate->suspend partition Partition with Hexane, Ethyl Acetate, n-Butanol suspend->partition silica Silica Gel Column Chromatography (Hexane Extract) partition->silica sephadex Sephadex LH-20 Chromatography (Bakkenolide B rich fractions) silica->sephadex hplc Preparative HPLC (Final Purification) sephadex->hplc analysis Structure Elucidation (NMR, MS) & Purity Check (GC-MS) hplc->analysis end Pure Bakkenolide B (>97%) analysis->end

Caption: Workflow for the isolation of Bakkenolide B from Petasites japonicus.

References

Application Notes and Protocols for the Quantification of Bakkenolide B using Analytical HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide B is a sesquiterpene lactone found in various plants, notably in the genus Petasites. It has garnered significant interest in the scientific community due to its potential therapeutic properties. Accurate and precise quantification of Bakkenolide B is crucial for quality control of herbal medicines, pharmacokinetic studies, and overall drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for this purpose.

These application notes provide detailed protocols for the quantification of Bakkenolide B in both plant materials and biological matrices, such as plasma. The methodologies are designed to be adaptable for various research and development needs.

Part 1: Quantification of Bakkenolide B in Plant Material

This protocol is optimized for the determination of Bakkenolide B content in plant extracts, particularly from Petasites japonicus.

Experimental Protocol

1. Sample Preparation (Plant Material)

  • Extraction:

    • Weigh 1.0 g of powdered, dried plant material (e.g., leaves).

    • Add 20 mL of 70% ethanol.

    • Extract using sonication for 30 minutes at room temperature.

    • Centrifuge the extract at 3000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Conditions

  • Instrument: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., Luna C18, 150 x 3.0 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).

  • Gradient Program:

    • 0-35 min: 0% to 100% A

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 215 nm and 254 nm. The higher sensitivity is generally observed at 215 nm.[1][2]

3. Calibration Curve

  • Prepare a stock solution of Bakkenolide B standard in methanol (B129727) (e.g., 1 mg/mL).

  • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Inject each standard and record the peak area.

  • Plot a calibration curve of peak area versus concentration.

Data Presentation

Table 1: Chromatographic and Validation Parameters for Bakkenolide B in Plant Material

ParameterValueReference
Chromatographic Conditions
ColumnC18 (150 x 3.0 mm, 5 µm)[3]
Mobile PhaseAcetonitrile and Water Gradient[3]
Flow Rate0.4 mL/min[3]
Detection Wavelength215 nm[1][2]
Injection Volume10 µL[3]
Column Temperature30°C[3]
Validation Parameters
Linearity (r²)> 0.999[2]
Recovery98.6% - 103.1%[2]
Limit of Detection (LOD)1.05 µg/mL (at 215 nm)[2]
Limit of Quantification (LOQ)3.38 µg/mL (at 215 nm)[2]

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing plant_material Powdered Plant Material extraction Sonication with 70% Ethanol plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration 0.45 µm Syringe Filtration centrifugation->filtration hplc_injection Inject 10 µL into HPLC filtration->hplc_injection separation C18 Column Separation (Acetonitrile/Water Gradient) hplc_injection->separation detection UV Detection at 215 nm separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Plot peak_integration->calibration_curve quantification Quantification of Bakkenolide B calibration_curve->quantification

Caption: Workflow for Bakkenolide B quantification in plant material.

Part 2: Quantification of Bakkenolide B in Biological Matrices (Plasma) for Pharmacokinetic Studies

This protocol is an exemplary method for the quantification of Bakkenolide B in plasma, adapted from a validated method for a structurally similar sesquiterpene lactone. Note: This method must be fully validated for Bakkenolide B according to regulatory guidelines (e.g., FDA, EMA) before use in formal pharmacokinetic studies.

Experimental Protocol

1. Sample Preparation (Plasma)

  • Liquid-Liquid Extraction:

    • To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., a structurally similar, non-interfering compound).

    • Add 1 mL of a suitable extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol).

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject into the HPLC system.

2. HPLC-UV Conditions

  • Instrument: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50, v/v), potentially with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 215 nm (or the UV maxima of Bakkenolide B).

3. Method Validation

  • A full validation should be performed, including:

    • Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of Bakkenolide B and the IS.

    • Linearity and Range: Prepare calibration standards in blank plasma over the expected concentration range.

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days.

    • Recovery: Compare the peak areas of extracted samples to those of unextracted standards.

    • Stability: Evaluate the stability of Bakkenolide B in plasma under various conditions (freeze-thaw, short-term at room temperature, long-term storage).

Data Presentation

Table 2: Exemplary HPLC-UV Method Parameters for Sesquiterpene Lactone Analysis in Plasma

ParameterExemplary Value
Sample Preparation
TechniqueLiquid-Liquid Extraction
Extraction SolventDichloromethane/Isopropanol
Chromatographic Conditions
ColumnC18 (250 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (50:50, v/v)
Flow Rate1.0 mL/min
Detection Wavelength215 nm
Injection Volume20 µL
Validation Parameters (Typical Acceptance Criteria)
Linearity (r²)≥ 0.99
AccuracyWithin ±15% of nominal value
Precision (%RSD)≤ 15%
RecoveryConsistent, precise, and reproducible
Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of a pharmacokinetic study involving HPLC quantification.

G cluster_study_design Study Design cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis animal_dosing Animal Dosing with Bakkenolide B blood_sampling Timed Blood Sampling animal_dosing->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation sample_prep Plasma Sample Preparation (Liquid-Liquid Extraction) plasma_separation->sample_prep hplc_analysis HPLC-UV Quantification sample_prep->hplc_analysis concentration_time Concentration vs. Time Profile hplc_analysis->concentration_time pk_parameters Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) concentration_time->pk_parameters

References

Unveiling the Anti-Inflammatory Potential of Bakkenolides in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Please Note: Initial searches for "Bakkenolide Db" did not yield specific scientific literature. The following information is based on studies of closely related and well-documented bakkenolides, primarily Bakkenolide (B600228) B and Bakkenolide-IIIa , which are believed to be the compounds of interest. It is plausible that "this compound" is a typographical error.

Application Notes

This document provides detailed protocols and application notes for the administration of bakkenolides in preclinical animal models of inflammation. Bakkenolides, a class of sesquiterpene lactones isolated from various plants, have demonstrated significant anti-inflammatory properties. These compounds are of growing interest to researchers in immunology, pharmacology, and drug development for their potential therapeutic applications in inflammatory diseases such as asthma and neuroinflammation.

The protocols outlined below are intended for researchers, scientists, and drug development professionals. They provide a framework for investigating the anti-inflammatory effects of bakkenolides, including methodologies for inducing inflammation in animal models, administration of the compounds, and assessment of inflammatory markers. The signaling pathways believed to be modulated by bakkenolides are also detailed to provide a mechanistic context for these studies.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on bakkenolide administration in animal models of inflammation.

Table 1: Dosage and Administration of Bakkenolide-IIIa in a Rat Model of Cerebral Damage

ParameterDetails
Animal Model Transient focal cerebral damage in rats
Compound Bakkenolide-IIIa
Dosage 4, 8, and 16 mg/kg
Route of Administration Intragastric (i.g.)
Frequency Single dose administered immediately after reperfusion
Observed Effects - Reduced brain infarct volume- Decreased neurological deficit- Increased 72-hour survival rate (at 16 mg/kg)

Table 2: Effects of Bakkenolide B in a Mouse Model of Allergic Asthma

ParameterDetails
Animal Model Ovalbumin-induced allergic asthma in mice
Compound Bakkenolide B
Dosage Specific dosage not available in the reviewed literature. A dose range of 5-20 mg/kg, administered orally or intraperitoneally, could be considered for initial studies based on related compounds.
Route of Administration Not specified. Oral gavage or intraperitoneal injection are common routes for this type of study.
Frequency Likely administered prior to or during ovalbumin challenges.
Observed Effects - Strong inhibition of the accumulation of eosinophils, macrophages, and lymphocytes in bronchoalveolar lavage fluid (BALF)[1]

Experimental Protocols

Protocol 1: Evaluation of Bakkenolide B in an Ovalbumin-Induced Allergic Asthma Mouse Model

This protocol describes the induction of allergic airway inflammation in mice using ovalbumin (OVA) and the subsequent administration of Bakkenolide B to assess its anti-inflammatory effects.

Materials:

  • Bakkenolide B

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Alum)

  • Sterile saline (0.9% NaCl)

  • Vehicle for Bakkenolide B (e.g., 0.5% carboxymethylcellulose)

  • Mice (e.g., BALB/c, 6-8 weeks old)

  • Nebulizer

  • Equipment for bronchoalveolar lavage (BAL)

  • Reagents for cell counting and differentiation

Procedure:

  • Sensitization:

    • On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.

    • The control group receives i.p. injections of saline with alum.

  • Bakkenolide B Administration:

    • From day 21 to day 23 (challenge days), administer Bakkenolide B (e.g., 5-20 mg/kg) or vehicle to the treatment and control groups, respectively. The administration (e.g., oral gavage) should occur 1 hour before the OVA challenge.

  • Airway Challenge:

    • On days 21, 22, and 23, challenge the sensitized mice with an aerosol of 1% OVA in sterile saline for 30 minutes using a nebulizer.

    • The control group is challenged with aerosolized saline.

  • Assessment of Airway Inflammation (24-48 hours after the last challenge):

    • Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline into the lungs.

    • Determine the total number of inflammatory cells in the BAL fluid (BALF) using a hemocytometer.

    • Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to count the number of eosinophils, macrophages, lymphocytes, and neutrophils.

Protocol 2: Evaluation of Bakkenolide-IIIa in a Rat Model of Transient Focal Cerebral Damage

This protocol is adapted from a study investigating the neuroprotective effects of Bakkenolide-IIIa in a rat model of stroke.[2]

Materials:

  • Bakkenolide-IIIa

  • Vehicle for Bakkenolide-IIIa (e.g., sterile water or saline)

  • Rats (e.g., Sprague-Dawley, male, 250-300g)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments for middle cerebral artery occlusion (MCAO)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume measurement

  • Reagents for Western blotting and immunohistochemistry

Procedure:

  • Induction of Transient Focal Cerebral Ischemia:

    • Anesthetize the rats and induce transient focal cerebral ischemia by middle cerebral artery occlusion (MCAO) for a defined period (e.g., 2 hours).

  • Bakkenolide-IIIa Administration:

    • Immediately after reperfusion (removal of the occlusion), administer Bakkenolide-IIIa at doses of 4, 8, or 16 mg/kg via intragastric (i.g.) gavage.[2]

    • The control group receives the vehicle.

  • Neurological Deficit Scoring:

    • At 24 hours after MCAO, evaluate the neurological deficit using a standardized scoring system.

  • Measurement of Infarct Volume:

    • At 24 or 72 hours post-MCAO, sacrifice the animals and remove the brains.

    • Slice the brains and stain with 2% TTC to visualize the infarct area.

    • Calculate the infarct volume as a percentage of the total brain volume.

  • Mechanistic Studies (optional):

    • Collect brain tissue from the peri-infarct area for Western blot analysis to assess the phosphorylation status of proteins in the NF-κB and MAPK signaling pathways (e.g., IκBα, p65, ERK1/2).[2]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Bakkenolides are believed to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Bakkenolide_Signaling_Pathway cluster_AMPK AMPK/Nrf2 Pathway cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Allergen Allergen Allergen->TLR4 IKK IKK TLR4->IKK ERK ERK1/2 TLR4->ERK Bakkenolide_B Bakkenolide B AMPK AMPK Bakkenolide_B->AMPK activates Bakkenolide_IIIa Bakkenolide-IIIa Bakkenolide_IIIa->IKK inhibits Bakkenolide_IIIa->ERK inhibits Nrf2 Nrf2 AMPK->Nrf2 activates ARE Antioxidant Response Element Nrf2->ARE binds HO1 HO-1 Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes upregulates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nucleus->Pro_inflammatory_Cytokines Inflammatory_Enzymes Inflammatory Enzymes (iNOS, COX-2) NFkB_nucleus->Inflammatory_Enzymes ERK->NFkB Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Inflammatory_Enzymes->Inflammation Antioxidant_Genes->Inflammation

Caption: Bakkenolide signaling pathways in inflammation.

Experimental Workflow

The following diagram illustrates a general experimental workflow for evaluating the anti-inflammatory effects of bakkenolides in an animal model.

Experimental_Workflow Animal_Model 1. Animal Model Selection (e.g., Mice, Rats) Inflammation_Induction 2. Induction of Inflammation (e.g., OVA, LPS) Animal_Model->Inflammation_Induction Grouping 3. Animal Grouping (Control, Vehicle, Bakkenolide) Inflammation_Induction->Grouping Treatment 4. Bakkenolide Administration (Oral, i.p.) Grouping->Treatment Endpoint_Measurement 5. Endpoint Measurement (e.g., BALF analysis, Histology) Treatment->Endpoint_Measurement Data_Analysis 6. Data Analysis (Statistical Analysis) Endpoint_Measurement->Data_Analysis Conclusion 7. Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for bakkenolide studies.

References

Application Notes and Protocols for Solubilizing Bakkenolide B for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide B, a sesquiterpene lactone isolated from Petasites japonicus, has demonstrated significant anti-allergic and anti-inflammatory properties, making it a compound of interest for further investigation in various cell-based assays. Proper solubilization is critical for obtaining accurate and reproducible results in in vitro studies. These application notes provide a detailed protocol for the solubilization of Bakkenolide B using Dimethyl Sulfoxide (DMSO), a common solvent for water-insoluble compounds in cell culture applications. Adherence to these guidelines will help ensure the effective delivery of Bakkenolide B to cells while minimizing solvent-induced cytotoxicity.

Data Presentation: Solvent Properties and Cytotoxicity

Proper experimental design requires careful consideration of the solvent's properties and its potential effects on cell viability. The following table summarizes key data for DMSO, the recommended solvent for Bakkenolide B.

ParameterValueReference / Note
Recommended Solvent Dimethyl Sulfoxide (DMSO)Based on the solubility of similar compounds and standard laboratory practice.
General Cell Culture Tolerance 0.1% - 0.5% (v/v)Cell line dependent; it is crucial to determine the specific tolerance of your cell line.[1][2][3][4][5]
Primary Cell Culture Tolerance < 0.1% (v/v)Primary cells are generally more sensitive to DMSO.[4]
Stock Solution Storage ≤ -20°CBakkenolide B stock solutions can be stored for several months at this temperature.
Appearance in DMSO Clear, colorless solution

Experimental Protocols

I. Preparation of a 10 mM Bakkenolide B Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of Bakkenolide B, which can then be serially diluted to the desired working concentrations for cell culture experiments.

Materials:

  • Bakkenolide B (powder form)

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Ultrasonic bath (optional)

  • Calibrated pipettes and sterile tips

Procedure:

  • Calculate the required mass of Bakkenolide B:

    • The molecular weight of Bakkenolide B is 390.47 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 390.47 g/mol = 0.0039047 g = 3.90 mg.

  • Weighing Bakkenolide B:

    • Carefully weigh out 3.90 mg of Bakkenolide B powder and place it into a sterile microcentrifuge tube.

  • Adding DMSO:

    • Add 1 mL of sterile DMSO to the tube containing the Bakkenolide B powder.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, you can warm the tube at 37°C for 5-10 minutes and/or place it in an ultrasonic bath for a few minutes to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or lower for long-term storage.

II. Preparation of Working Solutions and Dosing Cells

This protocol outlines the dilution of the stock solution and the treatment of cells in culture.

Materials:

  • 10 mM Bakkenolide B stock solution in DMSO

  • Complete cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

  • Cells seeded in culture plates

Procedure:

  • Determine the Final Concentration of Bakkenolide B:

    • Decide on the final concentrations of Bakkenolide B you wish to test in your experiment (e.g., 1 µM, 5 µM, 10 µM).

  • Calculate Dilutions:

    • Perform serial dilutions of the 10 mM stock solution in complete cell culture medium to prepare intermediate or final working solutions.

    • Crucially, ensure the final concentration of DMSO in the culture medium does not exceed the tolerance level of your cell line (ideally ≤ 0.5%).

    • Example for a final concentration of 10 µM Bakkenolide B with a final DMSO concentration of 0.1%:

      • Dilute the 10 mM stock solution 1:1000 in complete cell culture medium. (e.g., add 1 µL of 10 mM Bakkenolide B to 999 µL of medium).

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without Bakkenolide B. This is essential to distinguish the effects of the compound from the effects of the solvent.

  • Cell Treatment:

    • Remove the existing medium from your cultured cells.

    • Add the medium containing the desired final concentration of Bakkenolide B or the vehicle control to the respective wells.

    • Incubate the cells for the desired experimental duration.

III. Determining the Optimal and Non-Toxic Concentration of DMSO

It is highly recommended to perform a dose-response experiment to determine the maximum tolerated concentration of DMSO for your specific cell line.

Procedure:

  • Seed your cells at the desired density in a multi-well plate.

  • Prepare a range of DMSO concentrations in your complete cell culture medium (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).

  • Replace the medium in the wells with the medium containing the different DMSO concentrations.

  • Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a suitable method (e.g., MTT assay, Trypan Blue exclusion, or a live/dead staining kit).

  • Determine the highest concentration of DMSO that does not significantly affect cell viability. This concentration should be the maximum you use in your subsequent experiments with Bakkenolide B.

Visualizations

Experimental Workflow for Bakkenolide B Solubilization and Cell Treatment

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment weigh Weigh Bakkenolide B Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C dissolve->store dilute Dilute Stock Solution in Cell Culture Medium store->dilute treat_cells Treat Cells with Bakkenolide B or Vehicle Control dilute->treat_cells vehicle Prepare Vehicle Control (Medium + DMSO) vehicle->treat_cells incubate Incubate for Experimental Duration treat_cells->incubate

Caption: Workflow for preparing Bakkenolide B stock solution and treating cells.

Hypothetical Signaling Pathway Inhibition by Bakkenolide B

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->ProInflammatory_Cytokines BakkenolideB Bakkenolide B BakkenolideB->IKK BakkenolideB->NFkB

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Bakkenolide B.

References

Application Notes and Protocols for Studying Calcineurin Pathway Inhibition Using Bakkenolides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific data for Bakkenolide (B600228) Db in the context of calcineurin pathway inhibition is not available in the public domain. This document utilizes Bakkenolide B , a closely related compound, as a representative bakkenolide for outlining the principles and methodologies for studying calcineurin pathway inhibition. Researchers should validate these protocols for their specific bakkenolide of interest.

Introduction

The calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway is a critical regulator of various cellular processes, most notably in the activation of T-lymphocytes and the subsequent immune response. Upon T-cell receptor (TCR) stimulation, an increase in intracellular calcium levels activates the calmodulin-dependent serine/threonine phosphatase, calcineurin. Activated calcineurin then dephosphorylates NFAT, enabling its translocation into the nucleus, where it acts as a transcription factor to induce the expression of target genes, including interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation and differentiation. Dysregulation of this pathway is implicated in various autoimmune disorders and transplant rejection, making it a significant target for immunosuppressive drugs.

Bakkenolides are a class of sesquiterpene lactones that have demonstrated various biological activities. Notably, Bakkenolide B has been identified as an inhibitor of the calcineur-in pathway. It has been shown to suppress the production of IL-2 in Jurkat cells, a human T-lymphocyte cell line commonly used to study T-cell signaling. Interestingly, studies suggest that Bakkenolide B does not directly inhibit the phosphatase activity of calcineurin, indicating a mechanism of action that may differ from conventional calcineurin inhibitors like cyclosporin (B1163) A or tacrolimus. This makes bakkenolides intriguing candidates for further investigation as modulators of the calcineurin pathway.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing bakkenolides, with Bakkenolide B as an exemplar, to study the inhibition of the calcineurin signaling pathway. Detailed protocols for key cellular assays are provided, along with data presentation guidelines and visual representations of the signaling pathway and experimental workflows.

Data Presentation

Quantitative data from experiments investigating the inhibitory effects of bakkenolides on the calcineurin pathway should be organized for clarity and comparative analysis.

Table 1: Inhibitory Activity of Bakkenolide B on the Calcineurin Pathway

CompoundAssayCell LineStimulationEndpoint MeasuredIC50 (µM)Reference
Bakkenolide BIL-2 ProductionJurkatPMA/IonomycinIL-2 LevelsData not available[1]
Bakkenolide BNFAT ActivationJurkat-NFAT ReporterPMA/IonomycinLuciferase ActivityData not availableN/A

Signaling Pathway and Experimental Workflow

To visually represent the key molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

calcineurin_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLC PLCγ TCR->PLC Stimulation IP3R IP3R PLC->IP3R generates IP3 Ca_ER Ca²⁺ (ER) Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Calmodulin Calmodulin Ca_cyto->Calmodulin binds Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P Calcineurin_active->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT translocates Bakkenolide Bakkenolide B Bakkenolide->Calcineurin_active Inhibits pathway (indirectly) IL2_gene IL-2 Gene NFAT->IL2_gene activates transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA IL2_protein IL-2 Protein IL2_mRNA->IL2_protein Translation

Caption: Calcineurin-NFAT Signaling Pathway.

experimental_workflow cluster_assays Endpoint Assays start Start culture_cells Culture Jurkat or Jurkat-NFAT Reporter Cells start->culture_cells seed_plate Seed cells into 96-well plates culture_cells->seed_plate treat_compound Treat cells with Bakkenolide B (dose-response) seed_plate->treat_compound stimulate_cells Stimulate with PMA/Ionomycin treat_compound->stimulate_cells incubate Incubate for a defined period (e.g., 6-24 hours) stimulate_cells->incubate nfat_assay NFAT Luciferase Assay il2_assay IL-2 ELISA collect_supernatant Collect supernatant for ELISA incubate->collect_supernatant lyse_cells Lyse cells for luciferase assay incubate->lyse_cells perform_elisa Perform IL-2 ELISA collect_supernatant->perform_elisa read_luminescence Measure Luminescence lyse_cells->read_luminescence data_analysis Data Analysis and IC50 Determination read_luminescence->data_analysis perform_elisa->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Bakkenolide B.

Experimental Protocols

NFAT-Luciferase Reporter Assay

This assay measures the transcriptional activity of NFAT. A Jurkat cell line stably transfected with a luciferase reporter gene under the control of NFAT response elements is used. Inhibition of the calcineurin pathway will result in a decrease in luciferase expression.

Materials:

  • Jurkat-NFAT reporter cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Bakkenolide B (or other bakkenolides)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Ionomycin

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Culture: Maintain Jurkat-NFAT reporter cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well white, clear-bottom plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of Bakkenolide B in culture medium. Add the desired concentrations of the compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Incubate the plate for 1-2 hours at 37°C.

  • Cell Stimulation: Prepare a stimulation cocktail of PMA (final concentration 50 ng/mL) and Ionomycin (final concentration 1 µM) in culture medium. Add the stimulation cocktail to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results as a percentage of inhibition versus the concentration of Bakkenolide B to determine the IC50 value.

IL-2 Production Assay (ELISA)

This assay quantifies the amount of IL-2 secreted by Jurkat cells into the culture medium. A decrease in IL-2 production upon treatment with a test compound indicates inhibition of the T-cell activation pathway.

Materials:

  • Jurkat T-cell line

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Bakkenolide B (or other bakkenolides)

  • PMA

  • Ionomycin

  • 96-well cell culture plates

  • Human IL-2 ELISA kit

  • Microplate reader

Protocol:

  • Cell Culture: Maintain Jurkat cells as described in the previous protocol.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of culture medium.

  • Compound Treatment: Add serial dilutions of Bakkenolide B to the wells. Include a vehicle control.

  • Pre-incubation: Incubate the plate for 1-2 hours at 37°C.

  • Cell Stimulation: Add a stimulation cocktail of PMA (final concentration 50 ng/mL) and Ionomycin (final concentration 1 µM) to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.

  • ELISA Procedure:

    • Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves the following steps:

      • Coating a 96-well plate with a capture antibody against human IL-2.

      • Blocking non-specific binding sites.

      • Adding the cell supernatants and a standard curve of recombinant human IL-2.

      • Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate that produces a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of IL-2 in each sample using the standard curve. Plot the percentage of IL-2 inhibition versus the concentration of Bakkenolide B to determine the IC50 value.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the inhibitory effects of bakkenolides on the calcineurin-NFAT signaling pathway. By employing the NFAT-luciferase reporter assay and the IL-2 production ELISA, researchers can effectively screen and characterize the immunomodulatory properties of this class of compounds. The provided diagrams offer a clear visual aid for understanding the underlying biological pathway and the experimental process. It is imperative for researchers to establish dose-response curves to determine the potency (IC50) of their specific bakkenolide of interest, as this quantitative data is essential for structure-activity relationship studies and further drug development efforts.

References

Application Notes and Protocols for the Study of Bakkenolide B in Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet aggregation is a critical physiological process for hemostasis, but its dysregulation can lead to thrombotic diseases such as heart attack and stroke. The development of novel antiplatelet agents is a key area of cardiovascular research. Bakkenolide (B600228) B, a sesquiterpene lactone isolated from Petasites japonicus, has demonstrated anti-inflammatory and anti-allergic properties.[1][2] While direct studies on Bakkenolide B's effect on platelet aggregation are emerging, related compounds like Bakkenolide G have shown potent inhibitory effects on platelet-activating factor (PAF)-induced platelet aggregation.[3] This suggests that Bakkenolide B may also possess antiplatelet activity, making it a promising candidate for investigation.

These application notes provide a comprehensive guide for researchers to investigate the effects of Bakkenolide B on platelet aggregation. The protocols outlined below describe standard in vitro methods to characterize the efficacy and mechanism of action of novel antiplatelet compounds.

Hypothetical Data Summary

The following tables are templates for summarizing quantitative data from experiments investigating the effects of Bakkenolide B on platelet aggregation.

Table 1: Inhibitory Effect of Bakkenolide B on Platelet Aggregation Induced by Various Agonists

AgonistAgonist ConcentrationBakkenolide B IC₅₀ (µM)Maximum Inhibition (%)
ADP10 µM[Record Value][Record Value]
Collagen5 µg/mL[Record Value][Record Value]
Thrombin0.1 U/mL[Record Value][Record Value]
Arachidonic Acid100 µM[Record Value][Record Value]
U46619 (Thromboxane A₂ analog)1 µM[Record Value][Record Value]
PAF2 ng/mL[Record Value][Record Value]

Table 2: Effect of Bakkenolide B on ATP Release from Activated Platelets

TreatmentATP Release (nmol / 10⁸ platelets)% Inhibition
Resting Platelets[Record Value]N/A
Thrombin (0.1 U/mL)[Record Value]0%
Thrombin + Bakkenolide B (10 µM)[Record Value][Calculate Value]
Thrombin + Bakkenolide B (30 µM)[Record Value][Calculate Value]
Thrombin + Bakkenolide B (100 µM)[Record Value][Calculate Value]

Experimental Protocols

Preparation of Human Platelet-Rich Plasma (PRP) and Washed Platelets

This protocol describes the isolation of platelets from whole blood, a crucial first step for in vitro platelet function assays.

Materials:

  • Human whole blood collected in tubes with 3.8% sodium citrate (B86180).

  • Phosphate-Buffered Saline (PBS).

  • Acid-Citrate-Dextrose (ACD) solution.

  • Prostaglandin E₁ (PGE₁).

  • Apyrase.

  • Centrifuge.

Procedure:

  • Collect fresh human whole blood into tubes containing 3.8% sodium citrate as an anticoagulant.

  • Centrifuge the blood at 200 x g for 20 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.

  • Carefully collect the upper PRP layer.

  • To obtain washed platelets, acidify the PRP with ACD solution and add PGE₁ and apyrase to prevent platelet activation.

  • Centrifuge the acidified PRP at 800 x g for 15 minutes to pellet the platelets.

  • Gently resuspend the platelet pellet in a suitable buffer, such as Tyrode's buffer, and adjust the platelet concentration to 2.5-3.0 x 10⁸ platelets/mL.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

LTA is the gold standard for measuring platelet aggregation in vitro.[4][5]

Materials:

  • Platelet aggregometer.

  • PRP or washed platelets.

  • Platelet agonists (e.g., ADP, collagen, thrombin).

  • Bakkenolide B dissolved in a suitable solvent (e.g., DMSO).

  • Platelet-poor plasma (PPP) as a reference.

Procedure:

  • Adjust the platelet count in the PRP to 2.5-3.0 x 10⁸ platelets/mL with PPP.

  • Set the aggregometer baseline (0% aggregation) with PRP and the endpoint (100% aggregation) with PPP.

  • Pre-incubate the platelet suspension with various concentrations of Bakkenolide B or vehicle control for a specified time (e.g., 5 minutes) at 37°C with stirring.

  • Add a platelet agonist to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).

  • The percentage of aggregation is calculated from the change in light transmission.

ATP Release Assay

This assay measures the secretion of ATP from platelet-dense granules, a marker of platelet activation.

Materials:

  • Luminometer.

  • ATP assay kit (e.g., luciferin-luciferase).

  • PRP or washed platelets.

  • Platelet agonists.

  • Bakkenolide B.

Procedure:

  • Prepare platelet suspensions and pre-incubate with Bakkenolide B as described for the LTA assay.

  • Induce platelet activation with an agonist in the presence of the luciferin-luciferase reagent.

  • Measure the luminescence produced, which is proportional to the amount of ATP released.

  • Quantify the ATP concentration using an ATP standard curve.

Western Blot Analysis of Platelet Signaling Proteins

Western blotting can be used to investigate the effect of Bakkenolide B on the phosphorylation and expression of key proteins in platelet activation signaling pathways.[6][7]

Materials:

  • Washed platelets.

  • Bakkenolide B.

  • Platelet agonists.

  • Lysis buffer.

  • SDS-PAGE gels.

  • Nitrocellulose or PVDF membranes.

  • Primary antibodies against total and phosphorylated signaling proteins (e.g., Akt, PLCγ2, Syk, p38 MAPK).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence detection reagents.

Procedure:

  • Pre-incubate washed platelets with Bakkenolide B or vehicle control.

  • Stimulate the platelets with an agonist for a specific time.

  • Lyse the platelets with lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

Visualizations

G cluster_prep Sample Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis Blood Whole Blood Collection (3.8% Sodium Citrate) PRP Centrifugation (200g, 20 min) Platelet-Rich Plasma (PRP) Blood->PRP Washed Washing & Resuspension (Washed Platelets) PRP->Washed LTA Light Transmission Aggregometry (Agonist-Induced Aggregation) Washed->LTA ATP ATP Release Assay (Dense Granule Secretion) Washed->ATP WB Western Blotting (Signaling Protein Phosphorylation) Washed->WB IC50 IC50 Determination LTA->IC50 Inhibition Maximal Inhibition (%) LTA->Inhibition ATP->Inhibition Mechanism Mechanism of Action WB->Mechanism

Caption: Experimental workflow for investigating the anti-platelet effects of Bakkenolide B.

G cluster_receptors Platelet Surface Receptors cluster_signaling Intracellular Signaling Cascade cluster_inhibition cluster_response Platelet Response Collagen_Receptor GPVI/α2β1 (Collagen) Syk Syk Collagen_Receptor->Syk Thrombin_Receptor PAR1/PAR4 (Thrombin) PLCg2 PLCγ2 Thrombin_Receptor->PLCg2 PAF_Receptor PAF-R (PAF) PAF_Receptor->PLCg2 Syk->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC [Ca²⁺]i ↑ / PKC Activation IP3_DAG->Ca_PKC Granule_Secretion Granule Secretion (ADP, TXA₂) Ca_PKC->Granule_Secretion Shape_Change Shape Change Ca_PKC->Shape_Change Aggregation Aggregation (GPIIb/IIIa Activation) Ca_PKC->Aggregation Bakkenolide_B Bakkenolide B (Hypothesized Inhibition) Bakkenolide_B->PAF_Receptor Bakkenolide_B->Syk Bakkenolide_B->PLCg2

Caption: Hypothesized signaling pathways in platelet activation and potential targets for Bakkenolide B.

References

Application Notes and Protocols for Testing the Antioxidant Activity of Bakkenolide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide (B600228) B, a sesquiterpene lactone isolated from Petasites japonicus, has demonstrated a range of biological activities, including anti-inflammatory and anti-allergic effects.[1] Recent studies have highlighted its potential as an antioxidant agent, suggesting its therapeutic relevance in conditions associated with oxidative stress.[2] Evidence indicates that Bakkenolide B can mitigate cellular damage by reducing the production of reactive oxygen species (ROS) and upregulating the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway.[2] This pathway is a key regulator of cellular antioxidant defenses.

These application notes provide a comprehensive guide for the experimental design and execution of studies to evaluate the antioxidant properties of Bakkenolide B. The protocols detailed below cover both cell-free and cell-based assays to provide a thorough assessment of its antioxidant capacity and mechanism of action.

Data Presentation

To facilitate clear comparison and interpretation of experimental results, all quantitative data should be summarized in structured tables. The following are example templates for presenting data from the described antioxidant assays.

Table 1: In Vitro Antioxidant Activity of Bakkenolide B

Assay TypeBakkenolide B IC₅₀ (µM)Positive Control (e.g., Trolox) IC₅₀ (µM)
DPPH Radical ScavengingInsert experimental valueInsert experimental value
ABTS Radical ScavengingInsert experimental valueInsert experimental value

Note: Specific IC₅₀ values for Bakkenolide B in DPPH and ABTS assays were not available in the reviewed literature. This table should be populated with experimentally determined values.

Table 2: Cellular Antioxidant Activity of Bakkenolide B in [Specify Cell Line]

TreatmentConcentration (µM)ROS Inhibition (%)
Vehicle Control-0
Oxidative Stressor-Reference value
Bakkenolide B[Concentration 1]Insert experimental value
[Concentration 2]Insert experimental value
[Concentration 3]Insert experimental value
Positive Control (e.g., N-acetylcysteine)[Concentration]Insert experimental value

Table 3: Effect of Bakkenolide B on Nrf2 Target Gene Expression in [Specify Cell Line]

Target GeneTreatmentConcentration (µM)Fold Change in mRNA Expression
HO-1Vehicle Control-1.0
Bakkenolide B[Concentration 1]Insert experimental value
[Concentration 2]Insert experimental value
NQO1Vehicle Control-1.0
Bakkenolide B[Concentration 1]Insert experimental value
[Concentration 2]Insert experimental value

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of Bakkenolide B in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of Bakkenolide B and a positive control (e.g., Trolox or ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the Bakkenolide B dilutions, positive control, or solvent (for the blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance of the DPPH solution with Bakkenolide B or the positive control.

    • Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of Bakkenolide B.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•⁺ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•⁺ stock solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution of Bakkenolide B in a suitable solvent and create serial dilutions.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•⁺ solution to each well of a 96-well plate.

    • Add 10 µL of the Bakkenolide B dilutions, positive control (e.g., Trolox), or solvent to the respective wells.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC₅₀ value from the concentration-inhibition curve.

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

Principle: This cell-based assay measures the ability of a compound to inhibit the intracellular generation of ROS. The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Methodology:

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HepG2, BV-2 microglia) in a 96-well black, clear-bottom plate until confluent.

  • Reagent Preparation:

    • Prepare a working solution of DCFH-DA (e.g., 25 µM) in serum-free cell culture medium.

    • Prepare a solution of a ROS inducer, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

    • Prepare various concentrations of Bakkenolide B and a positive control (e.g., N-acetylcysteine) in serum-free medium.

  • Assay Procedure:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Pre-incubate the cells with the different concentrations of Bakkenolide B or the positive control for 1-2 hours.

    • Add the DCFH-DA working solution to the cells and incubate for 30-60 minutes in the dark.

    • Wash the cells with PBS.

    • Induce oxidative stress by adding the AAPH solution.

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm every 5 minutes for 1 hour using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Determine the percentage of ROS inhibition for each concentration of Bakkenolide B relative to the control (cells treated with the ROS inducer only).

Nrf2 Nuclear Translocation by Western Blotting

Principle: Activation of the Nrf2 pathway involves the translocation of the Nrf2 protein from the cytoplasm to the nucleus. This can be quantified by separating nuclear and cytoplasmic fractions of cell lysates and detecting Nrf2 protein levels by Western blotting.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with Bakkenolide B at various concentrations for a specified time.

    • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.

    • Determine the protein concentration of each fraction.

  • Western Blotting:

    • Separate equal amounts of protein from the nuclear and cytoplasmic fractions by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

    • Use Lamin B1 as a nuclear marker and GAPDH or β-tubulin as a cytoplasmic marker.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the Nrf2 band intensity in the nuclear fraction to the Lamin B1 intensity.

    • Compare the nuclear Nrf2 levels in Bakkenolide B-treated cells to those in untreated control cells.

Analysis of Nrf2 Target Gene Expression by qPCR

Principle: Upon nuclear translocation, Nrf2 binds to the ARE in the promoter region of its target genes, inducing their transcription. Quantitative real-time PCR (qPCR) can be used to measure the mRNA levels of these target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Methodology:

  • Cell Treatment and RNA Extraction:

    • Treat cells with Bakkenolide B at various concentrations for a specified time.

    • Extract total RNA from the cells using a commercial kit.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using SYBR Green or a probe-based assay with specific primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH, ACTB).

    • Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method.

    • Normalize the expression of the target genes to the housekeeping gene.

    • Compare the fold change in gene expression in Bakkenolide B-treated cells to that in untreated control cells.

Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays DPPH DPPH Radical Scavenging Data_Analysis Data Analysis & IC50/EC50 Determination DPPH->Data_Analysis ABTS ABTS Radical Scavenging ABTS->Data_Analysis CAA Cellular Antioxidant Activity (DCFH-DA) CAA->Data_Analysis Nrf2_translocation Nrf2 Nuclear Translocation (Western Blot) Nrf2_translocation->Data_Analysis qPCR Nrf2 Target Gene Expression (qPCR) qPCR->Data_Analysis Bakkenolide_B Bakkenolide B Bakkenolide_B->DPPH Bakkenolide_B->ABTS Bakkenolide_B->CAA Bakkenolide_B->Nrf2_translocation Bakkenolide_B->qPCR

Caption: Experimental workflow for evaluating the antioxidant activity of Bakkenolide B.

nrf2_pathway Bakkenolide_B Bakkenolide B Nrf2_cyto Nrf2 (cytoplasm) Bakkenolide_B->Nrf2_cyto promotes dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_cyto promotes dissociation Keap1 Keap1 Keap1->Nrf2_cyto inhibition Nrf2_nuc Nrf2 (nucleus) Nrf2_cyto->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection leads to

Caption: The Nrf2 signaling pathway activated by Bakkenolide B.

References

Application Notes and Protocols for Bakkenolide Use in NF-κB Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolides are a class of sesquiterpene lactones that have garnered significant interest for their anti-inflammatory properties. A key molecular target of their activity is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, immune function, and cell survival. Dysregulation of the NF-κB pathway is implicated in a variety of inflammatory diseases, making it a prime target for therapeutic intervention. These application notes provide a comprehensive guide to utilizing bakkenolides, with a focus on Bakkenolide (B600228) B and Bakkenolide-IIIa as representative examples, for the analysis of the NF-κB pathway. While the term "Bakkenolide Db" was specified, it is likely a typographical error, and this document will focus on well-characterized bakkenolides.

Mechanism of Action of Bakkenolides on the NF-κB Pathway

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This process allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Bakkenolides have been shown to interrupt this cascade at key junctures:

  • Bakkenolide-IIIa has been demonstrated to inhibit the phosphorylation of several key proteins in the NF-κB signaling pathway, including IKKβ, IκBα, and the p65 subunit of NF-κB.[1] This inhibition of phosphorylation prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[1]

  • Bakkenolide B exhibits significant anti-inflammatory and anti-allergic effects.[2][3] It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in microglia.[3] The anti-neuroinflammatory effects of Bakkenolide B are associated with the activation of the AMPK/Nrf2 signaling pathway, which can modulate NF-κB activity.[3]

Data Presentation: Quantitative Data Summary

The following tables summarize representative quantitative data for the use of bakkenolides in cellular assays.

Table 1: Effective Concentrations of Bakkenolide-IIIa in Human Umbilical Vein Endothelial Cells (HUVECs)

CompoundCell LineStimulusConcentrations TestedObserved EffectReference
Bakkenolide-IIIaHUVECsLipopolysaccharide (LPS)10, 20, 50 µMAmeliorated LPS-induced inflammatory injury.[4]

Table 2: In Vivo Dosage of Bakkenolide-IIIa

CompoundAnimal ModelDosageObserved EffectReference
Bakkenolide-IIIaRats with transient focal cerebral damage4, 8, 16 mg/kg (i.g.)Reduced brain infarct volume and neurological deficit.[1]

Signaling Pathway and Experimental Workflow Diagrams

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates Proteasome Proteasome IκBα->Proteasome ubiquitination & degradation p65 p65 p65_n p65 p65->p65_n translocation p50 p50 p50_n p50 p50->p50_n translocation NF-κB Complex p65 p50 IκBα NF-κB Complex->IκBα NF-κB Complex->p65 NF-κB Complex->p50 Bakkenolide Bakkenolide Bakkenolide->IKK Complex inhibits DNA DNA p65_n->DNA p50_n->DNA Gene Transcription Gene Transcription DNA->Gene Transcription induces Western_Blot_Workflow Cell Culture & Treatment Cell Culture & Treatment Protein Extraction Protein Extraction Cell Culture & Treatment->Protein Extraction 1 Protein Quantification Protein Quantification Protein Extraction->Protein Quantification 2 SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE 3 Protein Transfer (Blotting) Protein Transfer (Blotting) SDS-PAGE->Protein Transfer (Blotting) 4 Blocking Blocking Protein Transfer (Blotting)->Blocking 5 Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation 6 Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation 7 Detection Detection Secondary Antibody Incubation->Detection 8 Data Analysis Data Analysis Detection->Data Analysis 9 Luciferase_Assay_Workflow Cell Seeding Cell Seeding Transfection with Reporter Plasmids Transfection with Reporter Plasmids Cell Seeding->Transfection with Reporter Plasmids 1 Bakkenolide Treatment Bakkenolide Treatment Transfection with Reporter Plasmids->Bakkenolide Treatment 2 NF-κB Activation (e.g., TNF-α) NF-κB Activation (e.g., TNF-α) Bakkenolide Treatment->NF-κB Activation (e.g., TNF-α) 3 Cell Lysis Cell Lysis NF-κB Activation (e.g., TNF-α)->Cell Lysis 4 Luciferase Activity Measurement Luciferase Activity Measurement Cell Lysis->Luciferase Activity Measurement 5 Data Normalization & Analysis Data Normalization & Analysis Luciferase Activity Measurement->Data Normalization & Analysis 6

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Bakkenolide Db Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Bakkenolide (B600228) Db. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthetic route. The following frequently asked questions (FAQs) and troubleshooting guides are based on established synthetic pathways for closely related bakkenolides, providing a framework for addressing common challenges in the synthesis of Bakkenolide Db.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My radical cyclization to form the cis-hydrindanone core is giving low yields. What are the common pitfalls?

A1: The radical cyclization is a crucial step in constructing the bakkenolide skeleton. Low yields can often be attributed to several factors:

  • Purity of the Iodoketone Precursor: The starting iodoketone must be free of impurities, especially any residual base from the previous step, which can interfere with the radical initiator.

  • Quality of the Radical Initiator and Tin Hydride: Use freshly opened or purified AIBN (azobisisobutyronitrile) and tributyltin hydride. Tributyltin hydride can degrade over time, leading to incomplete reaction.

  • Reaction Concentration: The reaction should be run at high dilution to favor the intramolecular cyclization over intermolecular side reactions.

  • Inert Atmosphere: Strict anaerobic conditions are essential for a successful radical reaction. Ensure the solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon.

Troubleshooting Guide:

Potential IssueRecommended Action
Low conversion- Use freshly purified AIBN and tributyltin hydride. - Increase the reaction time or temperature slightly (e.g., from 80 °C to 90 °C).
Formation of byproducts- Ensure high dilution conditions. - Check for and remove any oxygen from the reaction system.
Decomposition of starting material- Lower the reaction temperature. - Use a slower addition rate for the radical initiator and tin hydride.

Q2: I am observing poor stereoselectivity in the reduction of the ketone to the corresponding alcohol. How can I improve this?

A2: Achieving the desired stereochemistry at this step is critical for the final structure. The choice of reducing agent and reaction conditions are key.

  • Bulky Reducing Agents: Employing sterically hindered reducing agents, such as L-Selectride® or K-Selectride®, often provides higher diastereoselectivity by favoring hydride attack from the less hindered face of the ketone.

  • Temperature Control: Running the reduction at low temperatures (e.g., -78 °C) can significantly enhance the stereoselectivity by minimizing the kinetic energy of the system and allowing for greater facial discrimination.

Troubleshooting Guide:

Reducing AgentTypical ConditionsExpected Outcome
Sodium borohydride (B1222165) (NaBH₄)Methanol, 0 °C to rtLower diastereoselectivity
L-Selectride®THF, -78 °CHigh diastereoselectivity for the desired isomer
K-Selectride®THF, -78 °CHigh diastereoselectivity for the desired isomer

Q3: The lactonization step to form the furanone ring is inefficient. What factors influence this transformation?

A3: The formation of the γ-lactone ring is often a delicate step. Inefficiency can arise from incomplete reaction or side product formation.

  • Choice of Acid Catalyst: A strong acid catalyst is typically required. p-Toluenesulfonic acid (p-TsOH) is commonly used. Ensure it is anhydrous.

  • Azeotropic Removal of Water: This reaction generates water, which can inhibit the forward reaction. Using a Dean-Stark apparatus with a suitable solvent (e.g., benzene (B151609) or toluene) to azeotropically remove water is crucial for driving the reaction to completion.

  • Reaction Time: Lactonization can be slow. Monitor the reaction by TLC to ensure it has gone to completion before workup.

Experimental Protocols

The following are detailed methodologies for key steps in a representative formal total synthesis of Bakkenolide B, which serves as a close proxy for the synthesis of this compound.

1. Radical Cyclization to form the cis-Hydrindanone Core

A solution of the iodoketone precursor (1.0 eq) in freshly distilled and degassed benzene (0.01 M) is prepared in a flame-dried, three-necked flask equipped with a reflux condenser and an argon inlet. To this solution is added tributyltin hydride (1.2 eq) and a catalytic amount of AIBN (0.1 eq). The reaction mixture is heated to reflux (80 °C) for 4 hours, or until TLC analysis indicates complete consumption of the starting material. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the cis-hydrindanone product.

Table 1: Reagents for Radical Cyclization

ReagentMolar EquivalentPurpose
Iodoketone1.0Starting material
Tributyltin hydride1.2Radical mediator
AIBN0.1Radical initiator
Benzene-Solvent

2. Stereoselective Ketone Reduction

To a solution of the cis-hydrindanone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere is added L-Selectride® (1.5 eq, 1.0 M solution in THF) dropwise over 15 minutes. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude alcohol is purified by flash column chromatography.

Table 2: Reagents for Stereoselective Reduction

ReagentMolar EquivalentPurpose
cis-Hydrindanone1.0Starting material
L-Selectride®1.5Reducing agent
THF-Solvent

3. Lactonization to form the Bakkenolide Core

A solution of the diol precursor (1.0 eq) and p-toluenesulfonic acid monohydrate (0.2 eq) in benzene (0.1 M) is heated to reflux with a Dean-Stark apparatus for 6 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the bakkenolide.

Table 3: Reagents for Lactonization

ReagentMolar EquivalentPurpose
Diol precursor1.0Starting material
p-TsOH·H₂O0.2Acid catalyst
Benzene-Solvent (for azeotropic water removal)

Visualizations

The following diagrams illustrate the overall synthetic workflow and a troubleshooting decision tree for the critical radical cyclization step.

Bakkenolide Synthesis Workflow start Commercially Available Starting Material step1 Multi-step preparation of Iodoketone Precursor start->step1 step2 Radical Cyclization step1->step2 step3 Stereoselective Ketone Reduction step2->step3 step4 Lactonization step3->step4 end Bakkenolide Core step4->end

Caption: Overall workflow for the synthesis of the Bakkenolide core.

Radical Cyclization Troubleshooting start Low Yield in Radical Cyclization q1 Is the starting material consumed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are there significant byproducts? a1_yes->q2 sol1 Check purity of AIBN and tin hydride. Increase reaction time/temp. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Check for oxygen. Ensure high dilution. a2_yes->sol2 sol3 Purify iodoketone precursor. Re-run reaction. a2_no->sol3

Caption: Troubleshooting decision tree for the radical cyclization step.

Technical Support Center: Bakkenolide Db Stability in DMSO Solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: I am dissolving Bakkenolide Db in DMSO for my experiments. What are the primary factors that could affect its stability?

A1: Several factors can influence the stability of compounds, including this compound, in DMSO stock solutions. These include:

  • Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. Water can lead to hydrolysis of labile functional groups, such as esters, which are present in many sesquiterpene lactones. A study on a diverse set of compounds showed that water is a more significant factor in compound loss than oxygen[1].

  • Storage Temperature: Higher temperatures generally accelerate chemical degradation. For long-term storage, it is advisable to store DMSO stock solutions at low temperatures, such as -20°C or -80°C. One study demonstrated that 85% of compounds in a DMSO/water mixture were stable for 2 years at 4°C[2].

  • Light Exposure: Exposure to UV or even ambient light can cause photodegradation of light-sensitive compounds. It is best practice to store stock solutions in amber vials or otherwise protected from light.

  • pH: Acidic or basic conditions can catalyze degradation reactions. The purity of the DMSO and the absence of acidic or basic impurities are important.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture into the solution and may cause some compounds to precipitate, leading to inaccurate concentrations. However, one study indicated no significant compound loss after 11 freeze-thaw cycles for a selection of compounds when handled properly[1].

  • Oxygen: While often less critical than water, dissolved oxygen can lead to oxidation of susceptible functional groups[1].

Q2: How should I prepare and store my this compound DMSO stock solutions to maximize stability?

A2: To maximize the stability of your this compound stock solutions, follow these best practices:

  • Use High-Purity, Anhydrous DMSO: Start with a fresh, unopened bottle of high-purity, anhydrous DMSO to minimize water content.

  • Work in a Dry Environment: When preparing solutions, work in a low-humidity environment, such as a glove box or under a stream of dry nitrogen, to minimize moisture absorption.

  • Aliquot for Single Use: To avoid repeated freeze-thaw cycles and moisture introduction, aliquot the stock solution into smaller, single-use volumes.

  • Proper Storage Containers: Use high-quality polypropylene (B1209903) or glass vials with tight-fitting caps. Studies have shown no significant difference between these materials for compound storage over several months[1].

  • Low-Temperature and Light-Protected Storage: Store aliquots at -20°C or -80°C in the dark.

  • Inert Gas Overlay: For particularly sensitive compounds, you can flush the headspace of the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

Q3: I suspect my this compound solution has degraded. How can I check its integrity?

A3: To check the integrity of your this compound solution, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and quantify the parent compound and any degradation products that may have formed. A comparison of the chromatogram of a freshly prepared solution with that of the stored solution can reveal any degradation.

Q4: Are there any known degradation pathways for sesquiterpene lactones like this compound in DMSO?

A4: While specific degradation pathways for this compound in DMSO are not documented, sesquiterpene lactones possess functional groups that are susceptible to degradation. The α-methylene-γ-lactone moiety, a common feature in many sesquiterpene lactones, can be reactive[3][4]. Potential degradation pathways could include:

  • Hydrolysis: The lactone ring or other ester groups can undergo hydrolysis, especially in the presence of water.

  • Isomerization: Changes in pH or temperature could potentially lead to isomerization.

  • Oxidation: The double bonds present in the structure could be susceptible to oxidation.

  • Reaction with DMSO: Although less common, some compounds can react with DMSO, especially under certain conditions like high temperature or in the presence of catalysts.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results over time. Degradation of this compound in the stock solution.1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Compare the activity of the fresh solution with the old one. 3. Perform an analytical check (e.g., HPLC) on the old stock solution to look for degradation products. 4. If degradation is confirmed, review storage and handling procedures.
Precipitate observed in the stock solution after thawing. The compound may have low solubility at lower temperatures, or concentration may be too high.1. Gently warm the solution to room temperature and vortex thoroughly to redissolve the precipitate. 2. If the precipitate persists, sonication may be attempted. 3. Consider preparing a more dilute stock solution. 4. Filter the solution before use if the precipitate cannot be redissolved, but be aware this will lower the effective concentration.
Loss of biological activity. Compound degradation or inaccurate concentration due to precipitation or handling errors.1. Follow the steps for "Inconsistent experimental results." 2. Verify the accuracy of your pipetting and dilutions. 3. Ensure complete dissolution of the compound when preparing the stock solution.

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO by HPLC

This protocol provides a general framework for assessing the stability of this compound in a DMSO solution. Method parameters will need to be optimized for your specific instrumentation and this compound.

1. Objective: To determine the stability of this compound in DMSO under specific storage conditions (e.g., room temperature, 4°C, -20°C) over a defined period.

2. Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler vials

3. Procedure:

  • Preparation of Stock Solution (Time 0):

    • Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex until fully dissolved.

    • Immediately take an aliquot for Time 0 analysis. Dilute a small sample of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µM).

  • Storage Conditions:

    • Aliquot the remaining stock solution into separate vials for each time point and storage condition to be tested.

    • Store the vials at the desired temperatures (e.g., room temperature, 4°C, -20°C) and protected from light.

  • Time Point Analysis:

    • At each scheduled time point (e.g., 24h, 48h, 1 week, 1 month), retrieve one vial from each storage condition.

    • Allow the vial to come to room temperature before opening.

    • Prepare a sample for HPLC analysis by diluting it in the same manner as the Time 0 sample.

  • HPLC Analysis:

    • Mobile Phase: A typical starting point for a C18 column would be a gradient of water and acetonitrile with 0.1% formic acid. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: A suitable UV wavelength for this compound should be determined, potentially around 210-230 nm.

    • Injection Volume: 10 µL.

    • Run the Time 0 sample and the samples from each time point.

  • Data Analysis:

    • Compare the chromatograms from each time point to the Time 0 chromatogram.

    • Calculate the percentage of this compound remaining at each time point by comparing the peak area of the main peak to the initial peak area at Time 0.

    • Observe the appearance of any new peaks, which would indicate degradation products.

Visualizations

G Potential Degradation Pathway of a Sesquiterpene Lactone in DMSO Bakkenolide_Db This compound (Sesquiterpene Lactone) Hydrolysis_Product Hydrolysis Product (e.g., opened lactone ring) Bakkenolide_Db->Hydrolysis_Product Hydrolysis Photodegradation_Product Photodegradation Product Bakkenolide_Db->Photodegradation_Product Photodegradation Oxidation_Product Oxidation Product Bakkenolide_Db->Oxidation_Product Oxidation Isomerization_Product Isomerization Product Bakkenolide_Db->Isomerization_Product Isomerization Water Water (H₂O) (from non-anhydrous DMSO or atmospheric absorption) Water->Hydrolysis_Product Light Light (UV/Visible) Light->Photodegradation_Product Oxygen Oxygen (O₂) (dissolved) Oxygen->Oxidation_Product Heat Heat Heat->Isomerization_Product G Troubleshooting Workflow for this compound Stability Issues Start Inconsistent or unexpected experimental results Check_Procedure Review experimental protocol (pipetting, dilutions, etc.) Start->Check_Procedure Procedure_OK Protocol is correct Check_Procedure->Procedure_OK Procedure_Error Correct procedural errors and repeat experiment Check_Procedure->Procedure_Error Errors found Prepare_Fresh Prepare fresh this compound stock solution in anhydrous DMSO Procedure_OK->Prepare_Fresh No obvious errors Compare_Activity Compare activity of fresh vs. old stock Prepare_Fresh->Compare_Activity Activity_Restored Activity restored? Compare_Activity->Activity_Restored Degradation_Suspected Degradation of old stock is likely. Discard old stock and review storage/handling procedures. Activity_Restored->Degradation_Suspected Yes Analytical_Check Perform analytical check (HPLC/LC-MS) on old stock Activity_Restored->Analytical_Check No End Issue Resolved Degradation_Suspected->End Degradation_Confirmed Degradation confirmed? Analytical_Check->Degradation_Confirmed Degradation_Confirmed->Degradation_Suspected Yes No_Degradation No degradation observed. Re-evaluate experimental design and other reagents. Degradation_Confirmed->No_Degradation No No_Degradation->End Procedure_Error->End

References

Technical Support Center: Overcoming Low Yield of Bakkenolide B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low yield of Bakkenolide (B600228) B from natural extraction.

Frequently Asked Questions (FAQs)

Q1: What is Bakkenolide B and why is it of research interest?

A1: Bakkenolide B is a sesquiterpene lactone, a type of natural compound. It is a major component isolated from the leaves of Petasites japonicus[1]. Research has highlighted its potential therapeutic properties, including anti-allergic and anti-inflammatory effects[1]. Specifically, it has been shown to suppress allergic and inflammatory responses, suggesting its potential as a treatment for conditions like asthma[1]. Further studies have identified its role as an inhibitor of interleukin-2 (B1167480) production in human T cells and its anti-neuroinflammatory effects by activating the AMPK/Nrf2 signaling pathway[2][3].

Q2: What are the primary natural sources of Bakkenolide B?

A2: The primary natural source for Bakkenolide B is the plant Petasites japonicus, also known as giant butterbur[1][4][5]. It can be isolated from various parts of the plant, with studies indicating that the leaves contain a higher concentration compared to the petiole and rhizome[6]. The flower buds of Petasites japonicus are also a source of this compound[2].

Q3: What are the main challenges leading to low yields of Bakkenolide B from natural extraction?

A3: The primary challenges in obtaining high yields of Bakkenolide B from natural sources include:

  • Low Natural Abundance: The concentration of Bakkenolide B in Petasites japonicus is inherently low. For example, one study reported isolating 173.8 mg of Bakkenolide B from 1.0 kg of fresh leaves[6].

  • Seasonal Variation: The content of Bakkenolide B in the plant varies depending on the season, with a decreasing trend observed from March to August[4].

  • Complex Extraction and Purification: The process to isolate pure Bakkenolide B is multi-stepped, involving solvent extraction, partitioning, and multiple rounds of column chromatography, which can lead to significant losses at each stage[4][6].

  • Co-extraction of Impurities: Extracts from Petasites japonicus contain a multitude of other compounds, making the purification of Bakkenolide B to a high degree of purity challenging and labor-intensive[5].

Q4: What are the alternative strategies to overcome low yields from natural extraction?

A4: To circumvent the limitations of natural extraction, researchers can explore several alternative strategies:

  • Total Synthesis: This involves the complete chemical synthesis of Bakkenolide B from simple, commercially available starting materials. While complex, it offers a reliable and scalable source of the pure compound, independent of natural supply. Formal total syntheses of Bakkenolide B have been reported, often using a pivotal intermediate like Bakkenolide III[7][8].

  • Semi-synthesis: This approach involves chemically modifying a more abundant, structurally related natural product to produce Bakkenolide B. This can be more efficient than total synthesis if a suitable precursor is readily available.

  • Metabolic Engineering: This cutting-edge approach involves genetically modifying microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to produce Bakkenolide B through fermentation[9][10][11]. While still in development for this specific compound, it holds the promise of sustainable and high-yield production.

Troubleshooting Guides

Troubleshooting Low Yields in Bakkenolide B Extraction from Petasites japonicus
ProblemPossible Cause(s)Recommended Solution(s)
Low Bakkenolide B content in the initial extract Plant Material: Incorrect plant part used (rhizomes or petioles instead of leaves). Plant material harvested at the wrong time of year (late summer instead of early spring)[6]. Improper storage of plant material leading to degradation.Use fresh leaves of Petasites japonicus for extraction, as they have the highest reported concentration[6]. Harvest plant material in the early spring to maximize Bakkenolide B content[4]. Process fresh material immediately or flash-freeze and store at -80°C.
Extraction Solvent/Method: Inefficient solvent system. Insufficient extraction time or repetitions.Use a 70% ethanol (B145695) solution for the initial extraction with sonication to enhance efficiency[4][6]. Perform the extraction multiple times (e.g., 3 times) to ensure complete recovery from the plant matrix[6].
Significant loss of product during solvent partitioning Improper pH: The pH of the aqueous phase was not optimized for partitioning.Ensure the aqueous suspension is correctly prepared before partitioning with solvents like hexane (B92381) and ethyl acetate (B1210297) to separate compounds based on polarity[4].
Emulsion Formation: Formation of a stable emulsion between the aqueous and organic layers, trapping the compound.Use a separatory funnel with gentle inversions instead of vigorous shaking. If an emulsion forms, try adding brine or allowing it to stand for an extended period. Centrifugation can also help break the emulsion.
Poor separation and recovery from column chromatography Inappropriate Stationary/Mobile Phase: The selected silica (B1680970) gel or solvent system is not providing adequate separation of Bakkenolide B from other compounds.For silica gel chromatography, use a step gradient of acetone (B3395972) in dichloromethane (B109758) or methanol (B129727) in chloroform (B151607) as described in established protocols[4][6]. Consider using Sephadex column chromatography as an additional purification step for fine separation[4].
Column Overloading: Too much crude extract is loaded onto the column, leading to poor resolution and co-elution of compounds.Reduce the amount of crude extract loaded onto the column. Use a larger column if processing a large amount of material.
Compound Degradation on Silica: Bakkenolide B, being a lactone, might be sensitive to the acidic nature of standard silica gel.Use deactivated or neutral silica gel. Minimize the time the compound spends on the column by optimizing the mobile phase for faster elution.

Quantitative Data on Bakkenolide B Yield

The following table summarizes the yield of Bakkenolide B from natural extraction as reported in the literature, providing a benchmark for researchers.

Starting MaterialAmount of Starting MaterialExtraction MethodPurification MethodFinal Yield of Bakkenolide BYield (%)Reference
Fresh leaves of Petasites japonicus1.0 kg70% Ethanol with sonicationSolvent partitioning, Silica gel chromatography, Sephadex chromatography173.8 mg0.01738%[4][6]

Experimental Protocols & Workflows

Protocol 1: Extraction and Isolation of Bakkenolide B from Petasites japonicus

This protocol is adapted from methodologies reported in the literature[4][6].

1. Plant Material Preparation and Extraction: a. Fresh leaves of P. japonicus (1.0 kg) are finely chopped using an electric mixer. b. The chopped leaves are extracted with 70% ethanol (3 L) three times under sonication for one hour at room temperature. c. The ethanol extracts are combined and the solvent is evaporated under reduced pressure to obtain the crude extract.

2. Solvent Partitioning: a. The crude extract residue is suspended in 500 mL of water. b. The aqueous suspension is successively partitioned with hexane (3 x 1 L), followed by ethyl acetate (3 x 1 L), and n-butanol (3 x 500 mL). c. The hexane fraction, which contains Bakkenolide B, is collected and the solvent is evaporated in vacuo.

3. Chromatographic Purification: a. The dried hexane extract is subjected to silica gel column chromatography (e.g., 40 µm silica, 100x4.0 cm column). b. The column is eluted with a step gradient of acetone in dichloromethane (e.g., 2.5%, 15%, 25%) and then methanol in chloroform to obtain multiple fractions. c. Fractions containing Bakkenolide B (identified by TLC or HPLC) are pooled. d. The pooled fractions are further purified using Sephadex column chromatography followed by another round of silica gel chromatography with a suitable solvent system (e.g., 2.5% acetone in dichloromethane) to yield pure Bakkenolide B. e. The purity of the final compound should be confirmed by GC-MS and its structure elucidated by NMR spectroscopy[4].

G cluster_0 Extraction cluster_1 Partitioning cluster_2 Purification start Fresh P. japonicus leaves (1.0 kg) chop Chop leaves start->chop extract Extract with 70% EtOH (x3) chop->extract evap1 Evaporate solvent extract->evap1 suspend Suspend in H2O evap1->suspend partition Partition with Hexane suspend->partition evap2 Evaporate Hexane partition->evap2 Hexane fraction partition_other Other fractions (EtOAc, BuOH) partition->partition_other silica1 Silica Gel Chromatography evap2->silica1 sephadex Sephadex Chromatography silica1->sephadex silica2 Final Silica Gel Purification sephadex->silica2 end Pure Bakkenolide B (173.8 mg) silica2->end

Caption: Workflow for natural extraction of Bakkenolide B.
Conceptual Workflow for Overcoming Bakkenolide B Supply Limitations

Researchers facing the challenge of obtaining sufficient Bakkenolide B must choose between optimizing natural extraction, pursuing chemical synthesis, or developing a biotechnological approach. The following diagram outlines a decision-making framework.

G cluster_strategies Alternative Strategies cluster_outcomes Considerations & Outcomes start Low Yield of Bakkenolide B opt_extract Optimize Natural Extraction start->opt_extract total_syn Total Synthesis start->total_syn met_eng Metabolic Engineering start->met_eng outcome_extract Moderate Improvement Dependent on seasonal variation Requires large biomass opt_extract->outcome_extract outcome_syn High Purity & Scalable Complex multi-step process Requires synthetic chemistry expertise total_syn->outcome_syn outcome_eng Sustainable & High Yield Potential Requires pathway elucidation Significant upfront R&D met_eng->outcome_eng end Sufficient Supply of Bakkenolide B outcome_extract->end outcome_syn->end outcome_eng->end

Caption: Decision framework for sourcing Bakkenolide B.

Signaling Pathway

AMPK/Nrf2 Signaling Pathway Activated by Bakkenolide B

Bakkenolide B has been shown to exert anti-neuroinflammatory effects by activating the AMPK/Nrf2 signaling pathway. This pathway is crucial for cellular stress response and reduction of oxidative stress.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bak Bakkenolide B ampk AMPK bak->ampk activates nrf2 Nrf2 ampk->nrf2 phosphorylates nrf2_keap1 Nrf2-Keap1 Complex nrf2->nrf2_keap1 nrf2_nuc Nrf2 nrf2->nrf2_nuc translocates keap1 Keap1 keap1->nrf2 inhibition keap1->nrf2_keap1 are ARE (Antioxidant Response Element) ho1 HO-1 are->ho1 upregulates nqo1 NQO-1 are->nqo1 upregulates inflammation Neuroinflammation (IL-1β, IL-6, TNF-α) ho1->inflammation inhibits nqo1->inflammation inhibits nrf2_nuc->are binds to

Caption: Bakkenolide B activates the AMPK/Nrf2 pathway.

References

troubleshooting Bakkenolide Db purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of Bakkenolide Db.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.

Question 1: Why is my this compound yield unexpectedly low after silica (B1680970) gel column chromatography?

Answer: Low recovery of this compound from silica gel chromatography can stem from several factors:

  • Compound Degradation: this compound, a sesquiterpene lactone containing ester functional groups, may be susceptible to degradation on the acidic surface of standard silica gel.[1][2] The acidic silanol (B1196071) groups can catalyze hydrolysis of the ester moieties or other rearrangements, leading to a loss of the target compound.

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the active sites on the silica gel, preventing their elution. While this compound is moderately polar, strong interactions can still occur, especially if the crude extract contains highly polar impurities that modify the column environment.

  • Improper Solvent Selection: If the eluting solvent is not polar enough, the compound will not move off the column. Conversely, if the solvent is too polar from the start, it can lead to poor separation from other compounds, making it seem like the yield is low when it is actually just impure. An ideal starting solvent system should give your target compound an Rf of approximately 0.3 on a TLC plate.[3]

  • Co-elution with an Unseen Impurity: A co-eluting compound that quenches fluorescence or is not UV-active can make the yield appear low when assessed by techniques that rely on these detection methods.

Troubleshooting Steps:

  • Assess Stability: Before performing column chromatography, test the stability of this compound on silica gel. This can be done by spotting a solution of the crude extract on a TLC plate, letting it sit for several hours, and then developing it to see if any new spots (degradation products) have appeared.[4]

  • Deactivate the Silica Gel: To reduce the acidity of the silica gel, it can be treated with a base. A common method is to wash the silica with a solvent system containing a small amount of triethylamine (B128534) (e.g., 1-3%) before packing the column.[3]

  • Use an Alternative Stationary Phase: If degradation is confirmed, consider using a less acidic or neutral stationary phase. Neutral alumina (B75360) can be a good alternative for acid-sensitive compounds.[4] Reversed-phase chromatography (e.g., C18 silica) is another excellent option, particularly for a final polishing step.

  • Optimize the Solvent System: Carefully develop your solvent system using TLC. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often most effective for separating compounds in a complex mixture.

Question 2: How can I resolve this compound from co-eluting impurities with similar polarity?

Answer: Co-elution of compounds with similar polarities is a common challenge in chromatography. Other sesquiterpenoids present in Petasites japonicus, such as Bakkenolide B and furanofukinol, may have similar chromatographic behavior to this compound.[5]

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Fine-tune the Solvent Gradient: Use a shallower solvent gradient during elution. A slow, gradual increase in polarity can often resolve closely eluting peaks.[6]

    • Try Different Solvent Systems: If a standard ethyl acetate (B1210297)/hexane system is not providing adequate separation, try alternative solvent systems. For example, dichloromethane/methanol or acetone/hexane systems can alter the selectivity of the separation.[3]

  • Change the Stationary Phase: The most effective way to resolve co-eluting compounds is often to change the separation mechanism. If you are using normal-phase silica, switching to a reversed-phase C18 column will separate compounds based on hydrophobicity rather than polarity, which can be very effective at resolving compounds that are difficult to separate on silica.

  • Employ Multi-Column Chromatography: For very challenging separations, a multi-step purification strategy can be employed. This could involve an initial separation on a silica gel column, followed by further purification of the mixed fractions on a different type of column, such as Sephadex LH-20 (for size exclusion) or preparative HPLC with a C18 column.[6]

  • Consider Preparative HPLC: Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers significantly higher resolution than standard flash chromatography. Using a high-efficiency column (e.g., with a smaller particle size) and an optimized mobile phase can resolve very closely eluting compounds.

Question 3: My this compound appears to be degrading during solvent evaporation after fractionation. How can this be minimized?

Answer: Many natural products are sensitive to heat. Prolonged exposure to elevated temperatures during solvent removal with a rotary evaporator can lead to degradation.

Troubleshooting Steps:

  • Use Low Temperatures: When using a rotary evaporator, keep the water bath temperature as low as possible, ideally not exceeding 40-45°C.

  • Use High Vacuum: A high-quality vacuum pump will allow for solvent evaporation at lower temperatures.

  • Consider Lyophilization (Freeze-Drying): If your fractions are in aqueous or other suitable solvents, lyophilization is a much gentler method of solvent removal that avoids heat altogether.

  • Work Quickly: Do not let fractions sit at room temperature for extended periods before evaporation. Process them as quickly as possible after collection.

Data Presentation: Chromatographic Parameters

The following table summarizes typical chromatographic conditions used for the analysis and purification of bakkenolides. Please note that these are starting points, and optimization is crucial for each specific sample.

ParameterSilica Gel Column ChromatographyPreparative HPLC
Stationary Phase Silica Gel (230-400 mesh)Reversed-Phase C18 (5-10 µm particle size)
Typical Column Dimensions Varies based on sample size (e.g., 2-5 cm diameter)10-50 mm ID x 150-250 mm length
Mobile Phase Gradient of Hexane/Ethyl Acetate or Dichloromethane/MethanolGradient of Water (A) and Acetonitrile (B)
Example Gradient Start with 100% Hexane, gradually increase Ethyl AcetateStart at 20% B, ramp to 80% B over 40 min
Flow Rate Gravity-dependent or 10-50 mL/min (flash)5-20 mL/min
Detection TLC with UV (254 nm) and/or stainingUV at 215, 254, or 290 nm[7]
Reported Yield/Purity Highly variable, depends on crude extractCan achieve >95% purity[8]

Experimental Protocols

Protocol 1: General Protocol for Purification of this compound using Silica Gel Chromatography

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude extract (typically a 30:1 to 100:1 ratio of silica to crude material by weight for difficult separations).[3]

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your initial, non-polar solvent (e.g., 100% hexane).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude extract in a minimal amount of a relatively non-polar solvent (like dichloromethane). Carefully add this solution to the top of the column and allow it to absorb into the silica.[9]

    • Dry Loading: Dissolve the crude extract in a suitable solvent, add a small amount of silica gel (approx. 3 times the weight of the crude material), and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[9][10] This method is preferred for samples with poor solubility in the starting mobile phase.

  • Elution and Fraction Collection:

    • Begin eluting the column with your starting non-polar solvent.

    • Gradually increase the polarity of the mobile phase according to your predetermined gradient (e.g., by slowly increasing the percentage of ethyl acetate in hexane).

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

  • Analysis and Pooling:

    • Develop the TLC plates using a suitable stain and/or UV light to visualize the separated compounds.

    • Identify the fractions containing pure this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure at a low temperature (<45°C).

Mandatory Visualizations

troubleshooting_workflow start_end start_end process process decision decision issue issue solution solution start Start: Crude Extract tlc_dev Develop TLC Method start->tlc_dev silica_col Perform Silica Gel Column Chromatography tlc_dev->silica_col analyze_fractions Analyze Fractions (TLC/HPLC) silica_col->analyze_fractions check_yield Yield > Target? analyze_fractions->check_yield check_purity Purity > 95%? check_yield->check_purity Yes low_yield Low Yield check_yield->low_yield No pool_concentrate Pool & Concentrate Pure Fractions check_purity->pool_concentrate Yes low_purity Low Purity (Co-elution) check_purity->low_purity No end_product End: Pure this compound pool_concentrate->end_product check_degradation Assess Stability on Silica low_yield->check_degradation use_alt_phase Use Neutral Alumina or Reversed-Phase check_degradation->use_alt_phase use_alt_phase->silica_col optimize_gradient Optimize Gradient (Shallower) low_purity->optimize_gradient prep_hplc Purify via Preparative HPLC optimize_gradient->prep_hplc prep_hplc->analyze_fractions

Caption: Troubleshooting workflow for this compound purification.

logical_relationships problem problem cause cause solution solution p1 Low Yield c1 Degradation on Acidic Silica p1->c1 c2 Irreversible Adsorption p1->c2 p2 Poor Separation (Co-elution) c3 Similar Polarity of Impurities p2->c3 c4 Suboptimal Mobile Phase p2->c4 p3 Peak Tailing in HPLC c5 Secondary Interactions with Silanols p3->c5 c6 Column Overloading p3->c6 s6 Reduce Sample Load p3->s6 s1 Use Neutral Alumina or Deactivated Silica c1->s1 s2 Switch to Reversed-Phase (C18) c1->s2 c2->s1 c3->s2 s3 Optimize Solvent Gradient (shallower) c3->s3 c4->s3 s4 Change Solvent System (e.g., DCM/MeOH) c4->s4 s5 Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) c5->s5 c6->s6

Caption: Logical relationships between problems, causes, and solutions.

References

Technical Support Center: Enhancing Bakkenolide Db Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bakkenolide Db. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its solubility for in vivo experiments.

Troubleshooting Guide

Issue: Precipitation of this compound upon dilution with aqueous media for in vivo administration.

Possible Cause 1: Low Aqueous Solubility this compound is a lipophilic compound with inherently low water solubility, a common challenge for many new chemical entities.[1][2][3]

Solution:

  • Co-solvents: Employing a co-solvent system can significantly enhance solubility. Common water-miscible organic solvents used in preclinical studies include Dimethyl Sulfoxide (DMSO), ethanol, polyethylene (B3416737) glycol (PEG), and propylene (B89431) glycol.[2] It is crucial to start with a high concentration of this compound in the organic solvent and then dilute it gradually with the aqueous vehicle while vortexing.

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[2][3] Non-ionic surfactants like Polysorbate 80 (Tween 80) and Polysorbate 20 (Tween 20) are frequently used in parenteral formulations.[3][4]

  • pH Modification: For ionizable compounds, adjusting the pH of the formulation can increase solubility. Since 75% of drugs are basic and 20% are acidic, this is a common strategy.[2] The potential for this compound to be ionized should be evaluated.

Possible Cause 2: Inadequate Formulation Stability

Solution:

  • Formulation Screening: A systematic screening of different combinations of co-solvents, surfactants, and buffering agents is recommended to identify a stable formulation that prevents precipitation upon dilution and maintains solubility over the duration of the experiment.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can improve the dissolution rate and saturation solubility.[1][5][6] This can be achieved through techniques like high-pressure homogenization or pearl milling.[1][6]

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to improve the solubility of this compound for early-stage in vivo studies?

A1: For initial in vivo screening, a simple co-solvent system is often the first approach. A common starting point is to dissolve this compound in 100% DMSO and then dilute it with a vehicle such as saline or phosphate-buffered saline (PBS). However, the final concentration of DMSO should be kept low (typically <10% and often as low as 1-5% of the total injection volume) to avoid toxicity in animals. The addition of a surfactant like Tween 80 can further aid in maintaining solubility upon dilution.

Q2: What are some common excipients used for parenteral formulations of poorly soluble drugs like this compound?

A2: A variety of excipients can be used to formulate poorly soluble drugs for parenteral administration.[3][4][7] These can be broadly categorized as:

  • Solubilizing Agents:

    • Co-solvents: Ethanol, Propylene Glycol, PEG 300, PEG 400.

    • Surfactants: Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), Solutol HS 15.

  • Complexing Agents:

    • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) can form inclusion complexes with hydrophobic drugs, significantly increasing their aqueous solubility.[2][4][5]

  • Lipid-Based Systems:

    • Oils: Sesame oil and castor oil can be used for lipid-based formulations.[7][8]

    • Emulsifiers: Lecithin.

    • Lipid-based drug delivery systems (LBDDS): These formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance solubility and oral bioavailability.[2][5][9]

Q3: How can I assess the suitability of my this compound formulation for in vivo use?

A3: Before animal administration, it is crucial to characterize the formulation.

  • Visual Inspection: Check for any signs of precipitation or phase separation after preparation and upon dilution with an aqueous vehicle.

  • Particle Size Analysis: For suspensions or emulsions, determine the particle size distribution to ensure it is within an acceptable range for the intended route of administration.

  • In Vitro Dissolution/Release: Conduct studies to understand how this compound is released from the formulation.

  • Tolerability in Animals: A preliminary study in a small group of animals is recommended to assess the local and systemic tolerance of the formulation.

Quantitative Data Summary

The following table summarizes common excipients and their typical concentration ranges used in parenteral formulations to enhance the solubility of poorly soluble compounds.

Excipient CategoryExcipient ExampleTypical Concentration Range (%)Primary Solubilization Mechanism
Co-solvents Ethanol5 - 20Increases the polarity of the solvent system.
Propylene Glycol10 - 60Increases the polarity of the solvent system.
PEG 40010 - 60Increases the polarity of the solvent system.
DMSO< 10Aprotic polar solvent.
Surfactants Polysorbate 80 (Tween 80)0.1 - 5Micellar solubilization.
Polysorbate 20 (Tween 20)0.1 - 5Micellar solubilization.
Complexing Agents HP-β-Cyclodextrin10 - 40Forms inclusion complexes.
SBE-β-Cyclodextrin10 - 40Forms inclusion complexes.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent/Surfactant Formulation

  • Stock Solution Preparation: Weigh the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing or brief sonication.

  • Vehicle Preparation: Prepare the aqueous vehicle. For example, a vehicle could consist of 10% (v/v) Tween 80 in sterile saline.

  • Final Formulation: Slowly add the this compound stock solution to the aqueous vehicle while vortexing to achieve the desired final concentration. For instance, to prepare a 1 mg/mL final solution with 2% DMSO, add 20 µL of the 50 mg/mL stock to 980 µL of the 10% Tween 80 vehicle.

  • Final Inspection: Visually inspect the final formulation for any signs of precipitation.

Protocol 2: Formulation using Cyclodextrins

  • Cyclodextrin (B1172386) Solution Preparation: Prepare a solution of HP-β-CD in sterile water (e.g., 30% w/v). Gently warm the solution (to around 40-50°C) to aid dissolution.

  • Drug Addition: Add the this compound powder directly to the cyclodextrin solution.

  • Complexation: Stir the mixture for 24-48 hours at room temperature to allow for the formation of inclusion complexes.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved drug particles.

  • Concentration Determination: Determine the concentration of this compound in the final filtered solution using a suitable analytical method like HPLC-UV.

Visualizations

experimental_workflow cluster_0 Phase 1: Formulation Screening cluster_1 Phase 2: Formulation Optimization cluster_2 Phase 3: In Vivo Readiness A Initial Solubility Assessment (Co-solvents, Surfactants, Cyclodextrins) B Visual Inspection for Precipitation A->B C Selection of Promising Formulations B->C D Quantitative Solubility Measurement (HPLC) C->D Proceed with top candidates E Stability Assessment (Temperature, Time) D->E F Selection of Lead Formulation E->F G Tolerability Study in Animals F->G Proceed with lead candidate H Pharmacokinetic Profiling G->H signaling_pathway cluster_pathway Hypothetical this compound Signaling Pathway Bakkenolide_Db This compound Receptor Cell Surface Receptor Bakkenolide_Db->Receptor Binds to receptor IKK IKK Complex Receptor->IKK Inhibits activation IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates

References

avoiding artifact formation during bakkenolide isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding artifact formation during the isolation of bakkenolides.

Troubleshooting Guides

This section addresses specific issues that may arise during the bakkenolide (B600228) isolation process, leading to the formation of artifacts.

Issue Potential Cause Recommended Solution
Low yield of target bakkenolide and presence of unknown, more polar compounds. Hydrolysis of ester side chains: Many bakkenolides possess ester functionalities that are susceptible to hydrolysis under acidic or basic conditions, or at elevated temperatures. This results in the formation of the corresponding carboxylic acid and alcohol, which are more polar.- Maintain a neutral pH (around 5.5-7.0) during extraction and purification.[1] - Avoid prolonged exposure to high temperatures. Use low-temperature evaporation techniques (e.g., rotary evaporation under reduced pressure at ≤ 40°C). - If acidic or basic conditions are unavoidable (e.g., for separation from other compounds), minimize the exposure time and neutralize the sample immediately afterward.
Presence of unexpected stereoisomers (epimers) in the final product. Epimerization: The stereochemistry of bakkenolides can be sensitive to the isolation conditions. Basic conditions or prolonged heating can lead to epimerization at certain chiral centers. The use of some chromatography stationary phases can also induce epimerization.- Use neutral solvents and buffered mobile phases for chromatography where possible. - Avoid strong bases. If a basic wash is necessary, use a mild, non-nucleophilic base and minimize contact time. - Screen different stationary phases (e.g., silica (B1680970) gel, reversed-phase C18, Sephadex) to identify one that does not cause epimerization of the target bakkenolide.
Appearance of new, less polar compounds in the isolate. Dehydration or rearrangement: Acidic conditions or heat can catalyze the dehydration of hydroxyl groups or induce rearrangements of the carbon skeleton in sesquiterpenoid lactones.- Strictly avoid strong acids. If an acidic wash is required, use a dilute, weak acid and process the sample quickly at low temperatures. - Ensure all solvents are evaporated under mild conditions.
Identification of solvent adducts in the purified bakkenolide. Reaction with solvent: Reactive solvents, particularly alcohols like methanol (B129727) or ethanol (B145695), can sometimes form adducts with electrophilic centers in the bakkenolide structure, especially under acidic or basic conditions or during long-term storage in solution.- Whenever possible, use less reactive solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), dichloromethane). - If alcohols are necessary, use them at low temperatures and for the shortest possible time. - Evaporate alcoholic solutions promptly after use. For long-term storage, it is best to store the purified bakkenolide as a dry solid at low temperatures.
Degradation of bakkenolides in powdered plant material before extraction. Enzymatic or oxidative degradation: Grinding the plant material can release enzymes that may degrade the target compounds. Exposure to air and light can also lead to oxidative degradation over time.- Use freshly powdered plant material for extraction whenever possible to minimize degradation.[2][3] - If storage of the powdered material is necessary, keep it in an airtight, dark container at low temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control to prevent artifact formation during bakkenolide isolation?

A1: The most critical parameters are pH and temperature . Bakkenolides, like many sesquiterpenoid lactones, are sensitive to both acidic and basic conditions, which can lead to hydrolysis, epimerization, and rearrangements.[1] High temperatures can accelerate these degradation pathways. Therefore, maintaining a near-neutral pH and using low-temperature techniques for extraction and solvent removal are crucial for preserving the integrity of the isolated bakkenolides.

Q2: I am using a standard protocol involving methanol extraction and silica gel chromatography. What specific artifacts should I be looking for?

A2: With a methanol extraction, be vigilant for the potential formation of methyl esters if your target bakkenolide has a carboxylic acid group, or methoxy adducts . During silica gel chromatography, which can have a slightly acidic surface, there is a risk of dehydration of tertiary alcohols or epimerization at labile stereocenters. It is advisable to monitor your fractions carefully by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the appearance of new spots or peaks that are not present in the initial crude extract.

Q3: Can the drying method of the plant material affect the integrity of bakkenolides?

A3: Yes. High-temperature drying methods can lead to the degradation of thermolabile bakkenolides. Air-drying in the dark at room temperature or freeze-drying are generally preferred methods to preserve the chemical profile of the plant material before extraction.

Q4: How can I confirm that a compound I've isolated is a genuine natural product and not an artifact?

A4: To confirm the authenticity of a natural product, you can:

  • Analyze the crude extract: Use a gentle extraction method at room temperature with a neutral solvent and analyze the extract immediately by HPLC-MS or LC-NMR. The presence of the compound in the initial extract is a strong indicator that it is not an artifact of the purification process.

  • Vary the isolation conditions: Isolate the compound using different solvents and chromatographic techniques. If the compound is consistently isolated, it is more likely to be a genuine natural product.

  • Perform stability studies: Subject a pure sample of the isolated compound to the conditions used during the isolation process (e.g., heat, acid, base) and monitor for its degradation or conversion to other compounds.

Experimental Protocols

General Protocol for Minimizing Artifact Formation During Bakkenolide B Isolation

This protocol provides a general guideline for the isolation of Bakkenolide B from Petasites japonicus with a focus on minimizing artifact formation.

  • Plant Material Preparation:

    • Fresh leaves of P. japonicus are preferred. If using dried material, ensure it was dried at a low temperature (e.g., air-dried in the dark or freeze-dried).

    • Grind the material to a coarse powder immediately before extraction.

  • Extraction:

    • Macerate the powdered plant material in 70% ethanol or methanol at room temperature.[1]

    • Perform the extraction for a limited duration (e.g., 24-48 hours) to minimize potential enzymatic degradation.

    • Filter the extract and concentrate it under reduced pressure at a temperature not exceeding 40°C.

  • Solvent Partitioning:

    • Suspend the concentrated extract in water and perform liquid-liquid partitioning with a series of solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol). Bakkenolides are typically found in the ethyl acetate fraction.

    • Ensure all partitioning steps are performed at neutral pH.

  • Chromatographic Purification:

    • Subject the ethyl acetate fraction to column chromatography on silica gel.

    • Use a non-polar to polar solvent gradient, for example, a hexane-ethyl acetate gradient.

    • Monitor the fractions by TLC or HPLC.

    • For further purification, Sephadex LH-20 column chromatography or preparative HPLC with a C18 column can be used.

  • Final Product Handling:

    • Evaporate the solvents from the purified fractions under reduced pressure at low temperature.

    • Store the purified bakkenolide as a dry solid in a desiccator at -20°C, protected from light.

Visualizations

Logical Workflow for Artifact Avoidance

Artifact_Avoidance_Workflow cluster_pre_extraction Pre-Extraction cluster_extraction Extraction cluster_purification Purification cluster_post_purification Post-Purification start Start: Plant Material drying Gentle Drying (Air/Freeze-drying) start->drying grinding Grind Immediately Before Extraction drying->grinding extraction Room Temperature Extraction (e.g., 70% Ethanol) grinding->extraction concentration Low-Temperature Concentration (≤ 40°C) extraction->concentration partitioning Neutral pH Partitioning concentration->partitioning chromatography Neutral Chromatography (Silica, C18, Sephadex) partitioning->chromatography final_concentration Low-Temperature Final Concentration chromatography->final_concentration storage Dry, Cold, Dark Storage (-20°C) final_concentration->storage end End: Pure Bakkenolide storage->end

Caption: Workflow for minimizing artifact formation during bakkenolide isolation.

Signaling Pathway of Potential Artifact Formation

Artifact_Formation_Pathways cluster_native Native Bakkenolide cluster_artifacts Potential Artifacts bakkenolide Native Bakkenolide (with ester side-chain) hydrolyzed Hydrolyzed Bakkenolide (Carboxylic Acid) bakkenolide->hydrolyzed Acid/Base or Heat (Hydrolysis) epimerized Epimerized Bakkenolide bakkenolide->epimerized Base or Heat (Epimerization) rearranged Rearranged Bakkenolide bakkenolide->rearranged Acid (Rearrangement) adduct Solvent Adduct bakkenolide->adduct Reactive Solvent (e.g., Ethanol)

Caption: Potential pathways for artifact formation from a native bakkenolide.

References

Technical Support Center: Optimizing Bakkenolide B Concentration for Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Bakkenolide (B600228) B in neuroprotection assays. As "Bakkenolide Db" did not yield specific search results, this guide focuses on the well-documented Bakkenolide B, assuming a likely typographical error. The principles and protocols outlined here are broadly applicable to other bakkenolide compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for Bakkenolide B in neuronal cell lines?

A1: While direct dose-response studies of Bakkenolide B on neuronal cell lines for neuroprotection are not extensively published, research on its anti-neuroinflammatory effects in microglia provides a valuable starting point. For BV-2 microglial cells, concentrations of Bakkenolide B have been shown to be effective in reducing inflammatory markers. It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 1 µM) up to a higher concentration (e.g., 50 µM) to determine the optimal neuroprotective and non-toxic concentration for your specific neuronal cell line (e.g., SH-SY5Y, PC12, or primary cortical neurons).

Q2: What are the known mechanisms of action for Bakkenolide B's neuroprotective effects?

A2: Bakkenolide B has been shown to exert its neuroprotective and anti-neuroinflammatory effects through at least two key signaling pathways:

  • Activation of the AMPK/Nrf2 pathway: Bakkenolide B can activate AMP-activated protein kinase (AMPK), which in turn promotes the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus. Nrf2 is a master regulator of the antioxidant response, leading to the expression of protective enzymes like heme oxygenase-1 (HO-1).

  • Inhibition of the NF-κB pathway: While extensively documented for other bakkenolides like Bakkenolide-IIIa, it is highly probable that Bakkenolide B also inhibits the Nuclear Factor-kappa B (NF-κB) signaling pathway in neurons.[1] This pathway is a key regulator of inflammation, and its inhibition can reduce the production of pro-inflammatory cytokines and prevent apoptosis.[1][2]

Q3: Which in vitro models are suitable for testing the neuroprotective effects of Bakkenolide B?

A3: A common and relevant in vitro model for neuroprotection studies, particularly in the context of ischemic stroke, is the Oxygen-Glucose Deprivation (OGD) model. This model mimics the conditions of ischemia by depriving cultured neurons of oxygen and glucose, leading to cell death. The neuroprotective potential of Bakkenolide B can then be assessed by its ability to rescue neurons from OGD-induced damage. Other models include inducing neurotoxicity with agents like hydrogen peroxide (H₂O₂), glutamate, or lipopolysaccharide (LPS) to simulate oxidative stress, excitotoxicity, or neuroinflammation, respectively.

Q4: What are the most common assays to measure neuroprotection?

A4: The most common assays to quantify neuroprotection assess cell viability and cytotoxicity. These include:

  • MTT Assay: Measures the metabolic activity of viable cells.

  • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating cytotoxicity.

Quantitative Data Summary

The following tables summarize reported concentrations of Bakkenolide B and other relevant bakkenolides in different experimental settings. This data can be used as a reference for designing your own experiments.

Table 1: In Vitro Concentrations of Bakkenolide B for Anti-Neuroinflammatory Effects

CompoundCell TypeAssayEffective Concentration RangeOutcome
Bakkenolide BBV-2 microgliaGriess assay, ELISA1 - 20 µMInhibition of LPS-induced nitric oxide and pro-inflammatory cytokine production

Table 2: In Vivo Dosages of Other Bakkenolides for Neuroprotection

CompoundAnimal ModelAdministration RouteEffective Dosage RangeOutcome
Bakkenolide-IIIaRat (Cerebral Ischemia)Intragastric4 - 16 mg/kgReduced infarct volume and neurological deficits[1]
Total BakkenolidesRat (Cerebral Ischemia)Oral5 - 20 mg/kgReduced infarct volume and neurological deficits[2]

Experimental Protocols

Protocol 1: Oxygen-Glucose Deprivation (OGD) in Primary Cortical Neurons

This protocol describes a general procedure for inducing ischemic-like injury in primary cortical neuron cultures.

Materials:

  • Primary cortical neuron cultures

  • De-gassed, glucose-free DMEM or Neurobasal medium

  • Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)

  • Normal culture medium (with glucose and serum/supplements)

Procedure:

  • Culture primary cortical neurons to the desired density.

  • Prepare the OGD medium by de-gassing glucose-free medium in the hypoxic chamber for at least 2 hours.

  • Remove the normal culture medium from the neurons and wash the cells once with sterile PBS.

  • Add the pre-conditioned OGD medium to the cells.

  • Place the culture plates in the hypoxic chamber for a predetermined duration (e.g., 1-4 hours). The optimal duration should be determined empirically to induce a desired level of cell death.

  • To simulate reperfusion, remove the plates from the hypoxic chamber, replace the OGD medium with normal, pre-warmed culture medium containing Bakkenolide B at various concentrations.

  • Incubate the cells under normoxic conditions (standard incubator) for 24-48 hours.

  • Assess cell viability using the MTT or LDH assay.

Protocol 2: MTT Assay for Cell Viability

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • After the desired incubation period with Bakkenolide B following the neurotoxic insult (e.g., OGD), remove the culture medium.

  • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 3: LDH Assay for Cytotoxicity

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plate reader

Procedure:

  • Follow the manufacturer's instructions for the specific LDH assay kit.

  • Typically, after the treatment period, a small aliquot of the cell culture supernatant is transferred to a new 96-well plate.

  • The LDH reaction mixture is added to each well.

  • The plate is incubated at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • The reaction is stopped with a stop solution provided in the kit.

  • The absorbance is measured at the wavelength specified by the manufacturer (commonly 490 nm).

Troubleshooting Guide

Issue 1: High variability in MTT/LDH assay results.

  • Possible Cause: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before plating and gently rock the plate in a cross-pattern after seeding to ensure even distribution.

  • Possible Cause: Edge effects in the 96-well plate due to evaporation.

    • Solution: Avoid using the outer wells for experimental data. Fill them with sterile PBS or medium to maintain humidity.

  • Possible Cause: Incomplete dissolution of formazan crystals (MTT assay).

    • Solution: Ensure complete solubilization by vigorous pipetting or placing the plate on a shaker for a few minutes before reading.

Issue 2: No significant neuroprotection observed with Bakkenolide B.

  • Possible Cause: Suboptimal concentration of Bakkenolide B.

    • Solution: Perform a thorough dose-response curve to identify the optimal concentration. The effective concentration may be narrow.

  • Possible Cause: The chosen neurotoxic insult is too severe.

    • Solution: Optimize the duration or concentration of the neurotoxic stimulus (e.g., shorter OGD duration, lower H₂O₂ concentration) to achieve a level of cell death (e.g., 50-70%) where protection can be observed.

  • Possible Cause: Inappropriate timing of Bakkenolide B treatment.

    • Solution: Test different treatment paradigms: pre-treatment (before the insult), co-treatment (during the insult), and post-treatment (after the insult).

Issue 3: OGD model does not induce sufficient cell death.

  • Possible Cause: Incomplete removal of oxygen or glucose.

    • Solution: Ensure the hypoxic chamber is properly sealed and flushed with the gas mixture. Use high-quality, glucose-free medium and ensure thorough washing of cells before adding the OGD medium.

  • Possible Cause: Cell line is resistant to OGD.

    • Solution: Increase the duration of OGD. Some cell lines, like HT22, can be particularly resistant. Consider using primary neurons, which are generally more sensitive.

  • Possible Cause: Reperfusion period is too short.

    • Solution: Extend the post-OGD incubation period to 48 or 72 hours, as cell death can be delayed.

Visualizations

Signaling Pathways

Bakkenolide_B_AMPK_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bakkenolide B Bakkenolide B AMPK AMPK Bakkenolide B->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Nrf2 Nrf2 pAMPK->Nrf2 Promotes dissociation Keap1 Keap1 Keap1->Nrf2 Sequesters Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds to Antioxidant Genes (e.g., HO-1) Antioxidant Genes (e.g., HO-1) ARE->Antioxidant Genes (e.g., HO-1) Induces Transcription

Bakkenolide_B_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK Activates Bakkenolide B Bakkenolide B Bakkenolide B->IKK Inhibits pIKK p-IKK (Active) IKK->pIKK Phosphorylation IkB IκB pIKK->IkB Phosphorylates pIkB p-IκB IkB->pIkB NFkB NF-κB IkB->NFkB Inhibits Proteasome Proteasome pIkB->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Inflammatory Genes Inflammatory Genes NFkB_n->Inflammatory Genes Induces Transcription

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture Culture Neuronal Cells (e.g., SH-SY5Y, Primary Neurons) Induce_Toxicity Induce Neurotoxicity (e.g., OGD, H₂O₂) Cell_Culture->Induce_Toxicity Bakkenolide_Prep Prepare Bakkenolide B Stock and Working Solutions Treat_Cells Treat with Bakkenolide B (Dose-Response) Bakkenolide_Prep->Treat_Cells Induce_Toxicity->Treat_Cells Incubate Incubate (24-48h) Treat_Cells->Incubate Viability_Assay Assess Cell Viability/Cytotoxicity (MTT / LDH Assay) Incubate->Viability_Assay Data_Analysis Data Analysis and Concentration Optimization Viability_Assay->Data_Analysis

References

Technical Support Center: Stereospecific Synthesis of the Bakkenolide Core

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for common challenges encountered during the stereospecific synthesis of the bakkenolide (B600228) core. The content is intended for researchers, chemists, and professionals in the field of natural product synthesis and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My synthesis is producing a low diastereomeric ratio for the key cis-fused hydrindane ring system. How can I improve the stereoselectivity?

Answer: Achieving high cis-selectivity in the formation of the hydrindane core is a critical challenge. The outcome is highly dependent on the chosen cyclization strategy. Two common approaches are radical cyclization and intramolecular Diels-Alder reactions.

  • Radical Cyclization: This method can be highly stereoselective. For instance, a synthesis of bakkenolide-A employs a radical-mediated spirannulation methodology.[1] The stereochemical outcome is often dictated by the conformation of the transition state, which seeks to minimize steric interactions. If you are experiencing low selectivity:

    • Check Substrate Conformation: The pre-cyclization conformation of your substrate is crucial. Ensure that bulky substituents or protecting groups are positioned to favor a transition state leading to the cis-fused product.

    • Reagent Choice: The choice of radical initiator and mediator (e.g., SmI₂) can influence selectivity. Coordination of a samarium (III) center to a proximal aldehyde, for example, can enforce a specific cyclization conformation, dramatically enhancing diastereoselectivity.[2]

    • Temperature: Lowering the reaction temperature can often enhance selectivity by increasing the energy difference between competing transition states.

  • Intramolecular Diels-Alder (IMDA) Reaction: This is another powerful method for constructing the bicyclic core. However, it can sometimes yield a mixture of stereoisomers, such as 7-epibakkenolide A or 10-epi-bakkenolide A.[3]

    • Lewis Acid Catalysis: Employing a Lewis acid catalyst can lock the conformation of the dienophile and diene, leading to a more ordered transition state and improved diastereoselectivity.

    • Substituent Effects: The electronic and steric nature of substituents on the diene and dienophile can significantly impact the endo/exo selectivity and facial selectivity of the cycloaddition. Consider modifying substituents to favor the desired stereochemical pathway.

Question 2: What are effective strategies for achieving high enantioselectivity in the synthesis of the bakkenolide core?

Answer: Enantiocontrol is paramount for synthesizing biologically active bakkenolides. Key strategies include using chiral starting materials, chiral auxiliaries, and asymmetric catalysis.

  • Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as (S)-(+)-carvone or the Wieland-Miescher ketone, can be an effective strategy.[4][5] This approach transfers the chirality of the starting material to the final product.

  • Asymmetric Catalysis: A highly efficient modern approach involves the use of chiral catalysts. For example, an N-heterocyclic carbene (NHC)-catalyzed desymmetrization of a 1,3-diketone has been used to form the hydrindane core with excellent enantio- and diastereoselectivity.[6][7] This reaction creates three new bonds and sets multiple stereocenters in a single step.[6][7] If enantiomeric excess (ee) is low:

    • Catalyst Structure: The steric and electronic properties of the NHC catalyst are critical. The choice of the N-aryl substituent on the triazolium salt precursor can significantly influence enantioselectivity.[8]

    • Solvent and Temperature: Screen different solvents and reaction temperatures. Non-polar solvents often provide better selectivity. Optimization is key to achieving high ee.[8]

Question 3: During the lactonization step to form the final γ-butyrolactone ring, I am observing low yields and side-product formation. What are the likely causes and solutions?

Answer: The formation of the γ-lactone ring is a common final step and can be problematic. The success of this step often depends on the stereochemistry of the precursor and the reaction conditions.

  • Stereochemical Hindrance: If the precursor alcohol and the carboxylic acid derivative are sterically hindered or in an unfavorable conformation, lactonization can be difficult. Ensure the stereocenter adjacent to the carboxyl group (C7) has the correct configuration, as an incorrect epimer may resist cyclization.

  • Reaction Conditions:

    • For Precursor Hydroxy Acids: Use mild coupling agents like DCC/DMAP or EDC/DMAP. If these fail, more forceful methods like the Yamaguchi or Mitsunobu conditions can be effective, although the latter proceeds with inversion of configuration at the alcohol, which must be accounted for.

    • From a Keto-Ester Precursor: Stereoselective reduction of the ketone is critical. The use of bulky reducing agents (e.g., L-Selectride) can provide high diastereoselectivity for the required hydroxyl epimer, facilitating subsequent spontaneous or acid-catalyzed lactonization.

    • Protecting Groups: Ensure that all other sensitive functional groups are adequately protected and that the protecting groups are stable to the lactonization conditions. Premature deprotection can lead to a cascade of side reactions.

Quantitative Data Summary

Table 1: Comparison of Key Cyclization Strategies for Bakkenolide Core Synthesis

StrategyKey ReactionStarting MaterialDiastereoselectivityEnantioselectivityReference
Radical CyclizationIodoketone Cyclization(S)-(+)-carvoneHigh (cis-hydrindanone)Enantiospecific[5]
Ring ContractionThallium(III) NitrateWieland-Miescher KetoneHigh (cis-fused junction)Enantiospecific[4]
IMDA ReactionThermal CycloadditionAcyclic TrieneModerate (Mixture of stereoisomers)Racemic[3]
NHC CatalysisDesymmetrizationProchiral 1,3-diketoneExcellent (>20:1 dr)Excellent (up to 99% ee)[6][7]

Table 2: Influence of Catalyst on NHC-Catalyzed Desymmetrization

Catalyst Precursor (Triazolium Salt)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
N-Mesityl Substituted257590[8]
N-Mesityl Substituted658595[8]
N-(2,6-diisopropylphenyl) Substituted659199[6][8]
N-Phenyl Substituted6560<10[8]

Detailed Experimental Protocols

Protocol 1: NHC-Catalyzed Enantioselective Desymmetrization This protocol is adapted from the synthesis reported by Scheidt and coworkers and is a key step in accessing the bakkenolide core with high enantiopurity.[6][7][8]

  • Catalyst Preparation: In a glovebox, add the chiral triazolium salt (10 mol %) and Cs₂CO₃ (1.2 equivalents) to a vial.

  • Reaction Setup: Add anhydrous toluene (B28343) to the vial, followed by the prochiral 1,3-diketone substrate (1.0 equivalent).

  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat the reaction mixture to 65 °C with stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of silica (B1680970) gel, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to afford the optically active hydrindane product. The enantiomeric excess can be determined by chiral HPLC analysis.

Protocol 2: Intramolecular Diels-Alder (IMDA) Reaction This protocol is based on a concise total synthesis of (±)-bakkenolide A.[3]

  • Reaction Setup: To a solution of the acyclic triene precursor (1.0 equivalent) in a high-boiling point solvent such as toluene or xylene, add a radical inhibitor like BHT (hydroquinone monomethyl ether) to prevent polymerization.

  • Reaction Execution: Heat the solution to reflux (typically 110-140 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor the disappearance of the starting material by TLC. The reaction may take several hours to days depending on the substrate.

  • Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: The crude product mixture, which may contain multiple stereoisomers, is then purified and separated by flash column chromatography on silica gel to isolate the desired bakkenolide A and its epimers.

Mandatory Visualizations

troubleshooting_workflow start Low Diastereoselectivity in Cyclization Step check_strategy Identify Cyclization Strategy start->check_strategy radical Radical Cyclization check_strategy->radical Radical imda Intramolecular Diels-Alder (IMDA) check_strategy->imda IMDA check_temp_rad Lower Reaction Temperature radical->check_temp_rad add_lewis Add Lewis Acid Catalyst imda->add_lewis check_reagent Change Radical Mediator (e.g., SmI2) check_temp_rad->check_reagent check_substrate_rad Modify Substrate (Bulky Groups) check_reagent->check_substrate_rad end_node Improved Selectivity check_substrate_rad->end_node check_substrate_imda Modify Substituents on Diene/Dienophile add_lewis->check_substrate_imda check_substrate_imda->end_node

Caption: Troubleshooting workflow for low diastereoselectivity.

stereochemical_model cluster_top NHC Catalyst Cycle cluster_bottom Stereocontrol Element NHC Chiral NHC Catalyst Enolate Chiral Enolate Intermediate NHC->Enolate + Substrate Diketone Prochiral 1,3-Diketone Diketone->Enolate Attack Intramolecular Aldol Addition Enolate->Attack (Re face attack) Product Enantioenriched Hydrindane Core (>95% ee) Attack->Product Sets stereocenters Product->NHC Catalyst Regeneration Facial_Block Bulky N-Aryl group on NHC blocks one enantiotopic face of the ketone Facial_Block->Attack Directs Stereochemistry

Caption: Stereochemical control in NHC-catalyzed desymmetrization.

References

Technical Support Center: Minimizing Bakkenolide B Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Bakkenolide B, ensuring its stability during storage is paramount for obtaining reliable and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help minimize its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause Bakkenolide B degradation during storage?

A1: Bakkenolide B, a sesquiterpene lactone, is susceptible to degradation from several factors, including:

  • Temperature: Elevated temperatures can accelerate the rate of chemical reactions, leading to the degradation of Bakkenolide B.

  • pH: The stability of Bakkenolide B is pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of its ester functional groups and potentially the lactone ring.

  • Light: Exposure to ultraviolet (UV) or even ambient light can induce photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.

  • Solvent: The choice of solvent for storing Bakkenolide B in solution is critical. Protic solvents, such as alcohols, may react with the compound over time.

Q2: What is the recommended temperature for storing Bakkenolide B?

A2: For long-term storage, it is recommended to store Bakkenolide B in a solid, dry form at -20°C or lower . For short-term storage of a few days, refrigeration at 2-8°C may be acceptable, but freezing is preferable to minimize degradation.

Q3: How should I store Bakkenolide B in solution?

A3: If you need to store Bakkenolide B in solution, it is best to use an aprotic solvent such as anhydrous DMSO, DMF, or acetonitrile (B52724). Prepare the solution fresh if possible. If short-term storage is necessary, store the solution at -20°C or -80°C in small, tightly sealed aliquots to avoid repeated freeze-thaw cycles. It is advisable to purge the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.

Q4: Can I store Bakkenolide B in an aqueous buffer?

A4: Storing Bakkenolide B in aqueous buffers for extended periods is not recommended due to the risk of hydrolysis, especially at neutral to basic pH. If your experiment requires an aqueous solution, prepare it immediately before use and maintain a slightly acidic to neutral pH if possible.

Q5: How can I protect Bakkenolide B from light-induced degradation?

A5: Always store Bakkenolide B, both in solid form and in solution, in amber-colored vials or containers that are protected from light. When working with the compound, minimize its exposure to ambient and direct light.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of biological activity in my experiments. Degradation of Bakkenolide B due to improper storage.1. Review your storage conditions (temperature, light exposure, solvent). 2. Verify the purity of your Bakkenolide B stock using a suitable analytical method like HPLC. 3. If degradation is confirmed, acquire a fresh batch of the compound and store it under the recommended conditions.
Appearance of unknown peaks in my HPLC chromatogram. Formation of degradation products.1. Analyze the mass spectra of the new peaks to identify potential degradation products. 2. Consider potential degradation pathways such as hydrolysis of the ester groups. 3. Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify degradation products, which can then be used as standards.
Inconsistent results between different batches of Bakkenolide B. Variation in the initial purity or degradation during storage of one or more batches.1. Establish a standardized procedure for qualifying new batches of Bakkenolide B, including purity assessment by HPLC. 2. Implement and strictly follow a consistent storage protocol for all batches.

Data Presentation: Predicted Stability of Bakkenolide B Under Various Conditions

This table provides a qualitative prediction of Bakkenolide B stability based on the general behavior of sesquiterpene lactones. Actual degradation rates should be determined experimentally.

Storage Condition Solid Form In Aprotic Solvent (e.g., DMSO) In Protic Solvent (e.g., Ethanol) In Aqueous Buffer (pH 7.4)
-80°C, Dark High StabilityHigh StabilityModerate StabilityLow Stability
-20°C, Dark High StabilityHigh StabilityModerate StabilityLow Stability
4°C, Dark Moderate StabilityModerate StabilityLow StabilityVery Low Stability
Room Temp, Dark Low StabilityLow StabilityVery Low StabilityVery Low Stability
Room Temp, Light Very Low StabilityVery Low StabilityVery Low StabilityVery Low Stability

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Bakkenolide B

This protocol provides a general method for assessing the purity of Bakkenolide B. The specific parameters may need to be optimized for your system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a lower concentration of acetonitrile and gradually increase it. A typical gradient might be from 30% B to 100% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 210-220 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Protocol 2: Forced Degradation Study of Bakkenolide B

A forced degradation study can help identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of Bakkenolide B in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. Also, heat a solution of the compound in a suitable solvent.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) or a photostability chamber for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control (unstressed) sample, by HPLC-MS to separate and identify the degradation products.

Mandatory Visualizations

G cluster_storage Bakkenolide B Storage cluster_conditions Storage Conditions cluster_outcome Outcome Solid Solid Temperature Temperature Solid->Temperature -20°C or lower Light Light Solid->Light Protect Solution Solution Solution->Temperature -20°C or lower Solution->Light Protect pH_Solvent pH / Solvent Solution->pH_Solvent Aprotic / Anhydrous Stable Stable Temperature->Stable Low Temp Degradation Degradation Temperature->Degradation High Temp Light->Degradation Exposure pH_Solvent->Stable Optimal pH_Solvent->Degradation Suboptimal

Caption: Logical relationships in Bakkenolide B storage.

G Start Start Prepare Bakkenolide B Solution Prepare Bakkenolide B Solution Start->Prepare Bakkenolide B Solution Expose to Stress Conditions Expose to Stress Conditions Prepare Bakkenolide B Solution->Expose to Stress Conditions Acid_Heat Acid + Heat Expose to Stress Conditions->Acid_Heat Base_RT Base + RT Expose to Stress Conditions->Base_RT Oxidation H2O2 Expose to Stress Conditions->Oxidation Heat_Solid_Solution Heat (Solid/Solution) Expose to Stress Conditions->Heat_Solid_Solution Light UV/Visible Light Expose to Stress Conditions->Light Neutralize_Samples Neutralize Samples (if applicable) Acid_Heat->Neutralize_Samples Base_RT->Neutralize_Samples Analyze by HPLC-MS Analyze by HPLC-MS Oxidation->Analyze by HPLC-MS Heat_Solid_Solution->Analyze by HPLC-MS Light->Analyze by HPLC-MS Neutralize_Samples->Analyze by HPLC-MS Identify Degradation Products Identify Degradation Products Analyze by HPLC-MS->Identify Degradation Products G Bakkenolide_B Bakkenolide B Ester Groups Lactone Ring Stress_Factors {Stress Factors | Heat | Light | H+/OH- | Oxidizing Agents} Bakkenolide_B->Stress_Factors Degradation_Products Degradation Products Hydrolyzed Esters Lactone Ring Opened Products Oxidized Products Stress_Factors->Degradation_Products

dealing with batch-to-batch variability of extracted Bakkenolide Db

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with extracted Bakkenolide (B600228) B. Our aim is to help you address and manage batch-to-batch variability to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in Bakkenolide B extracts?

A1: Batch-to-batch variability in natural product extracts like Bakkenolide B is a significant challenge stemming from several factors.[1][2] The chemical composition and biological activity of the raw plant material, Petasites japonicus, are major sources of this variation.[2] Key contributing factors include:

  • Raw Material Quality: Differences in the geographical source, climate, soil quality, and fertilization methods of the plant can alter its phytochemical profile.[1][2][3]

  • Harvest Time: The concentration of Bakkenolide B in the plant can vary significantly with the season and time of harvest.[4][5] Studies have shown that the content of Bakkenolide B in P. japonicus leaves is highest in the early months of the growing season and decreases as the season progresses.[4]

  • Plant Part Used: The concentration of Bakkenolide B differs in various parts of the plant, with the leaves generally containing the highest amount compared to the petiole and rhizome.[4][5]

  • Storage Conditions: Post-harvest storage conditions of the plant material can lead to degradation or alteration of the active compounds.[1][2]

  • Extraction and Processing Procedures: The choice of solvent, extraction method (e.g., maceration, sonication), temperature, and duration can all impact the final composition of the extract.[2] Subsequent processing steps, such as heating or pH adjustments, can also introduce variability.[1]

Q2: How can I minimize variability starting from the raw material?

A2: To minimize variability from the raw material, it is crucial to establish stringent quality control measures.

  • Sourcing: Source your plant material from reliable and consistent suppliers who can provide information on the geographical origin and harvesting practices.

  • Standardization of Harvest: If possible, standardize the time of year and the developmental stage of the plant at which it is harvested.

  • Plant Part Consistency: Use the same part of the plant for every extraction, as the concentration of Bakkenolide B varies between the leaves, petioles, and rhizomes.[4][5]

  • Post-Harvest Handling: Implement standardized procedures for drying and storing the plant material to prevent degradation of Bakkenolide B.

Q3: What analytical techniques are recommended for the quality control of Bakkenolide B extracts?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive quality control of Bakkenolide B extracts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a reliable method for the quantitative determination of Bakkenolide B.[4][5] It can be used to assess the purity and concentration of Bakkenolide B in different batches.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the identity and purity of isolated Bakkenolide B.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are powerful tools for the structural elucidation of Bakkenolide B and for identifying any related impurities.[4][5]

  • Chromatographic Fingerprinting: This technique, often using HPLC, generates a characteristic chemical profile of the extract. Comparing the fingerprints of different batches can help to assess their overall consistency.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with Bakkenolide B.

Problem Potential Cause Recommended Solution
Inconsistent biological activity between batches. Variation in the concentration of Bakkenolide B or the presence of interfering compounds.1. Quantify the concentration of Bakkenolide B in each batch using a validated HPLC method.[4][5]2. Normalize the dose used in your experiments based on the actual Bakkenolide B concentration.3. Perform chromatographic fingerprinting to check for significant differences in the overall chemical profile of the batches.[3]
Low yield of Bakkenolide B during extraction. 1. Suboptimal extraction solvent or method.2. Poor quality of the raw plant material.3. Degradation of Bakkenolide B during the process.1. Optimize the extraction solvent system. A common method involves initial extraction with 70% ethanol (B145695) followed by partitioning with hexane.[4][5]2. Ensure you are using the correct plant part (leaves) and that it was harvested at the optimal time.[4][5]3. Avoid excessive heat during extraction and solvent evaporation.
Co-elution of impurities with Bakkenolide B in HPLC. Inadequate chromatographic separation.1. Optimize the mobile phase composition and gradient.2. Try a different HPLC column with a different stationary phase chemistry.3. Adjust the column temperature and flow rate.
Precipitation of extract upon dissolution in experimental media. Poor solubility of the crude extract or purified Bakkenolide B.1. Use a co-solvent such as DMSO or ethanol to aid dissolution before further dilution in aqueous media.2. Perform a solubility test to determine the optimal solvent and concentration range.3. Filter the final solution through a 0.22 µm filter to remove any undissolved particles.

Experimental Protocols

Protocol 1: HPLC-UV Analysis for Quantification of Bakkenolide B

This protocol describes a method for the quantitative analysis of Bakkenolide B in an extract using HPLC with UV detection.[4][5]

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Bakkenolide B reference standard

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of Bakkenolide B reference standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Accurately weigh a known amount of the dried Bakkenolide B extract and dissolve it in a known volume of methanol. Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might be: 0-35 min, 30-100% A.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 215 nm and 254 nm[4][5]

  • Analysis: Inject the calibration standards to generate a standard curve. Then, inject the prepared samples.

  • Quantification: Determine the concentration of Bakkenolide B in the samples by comparing their peak areas to the standard curve.

HPLC Validation Parameters Typical Values
Linearity (r²)> 0.999[4]
Limit of Detection (LOD)1.05 µg/mL (at 215 nm)[4]
Limit of Quantification (LOQ)3.38 µg/mL (at 215 nm)[4]
Recovery98.6% to 103.1%[4]
Precision (RSD)< 2%

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Bakkenolide B in T-Cells

Bakkenolide B has been shown to inhibit the calcineurin pathway, which leads to the suppression of interleukin-2 (B1167480) (IL-2) production in human T-cells.[6][7] This anti-inflammatory effect is crucial for its therapeutic potential.

BakkenolideB_Pathway cluster_cell T-Cell cluster_inhibition TCR T-Cell Receptor (TCR) Activation Ca_influx Ca2+ Influx TCR->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT NFAT (dephosphorylated) (Active) Calcineurin->NFAT Dephosphorylates NFAT_P NFAT (phosphorylated) (Inactive) IL2_promoter IL-2 Gene Promoter NFAT->IL2_promoter Translocates to nucleus and binds promoter IL2_production IL-2 Production IL2_promoter->IL2_production BakkenolideB Bakkenolide B BakkenolideB->Calcineurin Inhibits

Caption: Bakkenolide B inhibits the calcineurin signaling pathway in T-cells.

Experimental Workflow for Managing Batch-to-Batch Variability

This workflow outlines the key steps for ensuring the consistency of Bakkenolide B extracts for research and development.

Batch_Variability_Workflow cluster_procurement 1. Raw Material Procurement cluster_extraction 2. Extraction and Purification cluster_analysis 3. Analytical Characterization cluster_bioassay 4. Biological Validation cluster_decision 5. Batch Release cluster_outcome RM_Sourcing Source Plant Material (Petasites japonicus) RM_QC Quality Control of Raw Material RM_Sourcing->RM_QC Extraction Standardized Extraction Protocol RM_QC->Extraction Purification Chromatographic Purification Extraction->Purification HPLC HPLC-UV for Quantification Purification->HPLC Fingerprinting Chromatographic Fingerprinting HPLC->Fingerprinting Spectroscopy MS and NMR for Structural Confirmation Fingerprinting->Spectroscopy Bioassay In vitro/In vivo Bioactivity Assay Spectroscopy->Bioassay Decision Meets Specifications? Bioassay->Decision Release Release Batch Decision->Release Yes Reject Reject Batch Decision->Reject No

Caption: Workflow for ensuring the quality and consistency of Bakkenolide B extracts.

References

Validation & Comparative

Comparative Analysis of Bakkenolide Anti-inflammatory Activity: A Review of Bakkenolide B and an Inquiry into Bakkenolide Db

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the anti-inflammatory properties of bakkenolides, with a primary focus on the well-documented activities of Bakkenolide (B600228) B. Despite extensive investigation, publicly available experimental data on the specific anti-inflammatory activity of Bakkenolide Db remains elusive. This document, therefore, summarizes the current state of knowledge for Bakkenolide B to serve as a benchmark, while highlighting the significant data gap concerning this compound.

Bakkenolide B: A Profile of Anti-inflammatory Action

Bakkenolide B, a sesquiterpene lactone isolated from Petasites japonicus, has demonstrated significant anti-inflammatory and anti-allergic properties across various in vitro and in vivo studies.[1][2] Its mechanisms of action are multifaceted, targeting key pathways in the inflammatory cascade.

Inhibition of Pro-inflammatory Mediators

Bakkenolide B has been shown to effectively suppress the production of several key pro-inflammatory molecules. In lipopolysaccharide (LPS)-stimulated microglial cells, pretreatment with Bakkenolide B significantly reduced the secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-12 (B1171171) (IL-12), and tumor necrosis factor-α (TNF-α).[3] Furthermore, it has been observed to inhibit the gene induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in mouse peritoneal macrophages, two enzymes pivotal in the inflammatory response.[2]

Mechanism of Action: The AMPK/Nrf2 Signaling Pathway

The anti-inflammatory effects of Bakkenolide B are, in large part, attributed to its activation of the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Activation of AMPK by Bakkenolide B leads to the upregulation of Nrf2, a transcription factor that regulates the expression of antioxidant and cytoprotective genes. This, in turn, helps to mitigate oxidative stress, a key component of inflammation.[3]

The proposed signaling pathway for Bakkenolide B's anti-inflammatory activity is illustrated below:

Bakkenolide_B_Pathway cluster_cell Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 Inflammatory_Signal Inflammatory Signaling TLR4->Inflammatory_Signal NFkB NF-κB Activation Inflammatory_Signal->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription Bakkenolide_B Bakkenolide B AMPK AMPK Bakkenolide_B->AMPK Activates Nrf2 Nrf2 AMPK->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Induces transcription Antioxidant_Genes->Inflammatory_Signal Inhibits

Diagram 1. Proposed anti-inflammatory signaling pathway of Bakkenolide B.

Quantitative Data Summary for Bakkenolide B

Assay Cell Line/Model Effect of Bakkenolide B Reference
Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β, IL-12)LPS-stimulated BV-2 microglial cellsSignificant reduction in cytokine levels.[3]
iNOS and COX-2 Gene InductionLPS-stimulated mouse peritoneal macrophagesInhibition of gene induction.[2]
Mast Cell DegranulationRBL-2H3 mast cellsConcentration-dependent inhibition.[2]
Eosinophil, Macrophage, and Lymphocyte AccumulationOvalbumin-induced asthma model (in vivo)Strong inhibition of immune cell accumulation in bronchoalveolar lavage fluid.[2]

Experimental Protocols for Bakkenolide B

Cell Viability Assay

To assess the cytotoxicity of Bakkenolide B, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is typically performed. Cells are seeded in 96-well plates and treated with varying concentrations of Bakkenolide B for a specified period (e.g., 24 hours). Subsequently, MTT solution is added, and the resulting formazan (B1609692) crystals are dissolved in a solvent like DMSO. The absorbance is then measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

Nitric Oxide (NO) Production Assay

The effect of Bakkenolide B on NO production is commonly measured using the Griess reagent. Cells, such as RAW 264.7 macrophages, are stimulated with an inflammatory agent like LPS in the presence or absence of Bakkenolide B. After incubation, the cell culture supernatant is mixed with the Griess reagent, and the absorbance is read at approximately 540 nm. The concentration of nitrite, a stable product of NO, is then calculated from a standard curve.

Pro-inflammatory Cytokine Measurement

The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

The general workflow for these in vitro experiments is as follows:

Experimental_Workflow cluster_workflow In Vitro Anti-inflammatory Assay Workflow cluster_analysis Analysis Cell_Culture Cell Seeding (e.g., Macrophages, Microglia) Pretreatment Pre-treatment with Bakkenolide B/Db Cell_Culture->Pretreatment Stimulation Inflammatory Stimulation (e.g., LPS) Pretreatment->Stimulation Incubation Incubation Stimulation->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability NO_Production NO Production (Griess Assay) Incubation->NO_Production Cytokine_Levels Cytokine Levels (ELISA) Incubation->Cytokine_Levels Gene_Expression Gene Expression (RT-PCR/Western Blot) Incubation->Gene_Expression

Diagram 2. General experimental workflow for in vitro anti-inflammatory assays.

This compound: A Call for Further Research

A thorough review of the scientific literature did not yield specific experimental data detailing the anti-inflammatory activity of this compound. Consequently, a direct, data-driven comparison with Bakkenolide B is not possible at this time. The absence of information on this compound's effects on key inflammatory markers such as nitric oxide, TNF-α, IL-6, and IL-1β, as well as its underlying mechanism of action, represents a significant knowledge gap.

To elucidate the potential therapeutic value of this compound, dedicated research is required. Future studies should aim to:

  • Isolate and purify this compound in sufficient quantities for bioassays.

  • Evaluate its cytotoxicity and determine a safe therapeutic window.

  • Assess its ability to inhibit the production of key pro-inflammatory mediators (NO, TNF-α, IL-6, IL-1β) in relevant cell models (e.g., LPS-stimulated macrophages or microglia).

  • Investigate its impact on the expression of inflammatory enzymes like iNOS and COX-2.

  • Elucidate its molecular mechanism of action, including its potential effects on major inflammatory signaling pathways such as NF-κB, MAPK, and AMPK/Nrf2.

By undertaking such investigations, the scientific community can ascertain whether this compound possesses anti-inflammatory properties comparable to, or distinct from, Bakkenolide B, and thereby determine its potential as a novel therapeutic agent.

References

Unveiling the Therapeutic Potential of Bakkenolides: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bakkenolide (B600228) family of sesquiterpenoid lactones, naturally occurring in various plant species, has garnered significant attention in medicinal chemistry for their diverse and potent biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various bakkenolide compounds, focusing on their anti-inflammatory and neuroprotective effects. By presenting key experimental data and methodologies, this document aims to facilitate further research and development of bakkenolide-based therapeutic agents.

Comparative Analysis of Biological Activity

The biological efficacy of bakkenolide derivatives is intricately linked to their structural features. Modifications to the core bakkenolide scaffold can significantly impact their potency in various assays. Below, we summarize the available quantitative data to highlight these structure-activity relationships.

Anti-inflammatory Activity

The anti-inflammatory properties of bakkenolides have been evaluated through their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Table 1: Inhibition of Nitric Oxide Production by Bakkenolide Derivatives in LPS-Stimulated RAW 264.7 Cells

CompoundModificationsIC50 (µM)Reference
Bakkenolide B-Data not available in a comparative series[1]
Hypothetical Derivative 1Esterification at C-1Predicted lower IC50-
Hypothetical Derivative 2Hydroxylation at C-9Predicted higher IC50-
Neuroprotective Activity

The neuroprotective potential of bakkenolides has been assessed using in vitro models of neuronal damage, such as the oxygen-glucose deprivation (OGD) assay in primary cultured neurons. This assay mimics ischemic conditions and allows for the evaluation of a compound's ability to prevent neuronal cell death. Several novel bakkenolides, including bakkenolide-Ia, bakkenolide-IIa, bakkenolide-IIIa, and bakkenolide-IVa, have shown significant neuroprotective and antioxidant activities.[2]

Table 2: Neuroprotective Effects of Bakkenolide Derivatives in an Oxygen-Glucose Deprivation (OGD) Model

CompoundModificationsNeuroprotective EffectReference
Bakkenolide-IaNovel bakkenolideSignificant[2]
Bakkenolide-IIaNovel bakkenolideSignificant[2]
Bakkenolide-IIIaNovel bakkenolideSignificant[2]
Bakkenolide-IVaNovel bakkenolideSignificant[2]

Note: The referenced study demonstrates the significant neuroprotective activity of these novel bakkenolides but does not provide comparative IC50 values. The qualitative data strongly suggest that the bakkenolide scaffold is a promising starting point for the development of neuroprotective agents.

Key Signaling Pathways

Bakkenolide compounds exert their biological effects by modulating key intracellular signaling pathways involved in inflammation and cellular stress responses. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and specific derivatives.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. Some bakkenolides have been shown to inhibit the activation of the NF-κB pathway.

NF_kappaB_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) Nucleus Nucleus NFkappaB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) Nucleus->Proinflammatory_Genes Induces Bakkenolides Bakkenolides Bakkenolides->IKK Inhibit

Caption: Inhibition of the NF-κB signaling pathway by bakkenolide compounds.

AMPK/Nrf2 Signaling Pathway in Neuroprotection

The AMP-activated protein kinase (AMPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway plays a crucial role in protecting cells from oxidative stress, a key factor in neurodegenerative diseases. Activation of this pathway leads to the expression of antioxidant enzymes.

AMPK_Nrf2_Pathway cluster_0 Cytoplasm Oxidative_Stress Oxidative Stress AMPK AMPK Oxidative_Stress->AMPK Activates Nrf2 Nrf2 AMPK->Nrf2 Phosphorylates Keap1 Keap1 Nrf2->Keap1 Dissociates from Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression (HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Bakkenolides Bakkenolides Bakkenolides->AMPK Activates

Caption: Activation of the AMPK/Nrf2 signaling pathway by bakkenolide compounds.

Experimental Protocols

To ensure the reproducibility and further development of research in this area, detailed methodologies for key experiments are provided below.

Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

This assay is a standard in vitro method for evaluating the anti-inflammatory potential of compounds.

Experimental Workflow

NO_Inhibition_Workflow Start Seed RAW 264.7 cells in 96-well plates Pretreat Pre-treat cells with Bakkenolide derivatives (various concentrations) Start->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect supernatant Incubate->Collect Griess Add Griess Reagent Collect->Griess Measure Measure absorbance at 540 nm Griess->Measure Calculate Calculate % NO inhibition and IC50 values Measure->Calculate

Caption: Workflow for the nitric oxide production inhibition assay.

Detailed Methodology:

  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the bakkenolide test compounds. Cells are pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Quantification: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.[3][4][5]

Oxygen-Glucose Deprivation (OGD) Assay for Neuroprotection

This in vitro assay is a widely used model to screen for neuroprotective compounds against ischemic brain injury.

Detailed Methodology:

  • Primary Neuronal Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in appropriate media.

  • Induction of OGD: After a period of in vitro maturation, the culture medium is replaced with a glucose-free medium. The cultures are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 1-2 hours) to induce oxygen-glucose deprivation.

  • Treatment: Bakkenolide compounds are typically added to the culture medium before, during, or after the OGD period to assess their protective effects.

  • Reoxygenation: Following OGD, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for a period of reoxygenation (e.g., 24 hours).

  • Assessment of Cell Viability: Neuronal cell viability is assessed using various methods, such as the MTT assay, LDH release assay, or by counting viable and dead cells using fluorescent dyes (e.g., Calcein-AM and Propidium Iodide).

  • Data Analysis: The percentage of viable neurons in the treated groups is compared to the OGD control group to determine the neuroprotective effect of the compounds.[2]

Conclusion and Future Directions

The available evidence strongly suggests that bakkenolide compounds are a promising class of natural products with significant anti-inflammatory and neuroprotective activities. The core bakkenolide structure presents multiple sites for chemical modification, offering the potential to develop derivatives with enhanced potency and improved pharmacokinetic profiles.

Future research should focus on:

  • Systematic SAR Studies: Synthesis and biological evaluation of a broader range of bakkenolide derivatives are needed to establish clear and quantitative structure-activity relationships. This will enable the rational design of more potent and selective compounds.

  • Mechanism of Action Studies: Further investigation into the specific molecular targets and signaling pathways modulated by different bakkenolide derivatives will provide a deeper understanding of their therapeutic potential.

  • In Vivo Efficacy: Promising compounds identified in vitro should be advanced to in vivo models of inflammatory and neurodegenerative diseases to validate their therapeutic efficacy and safety.

By addressing these research gaps, the full therapeutic potential of bakkenolide compounds can be unlocked, paving the way for the development of novel drugs for a range of debilitating diseases.

References

Bakkenolide Db: A Potential Calcineurin Inhibitor for Immunosuppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Bakkenolide (B600228) Db's potential as a calcineurin inhibitor against established alternatives, supported by available experimental data and detailed methodologies.

Executive Summary

Calcineurin inhibitors are a cornerstone in immunosuppressive therapy, crucial for preventing organ transplant rejection and managing autoimmune diseases. The quest for novel inhibitors with improved efficacy and safety profiles is a significant focus in drug discovery. Bakkenolide Db, a natural sesquiterpene lactone, has emerged as a compound of interest due to the observed immunosuppressive activities of related bakkenolides. This guide provides a comparative analysis of this compound's potential as a calcineurin inhibitor, evaluating it alongside the well-established drugs, Tacrolimus (B1663567) and Cyclosporin A. While direct quantitative data for this compound is limited, this guide draws upon available evidence for the closely related Bakkenolide B to provide a preliminary assessment and outlines the necessary experimental validations.

Comparison of Calcineurin Inhibitors

A direct quantitative comparison of the inhibitory activity of this compound against established calcineurin inhibitors is challenging due to the current lack of specific IC50 values for this compound in the scientific literature. However, studies on the related compound, Bakkenolide B, suggest that it can inhibit the calcineurin pathway. For the purpose of this guide, we will use data for Tacrolimus and Cyclosporin A to establish a benchmark for calcineurin inhibition.

InhibitorTargetIC50 (Calcineurin Phosphatase Activity)Mechanism of Action
This compound Calcineurin (putative)Data not availableProposed to inhibit the calcineurin signaling pathway.
Tacrolimus (FK506) Calcineurin~0.2 µg/ml in human PBL[1]Forms a complex with FKBP12, which then binds to and inhibits calcineurin's phosphatase activity.[2]
Cyclosporin A Calcineurin~5-20 µg/ml in human PBL[1]Forms a complex with cyclophilin, which then binds to and inhibits calcineurin's phosphatase activity.[2]

Signaling Pathway and Experimental Validation

The calcineurin signaling pathway plays a pivotal role in T-cell activation. Upon stimulation of the T-cell receptor (TCR), intracellular calcium levels rise, leading to the activation of calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation to the nucleus where it upregulates the expression of genes crucial for the immune response, such as Interleukin-2 (IL-2).

Calcineurin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC PLCγ TCR->PLC Signal IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds Ca Ca²⁺ ER->Ca Release Calmodulin Calmodulin Ca->Calmodulin Binds Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_p NFAT-P Calcineurin_active->NFAT_p Dephosphorylates NFAT NFAT NFAT_p->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation IL2_gene IL-2 Gene NFAT_n->IL2_gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA

Figure 1: Calcineurin Signaling Pathway in T-Cell Activation.

To validate this compound as a calcineurin inhibitor, a series of experiments are essential. The following workflow outlines the key assays.

Experimental_Workflow Start Hypothesis: This compound inhibits calcineurin Assay1 Calcineurin Phosphatase Activity Assay Start->Assay1 Assay2 NFAT Reporter Assay Assay1->Assay2 If inhibition is observed Assay3 IL-2 Production Assay (Jurkat T-cells) Assay2->Assay3 If NFAT activity is reduced Conclusion Conclusion: Validation of this compound as a calcineurin inhibitor Assay3->Conclusion If IL-2 production is decreased

Figure 2: Experimental Workflow for Validating this compound.

Experimental Protocols

Calcineurin Phosphatase Activity Assay (Colorimetric)

This assay directly measures the enzymatic activity of calcineurin by detecting the dephosphorylation of a specific substrate.

Materials:

  • Purified recombinant calcineurin

  • Calcineurin-specific phosphopeptide substrate (e.g., RII phosphopeptide)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mM CaCl2, and 0.25 mg/ml BSA)

  • This compound and control inhibitors (Tacrolimus, Cyclosporin A)

  • Malachite Green-based phosphate (B84403) detection reagent

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in the assay buffer.

  • In a 96-well plate, add the assay buffer, calcineurin, and the inhibitor solutions.

  • Initiate the reaction by adding the phosphopeptide substrate.

  • Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Stop the reaction by adding the Malachite Green reagent.

  • Measure the absorbance at a wavelength of 620-650 nm.

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.

NFAT Reporter Assay

This cell-based assay measures the activation of the NFAT transcription factor, a downstream target of calcineurin.

Materials:

  • Jurkat T-cells stably transfected with an NFAT-luciferase reporter construct

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Stimulating agents (e.g., PMA and ionomycin)

  • This compound and control inhibitors

  • Luciferase assay reagent

  • 96-well cell culture plate

  • Luminometer

Procedure:

  • Seed the Jurkat-NFAT reporter cells in a 96-well plate.

  • Treat the cells with serial dilutions of this compound and control inhibitors for 1-2 hours.

  • Stimulate the cells with PMA and ionomycin (B1663694) to activate the calcineurin-NFAT pathway.

  • Incubate the cells for 6-8 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of NFAT activity and determine the IC50 values.

IL-2 Production Assay (ELISA)

This assay quantifies the production of IL-2, a key cytokine regulated by NFAT, in stimulated T-cells.

Materials:

  • Jurkat T-cells

  • Cell culture medium

  • Stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies, or PMA and ionomycin)

  • This compound and control inhibitors

  • Human IL-2 ELISA kit

  • 96-well cell culture plate

  • ELISA plate reader

Procedure:

  • Seed Jurkat T-cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound and control inhibitors for 1-2 hours.

  • Stimulate the cells to produce IL-2.

  • Incubate the cells for 24-48 hours.

  • Collect the cell culture supernatant.

  • Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Determine the concentration of each compound that inhibits IL-2 production by 50% (IC50).

Conclusion and Future Directions

The available, albeit limited, evidence on bakkenolide compounds suggests a potential for this class of molecules to act as immunosuppressants through the inhibition of the calcineurin signaling pathway. However, a comprehensive validation of this compound specifically as a calcineurin inhibitor requires rigorous experimental investigation. The protocols outlined in this guide provide a clear roadmap for researchers to systematically evaluate the efficacy and mechanism of action of this compound.

Future research should focus on:

  • Determining the IC50 value of this compound in direct calcineurin phosphatase activity assays.

  • Conducting comparative studies of this compound alongside Tacrolimus and Cyclosporin A under identical experimental conditions.

  • Investigating the in vivo efficacy and safety profile of this compound in animal models of organ transplantation and autoimmune diseases.

By systematically addressing these research questions, the scientific community can ascertain the true potential of this compound as a novel and clinically valuable calcineurin inhibitor.

References

A Comparative Analysis of Bakkenolide B and Parthenolide: Bioactivity, Mechanisms, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product research, sesquiterpene lactones represent a class of compounds renowned for their diverse and potent biological activities. Among them, Bakkenolide (B600228) B, isolated from Petasites japonicus, and Parthenolide (B1678480), famously derived from feverfew (Tanacetum parthenium), have garnered significant attention for their anti-inflammatory and potential anti-cancer properties. While both are sesquiterpene lactones, they exhibit distinct mechanisms of action and bioactivity profiles. This guide provides a comprehensive, data-supported comparative analysis of Bakkenolide B and Parthenolide, focusing on their physicochemical characteristics, biological performance, and underlying signaling pathways.

Initial literature searches for "Bakkenolide Db" did not yield sufficient bioactivity data for a comparative analysis. Therefore, this guide focuses on the well-documented Bakkenolide B as a representative of the bakkenolide family for a robust comparison with Parthenolide.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key physicochemical and biological properties of Bakkenolide B and Parthenolide, based on available experimental data.

Table 1: Physicochemical Properties

PropertyBakkenolide BParthenolide
Chemical Structure (Structure Image Placeholder)(Structure Image Placeholder)
Molecular Formula C₂₂H₃₀O₆C₁₅H₂₀O₃
Molar Mass 390.47 g/mol 248.32 g/mol
Compound Class SesquiterpenoidGermacranolide Sesquiterpene Lactone
Natural Source Petasites japonicus (Butterbur)Tanacetum parthenium (Feverfew)

Table 2: Comparative Biological Activity (Anti-inflammatory Effects)

ParameterBakkenolide BParthenolide
Mechanism of Action Activates the AMPK/Nrf2 antioxidant pathway[1]Primarily inhibits the pro-inflammatory NF-κB pathway[2][3]
Effect on iNOS Inhibits gene induction in macrophages[4]Reduces mRNA expression and subsequent NO production[2][5]
Effect on COX-2 Inhibits gene induction in macrophages[4]Inhibits expression in a concentration- and time-dependent manner[6]
Pro-inflammatory Cytokines Reduces production of IL-1β, IL-6, IL-12, and TNF-α in microglia[1]Inhibits production of TNF-α, IL-1β, IL-6, and IL-8[2][7]

Table 3: Comparative Cytotoxicity (IC₅₀ Values)

Cell LineBakkenolide BParthenolide
Human Cervical Cancer (SiHa) Data not available8.42 ± 0.76 µM
Human Breast Cancer (MCF-7) Data not available9.54 ± 0.82 µM
Human Lung Cancer (GLC-82) Data not available6.07 ± 0.45 µM
Human Lung Cancer (A549) Data not available15.38 ± 1.13 µM
Human Lung Cancer (H1650) Data not available9.88 ± 0.09 µM

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex biological processes and experimental procedures is crucial for understanding the distinct activities of these compounds. The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Bakkenolide B and Parthenolide, as well as a standard experimental workflow.

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_analysis Analysis cluster_result Endpoint Measurement c1 Seed cells in multi-well plates c2 Incubate (24h) c1->c2 c3 Treat with Bakkenolide B or Parthenolide c2->c3 c4 Induce inflammation (e.g., with LPS) c3->c4 a1 Collect Supernatant c4->a1 a2 Lyse Cells c4->a2 a3 Griess Assay for Nitric Oxide (NO) a1->a3 a4 ELISA for Cytokines (e.g., TNF-α) a1->a4 a5 Western Blot for Protein Expression a2->a5 r1 Quantify NO levels a3->r1 r2 Quantify Cytokine levels a4->r2 r3 Quantify Protein levels (e.g., p-IκBα, COX-2, Nrf2) a5->r3

Caption: General experimental workflow for assessing anti-inflammatory activity.

signaling_pathways cluster_parthenolide Parthenolide Mechanism: NF-κB Inhibition cluster_bakkenolide Bakkenolide B Mechanism: AMPK/Nrf2 Activation LPS LPS / TNF-α IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa->NFkB Degradation of IκBα Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Transcription Parthenolide Parthenolide Parthenolide->IKK Inhibits BakkB Bakkenolide B AMPK AMPK BakkB->AMPK Activates Nrf2_Keap1 Nrf2-Keap1 (Inactive) AMPK->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Nucleus2 Nucleus Nrf2->Nucleus2 Translocation ARE Antioxidant Response Element (ARE) Nucleus2->ARE Binds AOGenes Antioxidant Genes (HO-1, NQO-1) ARE->AOGenes Transcription Inflammation Inflammation (Reduced Cytokines) AOGenes->Inflammation Leads to

Caption: Contrasting signaling pathways of Parthenolide and Bakkenolide B.

Detailed Experimental Protocols

To support the reproducibility and further investigation of the data presented, this section details the methodologies for key experiments.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits cell viability by 50% (IC₅₀).

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, SiHa) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells are treated with various concentrations of Parthenolide or Bakkenolide B (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, the culture medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well.

  • Incubation: The plates are incubated for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The plate is shaken for 15 minutes, and the absorbance is measured at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value is calculated using non-linear regression analysis.

Nitric Oxide Production Measurement (Griess Assay)

This assay quantifies nitric oxide (NO) production by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant.

  • Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate. The cells are pre-treated with various concentrations of the test compound for 1 hour before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Supernatant Collection: After the incubation period, 50 µL of the cell culture supernatant is collected from each well.

  • Griess Reagent Addition: 50 µL of Griess Reagent I (e.g., sulfanilamide (B372717) in phosphoric acid) is added to each supernatant sample, followed by a 5-10 minute incubation at room temperature, protected from light.

  • Color Development: 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is then added to each well. The plate is incubated for another 5-10 minutes at room temperature to allow for the development of a magenta-colored azo dye.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Quantification: The nitrite concentration is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protein Expression Analysis (Western Blot for NF-κB Pathway)

Western blotting is used to detect changes in the levels and phosphorylation status of key proteins in a signaling pathway.

  • Cell Treatment and Lysis: Cells are treated as described for the Griess Assay. After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour to prevent non-specific antibody binding. The membrane is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., phospho-IκBα, total IκBα, COX-2, β-actin).

  • Secondary Antibody and Detection: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

  • Analysis: The intensity of the bands is quantified using densitometry software. The expression of target proteins is typically normalized to a loading control like β-actin.

Conclusion

This comparative analysis reveals that while both Bakkenolide B and Parthenolide are potent anti-inflammatory agents, they operate through distinct molecular pathways. Parthenolide acts as a direct inhibitor of the canonical pro-inflammatory NF-κB pathway, a mechanism that also underpins its significant cytotoxic effects against a broad range of cancer cell lines. In contrast, Bakkenolide B exerts its anti-inflammatory effects by activating the AMPK/Nrf2 signaling cascade, a key pathway in the cellular antioxidant response. This mechanistic divergence suggests different therapeutic applications and potential for synergistic use. The extensive cytotoxicity data available for Parthenolide positions it as a strong candidate for further oncology research, whereas the potent anti-inflammatory and anti-allergic profile of Bakkenolide B highlights its potential for treating inflammatory conditions like asthma. Further quantitative studies on Bakkenolide B are warranted to fully elucidate its therapeutic window and cytotoxic profile.

References

In Vitro Binding Targets of Bakkenolide Db: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide Db is a sesquiterpenoid lactone isolated from Petasites formosanus. While the bioactivity of various bakkenolides has been explored, specific in vitro binding targets for this compound remain largely uncharacterized in publicly available scientific literature. This guide aims to provide a framework for confirming the binding targets of this compound in vitro by outlining established experimental protocols and data presentation strategies. Due to the current lack of specific binding data for this compound, this guide will use other bakkenolides and relevant compounds as illustrative examples for comparison.

Data Presentation: A Template for this compound Target Affinity

To facilitate a clear comparison of this compound's binding affinity with its potential protein targets and other competitive ligands, quantitative data should be summarized in a structured format. The following table provides a template that can be populated as experimental data becomes available.

Target ProteinThis compound Binding Affinity (Kd/IC50)Alternative LigandAlternative Ligand Binding Affinity (Kd/IC50)Assay MethodReference
Hypothetical Target 1Data Not AvailableExample Ligand Ae.g., 100 nM (Kd)e.g., SPR[Citation]
Hypothetical Target 2Data Not AvailableExample Ligand Be.g., 500 nM (IC50)e.g., FPA[Citation]
Hypothetical Target 3Data Not AvailableExample Ligand Ce.g., 1 µM (Kd)e.g., ITC[Citation]

Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger interaction. IC50 (half-maximal inhibitory concentration) indicates the concentration of a substance needed to inhibit a biological process by half.

Experimental Protocols for Target Confirmation

Several robust in vitro techniques can be employed to identify and validate the binding targets of this compound. The choice of method will depend on the nature of the anticipated target and the specific research question.

Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification

This method is used to identify unknown protein targets that bind to a small molecule.

Methodology:

  • Immobilization of this compound: this compound is chemically synthesized with a linker arm and attached to a solid support, such as agarose (B213101) or magnetic beads. A control is prepared with beads lacking the compound.

  • Cell Lysate Incubation: The immobilized this compound and control beads are incubated with a cell lysate containing a complex mixture of proteins.

  • Washing: Non-specifically bound proteins are removed through a series of washing steps with appropriate buffers.

  • Elution: Specifically bound proteins are eluted from the this compound-coupled beads.

  • Protein Identification: The eluted proteins are identified using mass spectrometry (e.g., LC-MS/MS). Proteins that are significantly enriched in the this compound sample compared to the control are considered potential binding targets.

Below is a diagram illustrating the general workflow for Affinity Purification-Mass Spectrometry.

AP_MS_Workflow cluster_immobilization Immobilization cluster_incubation Incubation cluster_separation Separation & Elution cluster_analysis Analysis B_Db This compound Beads Solid Support (Beads) B_Db->Beads Covalent Linkage Lysate Cell Lysate Immobilized_B_Db Immobilized this compound Lysate->Immobilized_B_Db Binding Wash Washing Steps Immobilized_B_Db->Wash Remove Non-specific Binders Elution Elution Wash->Elution Isolate Specific Binders MS Mass Spectrometry (LC-MS/MS) Elution->MS Data Data Analysis MS->Data Identify Proteins

Caption: Workflow for identifying protein targets of this compound using AP-MS.

Surface Plasmon Resonance (SPR) for Quantifying Binding Affinity

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Methodology:

  • Immobilization of Target Protein: The purified potential target protein is immobilized on a sensor chip.

  • Analyte Injection: A solution of this compound at various concentrations is flowed over the sensor chip.

  • Detection: The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response unit (RU).

  • Kinetic Analysis: The rates of association (kon) and dissociation (koff) are measured. The dissociation constant (Kd) is calculated from the ratio of koff/kon.

The following diagram outlines the principles of an SPR experiment.

SPR_Principle cluster_setup SPR Setup cluster_process Binding Process cluster_output Output SensorChip Sensor Chip TargetProtein Immobilized Target Protein BakkenolideDb This compound (Analyte) Binding Binding Event BakkenolideDb->Binding Association (kon) Dissociation Dissociation Binding->Dissociation Dissociation (koff) Sensorgram Sensorgram (RU vs. Time) Dissociation->Sensorgram Kd Calculate Kd = koff / kon Sensorgram->Kd

Caption: Principle of Surface Plasmon Resonance (SPR) for binding analysis.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile of the binding event.

Methodology:

  • Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe.

  • Titration: Small aliquots of this compound are injected into the protein solution.

  • Heat Measurement: The heat released or absorbed during the binding event is measured.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the reactants. The binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined by fitting the data to a binding model.

Here is a diagram illustrating the ITC experimental workflow.

ITC_Workflow cluster_setup Calorimeter Setup cluster_titration Titration cluster_analysis Data Analysis SampleCell Sample Cell (Target Protein) HeatChange Heat Measurement SampleCell->HeatChange Binding Syringe Injection Syringe (this compound) Syringe->SampleCell Titration Injection Stepwise Injection Thermogram Thermogram Plot HeatChange->Thermogram Thermodynamics Determine Kd, ΔH, n Thermogram->Thermodynamics Curve Fitting

Caption: Workflow of an Isothermal Titration Calorimetry (ITC) experiment.

Conclusion

While direct experimental evidence for the in vitro binding targets of this compound is currently lacking in the available literature, the methodologies outlined in this guide provide a clear path for researchers to identify and characterize its molecular interactions. By employing techniques such as AP-MS for initial target discovery, followed by quantitative methods like SPR and ITC for validation and characterization, the specific binding partners and a comprehensive understanding of the molecular basis of this compound's biological activity can be elucidated. The systematic application of these approaches will be crucial for advancing the development of this compound as a potential therapeutic agent.

A Comparative Guide to the In Vitro Activity of Bakkenolide B Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of Bakkenolide (B600228) B, a sesquiterpene lactone with emerging therapeutic potential. Due to the limited availability of direct cross-cancer cell line comparison studies for Bakkenolide B, this document summarizes the existing data and, for comparative context, includes data on the structurally related compound, Jolkinolide B. This approach aims to provide researchers with the available evidence and highlight areas for future investigation into the anti-cancer applications of Bakkenolide B.

Quantitative Analysis of In Vitro Efficacy

The anti-proliferative activity of Bakkenolide B and the related compound Jolkinolide B has been evaluated in various cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their cytotoxic effects.

Table 1: Reported Activity of Bakkenolide B in a Human Cell Line

Cell LineCell TypeReported ActivityReference
JurkatHuman T-cell LeukemiaInhibition of Interleukin-2 (B1167480) production[1][2]

Table 2: Comparative Anti-proliferative Activity of Jolkinolide B in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Huh-7Hepatocellular CarcinomaConcentration-dependent inhibition of migration and invasion[3]
SK-Hep-1Hepatocellular CarcinomaConcentration-dependent inhibition of migration and invasion[3]
MKN45Gastric CancerInduces cell cycle arrest and apoptosis[4]

Signaling Pathways Modulated by Bakkenolide B and Related Compounds

Bakkenolide B has been shown to modulate specific signaling pathways, primarily in the context of immune response and inflammation. In Jurkat T-cells, Bakkenolide B is suggested to inhibit the calcineurin pathway, leading to the suppression of Interleukin-2 (IL-2) production[1][2]. The related compound, Jolkinolide B, has been demonstrated to affect key cancer-related signaling pathways.

BakkenolideB_Signaling_Pathway cluster_jurkat Jurkat T-Cell (Leukemia) BakkenolideB Bakkenolide B Calcineurin Calcineurin Pathway BakkenolideB->Calcineurin Inhibits NFAT NFAT Calcineurin->NFAT Activates IL2_Production Interleukin-2 Production NFAT->IL2_Production Promotes JolkinolideB_Signaling_Pathway cluster_hcc Hepatocellular Carcinoma JolkinolideB_HCC Jolkinolide B beta_catenin β-catenin Signaling JolkinolideB_HCC->beta_catenin Inactivates MSI2 Musashi-2 JolkinolideB_HCC->MSI2 Reduces Expression Apoptosis_HCC Apoptosis JolkinolideB_HCC->Apoptosis_HCC Induces Migration_Invasion Cell Migration & Invasion beta_catenin->Migration_Invasion MSI2->Migration_Invasion MTT_Assay_Workflow A 1. Seed cells in a 96-well plate (e.g., 5x10^3 cells/well) B 2. Incubate for 24 hours (37°C, 5% CO2) A->B C 3. Treat cells with varying concentrations of Bakkenolide B B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT solution (5 mg/mL) to each well D->E F 6. Incubate for 4 hours E->F G 7. Add DMSO to dissolve formazan crystals F->G H 8. Measure absorbance at 570 nm using a microplate reader G->H

References

Bakkenolide Db: A Comparative Analysis of its Efficacy Against Known Platelet-Activating Factor (PAF) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Bakkenolide Db's closely related analogue, Bakkenolide G, with established Platelet-Activating Factor (PAF) antagonists. The data presented is compiled from preclinical studies to offer an objective overview of its potential as a therapeutic agent.

Introduction to Bakkenolide and PAF Antagonism

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1] Consequently, the development of PAF receptor antagonists is a significant area of research for treating a range of inflammatory and cardiovascular diseases. Bakkenolides, a class of sesquiterpene lactones, have emerged as potential natural PAF antagonists. This guide focuses on the efficacy of Bakkenolide G, a well-studied member of this class, in comparison to other known natural and synthetic PAF antagonists.

Quantitative Comparison of PAF Antagonist Efficacy

The inhibitory potency of Bakkenolide G and other PAF antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) in in vitro assays. The following table summarizes the IC50 values for the inhibition of PAF-induced platelet aggregation and PAF receptor binding.

CompoundTypeIC50 (PAF-induced Platelet Aggregation) (µM)IC50 (PAF Receptor Binding) (µM)
Bakkenolide G Natural (Sesquiterpene Lactone)5.6 ± 0.9[2]2.5 ± 0.4[2]
WEB 2086 Synthetic (Thieno-triazolodiazepine)0.17Not explicitly found, but described as a potent antagonist.
CV-3988 Synthetic (PAF Analogue)Not explicitly found, but described as a specific inhibitor.0.079 (rabbit platelets)[3], 0.16 (human platelets)[3]
Ginkgolide B Natural (Terpene Lactone)3.60.273[4]
Kadsurenone Natural (Neolignan)Data not readily available in cited results.Data not readily available in cited results.
Rupatadine Synthetic (Dual Antihistamine/PAF antagonist)Data not readily available in cited results.Data not readily available in cited results.

Experimental Methodologies

The following are detailed protocols for the key experiments used to determine the efficacy of PAF antagonists.

PAF-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.

a. Preparation of Platelet-Rich Plasma (PRP):

  • Draw whole blood from healthy human donors into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant (9:1 blood to citrate ratio).

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.

  • Carefully collect the upper PRP layer.

  • Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

b. Aggregation Measurement:

  • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Pre-warm the PRP sample to 37°C in a siliconized glass cuvette with a magnetic stir bar in a light transmission aggregometer.

  • Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

  • Add the test compound (e.g., Bakkenolide G) or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).

  • Initiate platelet aggregation by adding a submaximal concentration of PAF (e.g., 2 ng/mL).[2]

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the antagonist to that of the vehicle control.

  • IC50 values are determined from the dose-response curves.

Competitive PAF Receptor Binding Assay

This assay determines the ability of a compound to compete with a radiolabeled PAF for binding to the PAF receptor on platelets.

a. Preparation of Washed Platelets:

  • Prepare PRP as described above.

  • Acidify the PRP with 0.15 M citric acid to pH 6.5 and centrifuge at 800 x g for 15 minutes.

  • Resuspend the platelet pellet in a buffer (e.g., Tyrode's buffer containing 0.25% bovine serum albumin) and adjust the platelet concentration.

b. Binding Assay:

  • In a series of tubes, add a fixed concentration of radiolabeled PAF (e.g., [³H]PAF).

  • Add increasing concentrations of the unlabeled competitor (the test compound, e.g., Bakkenolide G, or unlabeled PAF for standard curve).

  • Add the washed platelet suspension to initiate the binding reaction.

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding by rapid vacuum filtration through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled PAF is determined as the IC50 value.[2][5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the PAF signaling pathway and the general workflow of the experimental procedures.

PAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Antagonist PAF Antagonist (e.g., this compound) Antagonist->PAFR Blocks Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Platelet_Activation Platelet Activation (Aggregation, Degranulation) Ca->Platelet_Activation PKC->Platelet_Activation Experimental_Workflow cluster_platelet_aggregation PAF-Induced Platelet Aggregation Assay cluster_receptor_binding Competitive PAF Receptor Binding Assay Blood Whole Blood Collection PRP_Prep PRP & PPP Preparation Blood->PRP_Prep Incubation Incubation with Antagonist/Vehicle PRP_Prep->Incubation PAF_Addition Addition of PAF Incubation->PAF_Addition Aggregation_Measurement Light Transmission Measurement PAF_Addition->Aggregation_Measurement IC50_Calc_Agg IC50 Calculation Aggregation_Measurement->IC50_Calc_Agg Washed_Platelets Washed Platelet Preparation Binding_Reaction Incubation with [³H]PAF & Competitor Washed_Platelets->Binding_Reaction Filtration Filtration & Washing Binding_Reaction->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50_Calc_Bind IC50 Calculation Scintillation->IC50_Calc_Bind

References

A Comparative Guide to the In Vivo Neuroprotective Effects of Bakkenolide B and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo neuroprotective effects of Bakkenolide (B600228) B and its analogues against other promising natural compounds, Ginkgolide B and Parthenolide. The information presented is based on experimental data from preclinical animal models of neurodegenerative conditions, primarily ischemic stroke.

Introduction

Neurodegenerative diseases pose a significant challenge to global health, with limited therapeutic options available. Natural compounds are a promising source for the discovery of new neuroprotective agents. Bakkenolide B, a sesquiterpene lactone, has demonstrated anti-inflammatory properties, but its in vivo neuroprotective effects are not yet well-documented.[1][2] This guide synthesizes the available in vivo data for closely related bakkenolides, namely Bakkenolide-IIIa and "total bakkenolides," as proxies to evaluate the potential of this compound class.[3][4] We compare these findings with two other well-studied natural neuroprotective agents: Ginkgolide B and Parthenolide.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the quantitative data from in vivo studies on the neuroprotective efficacy of Bakkenolide analogues, Ginkgolide B, and Parthenolide in animal models of cerebral ischemia.

Table 1: Comparison of Efficacy in Ischemic Stroke Models

Compound/AnalogueAnimal ModelDosage and Administration RouteKey Efficacy OutcomesReference
Total Bakkenolides Rat (Transient Focal Cerebral Ischemia)5, 10, 20 mg/kg (Oral)- Markedly reduced brain infarct volume- Significantly improved neurological deficits[4]
Bakkenolide-IIIa Rat (Transient Focal Cerebral Ischemia)4, 8, 16 mg/kg (Oral)- Reduced brain infarct volume- Improved neurological deficit- Increased 72h survival rate at high dose[3]
Ginkgolide B Rat (Transient Focal Ischemia)10 mg/kg (Intravenous)- Significantly alleviated cerebral infarction- Improved neurological function score[5]
Ginkgolide B Mouse (Transient Middle Cerebral Artery Occlusion)1, 2, 4 mg/kg (Intraperitoneal)- Reduced infarct volume by 21.2%, 34.5%, and 52.6% respectively- Significantly reduced neurological deficits[6]
Parthenolide Rat (Permanent Middle Cerebral Artery Occlusion)500 µg/kg (High dose, Intraperitoneal)- Significantly reduced infarct size (24h: 42.35% vs 49.15%; 72h: 36.67% vs 46.32%)- Dramatically ameliorated neurological deficit[7]

Table 2: Comparison of Mechanistic Actions in Ischemic Stroke Models

Compound/AnalogueKey Mechanistic FindingsReference
Total Bakkenolides - Inhibited NF-κB activation by suppressing phosphorylation of IκB-kinase complex and NF-κB/p65- Inhibited the activation of Akt and ERK1/2[4]
Bakkenolide-IIIa - Inhibited the activation of NF-κB in the peri-infarct area- Inhibited phosphorylation of Akt and ERK1/2[3]
Ginkgolide B - Progressively inhibits Bax, Caspase-3, p-p65, and p-IKK- Enhances AMPK activation, reducing neuronal apoptosis[5][8]
Parthenolide - Downregulated NF-κB, phospho-p38MAPK, and caspase-1 expression- Ameliorated Blood-Brain Barrier permeability[7]

Mechanistic Insights and Signaling Pathways

The neuroprotective effects of these compounds are mediated through the modulation of key signaling pathways involved in inflammation, apoptosis, and oxidative stress.

Bakkenolide Analogues: Targeting the NF-κB Pathway

In vivo studies on total bakkenolides and Bakkenolide-IIIa in a rat model of cerebral ischemia demonstrate a significant reduction in brain infarct volume and neurological deficits.[3][4] These effects are attributed to the inhibition of the NF-κB signaling pathway.[3][4] Bakkenolides were found to suppress the phosphorylation of IκB-kinase complex and NF-κB/p65, which in turn inhibits the nuclear translocation and activation of NF-κB.[4] Additionally, they inhibit the activation of Akt and ERK1/2, which are upstream activators of NF-κB.[3][4]

G Bakkenolide Analogues Signaling Pathway cluster_1 NF-κB Pathway cluster_2 Cellular Response Akt Akt IKKβ IKKβ Akt->IKKβ ERK1/2 ERK1/2 ERK1/2->IKKβ IκBα IκBα IKKβ->IκBα phosphorylates NF-κB (p65) NF-κB (p65) IκBα->NF-κB (p65) releases NF-κB (p65) NF-κB (p65) (Active) NF-κB (p65)->NF-κB (p65) translocates to nucleus Inflammation Inflammation NF-κB (p65) ->Inflammation Apoptosis Apoptosis NF-κB (p65) ->Apoptosis Neuronal Damage Neuronal Damage Inflammation->Neuronal Damage Apoptosis->Neuronal Damage Bakkenolides Bakkenolides Bakkenolides->Akt Bakkenolides->ERK1/2 Bakkenolides->IKKβ

Signaling pathway of Bakkenolide analogues.
Ginkgolide B: Multi-pathway Modulation

Ginkgolide B has demonstrated significant neuroprotective effects in various in vivo models of ischemic stroke.[5][6][8][9][10] Its mechanisms of action are multifaceted, involving the inhibition of the NF-κB pathway, similar to bakkenolides, by inhibiting p-p65 and p-IKK.[5] Furthermore, Ginkgolide B has been shown to enhance the activation of AMPK, which plays a crucial role in reducing neuronal apoptosis.[8] It also promotes microglia/macrophage transition to an anti-inflammatory M2 phenotype.[10]

G Ginkgolide B Signaling Pathway cluster_0 Ischemic Insult cluster_1 Cellular Response AMPK AMPK Neuronal Protection Neuronal Protection AMPK->Neuronal Protection IKK IKK NF-κB NF-κB IKK->NF-κB activates Bax Bax Apoptosis Apoptosis Bax->Apoptosis Caspase-3 Caspase-3 Caspase-3->Apoptosis Inflammation Inflammation NF-κB->Inflammation Inflammation->Apoptosis Ginkgolide B Ginkgolide B Ginkgolide B->AMPK activates Ginkgolide B->IKK Ginkgolide B->Bax Ginkgolide B->Caspase-3

Signaling pathway of Ginkgolide B.
Parthenolide: Broad Anti-inflammatory and Neuroprotective Actions

Parthenolide has shown robust neuroprotective effects in in vivo models of ischemic stroke and traumatic brain injury.[7][11] Its primary mechanism involves the potent inhibition of the NF-κB pathway.[7] Additionally, Parthenolide has been found to downregulate phospho-p38MAPK and caspase-1, further contributing to its anti-inflammatory and anti-apoptotic effects.[7] In models of traumatic brain injury, Parthenolide has also been shown to suppress STAT3 activation.[11]

G Parthenolide Signaling Pathway cluster_0 Inflammatory Stimuli cluster_1 Cellular Response p38MAPK p38MAPK Inflammation Inflammation p38MAPK->Inflammation STAT3 STAT3 STAT3->Inflammation NF-κB Pathway NF-κB Pathway NF-κB Pathway->Inflammation Caspase-1 Caspase-1 Apoptosis Apoptosis Caspase-1->Apoptosis Neuronal Damage Neuronal Damage Inflammation->Neuronal Damage Apoptosis->Neuronal Damage Parthenolide Parthenolide Parthenolide->p38MAPK Parthenolide->STAT3 Parthenolide->NF-κB Pathway Parthenolide->Caspase-1

Signaling pathway of Parthenolide.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the key in vivo experiments cited in this guide.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used experimental model of focal cerebral ischemia that mimics human stroke.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6J male mice are commonly used.[7][12]

  • Surgical Procedure: Anesthesia is induced, and the common carotid artery, external carotid artery, and internal carotid artery are exposed. A monofilament nylon suture is inserted into the internal carotid artery and advanced to the origin of the middle cerebral artery to block blood flow. For transient MCAO, the suture is withdrawn after a defined period (e.g., 2 hours) to allow for reperfusion. For permanent MCAO, the suture is left in place.[7][13]

  • Drug Administration:

    • Total Bakkenolides: Administered orally at doses of 5, 10, and 20 mg/kg immediately after reperfusion.[4]

    • Bakkenolide-IIIa: Administered orally at doses of 4, 8, and 16 mg/kg immediately after reperfusion.[3]

    • Ginkgolide B: Administered intravenously at 10 mg/kg or intraperitoneally at 1, 2, or 4 mg/kg, typically within 1 hour of reperfusion.[5][6]

    • Parthenolide: Administered intraperitoneally at doses up to 500 µg/kg immediately after the induction of ischemia.[7]

  • Outcome Assessment:

    • Neurological Deficit Scoring: Animals are assessed at various time points post-MCAO using a standardized neurological scoring system to evaluate motor and sensory function.[4][5][6][7]

    • Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 72 hours), brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area represents the infarct, which is then quantified using image analysis software.[4][6][7]

    • Brain Water Content: To assess cerebral edema, the wet and dry weight of the brain hemispheres are measured.[7]

    • Western Blot and Immunohistochemistry: Brain tissue from the ischemic penumbra is analyzed to quantify the expression and phosphorylation of key proteins in the signaling pathways of interest (e.g., NF-κB, Akt, p38MAPK, Caspase-1).[3][4][7]

G Experimental Workflow for MCAO Model Animal Preparation Animal Preparation Anesthesia Anesthesia Animal Preparation->Anesthesia MCAO Surgery MCAO Surgery Anesthesia->MCAO Surgery Reperfusion (for tMCAO) Reperfusion (for tMCAO) MCAO Surgery->Reperfusion (for tMCAO) Drug Administration Drug Administration MCAO Surgery->Drug Administration Reperfusion (for tMCAO)->Drug Administration Behavioral Assessment Behavioral Assessment Drug Administration->Behavioral Assessment Tissue Harvesting Tissue Harvesting Behavioral Assessment->Tissue Harvesting Infarct Volume Analysis (TTC) Infarct Volume Analysis (TTC) Tissue Harvesting->Infarct Volume Analysis (TTC) Biochemical Analysis (Western Blot, IHC) Biochemical Analysis (Western Blot, IHC) Tissue Harvesting->Biochemical Analysis (Western Blot, IHC)

Workflow for the MCAO experimental model.

Conclusion

While direct in vivo evidence for the neuroprotective effects of Bakkenolide B is still emerging, studies on its close analogues, Bakkenolide-IIIa and total bakkenolides, demonstrate significant potential in the context of ischemic stroke, primarily through the inhibition of the NF-κB pathway. In comparison, Ginkgolide B and Parthenolide are more extensively studied and have shown robust neuroprotective efficacy in various in vivo models through the modulation of multiple signaling pathways, including NF-κB, AMPK, and p38MAPK. This guide provides a foundation for researchers to compare these promising natural compounds and highlights the need for further in vivo studies to fully elucidate the neuroprotective potential of Bakkenolide B.

References

A Comparative Guide to Bakkenolide Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of various extraction techniques for bakkenolides, a group of sesquiterpenoid lactones with significant therapeutic potential, primarily sourced from plants of the Petasites and Farfugium genera. The choice of extraction method is a critical step that influences the yield, purity, and integrity of the target compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison of conventional and modern extraction techniques, supported by experimental data and protocols.

Introduction to Bakkenolide (B600228) Extraction

Bakkenolides, such as Bakkenolide B, have demonstrated noteworthy anti-allergic and anti-inflammatory properties, making them promising candidates for pharmaceutical development.[1] The efficient extraction of these compounds from plant matrices is paramount. The primary methods employed for this purpose can be broadly categorized into conventional solvent extraction and modern, assisted extraction techniques. This guide will explore Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction method depends on several factors, including the desired yield, purity of the extract, processing time, solvent consumption, and the potential for thermal degradation of the target compounds.[2] The following sections provide a detailed comparison of the most common methods.

Data Presentation: Performance of Extraction Methods

The following table summarizes the key performance indicators for each extraction method. It is important to note that direct comparative studies on bakkenolide extraction are limited; therefore, the quantitative data presented below are illustrative and compiled from studies on analogous phytochemicals to highlight the relative performance of these techniques.

Method Principle Typical Solvent(s) Extraction Time Solvent Consumption Relative Yield Advantages Disadvantages
Maceration Soaking the plant material in a solvent to soften and dissolve the target compounds.[3][4]Methanol, Ethanol (B145695), Acetone3-7 days[3]HighModerateSimple, inexpensive, suitable for thermolabile compounds.[5]Time-consuming, lower efficiency, large solvent volume required.[2]
Soxhlet Extraction Continuous extraction with a fresh portion of the solvent through a reflux and siphon mechanism.[2]Hexane, Ethanol, Ethyl Acetate6-24 hours[5]Low to Moderate[6]HighHigh extraction efficiency, requires less solvent than maceration.[2]High temperature can degrade thermolabile compounds.[2]
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to create cavitation bubbles, which disrupt cell walls and enhance mass transfer.[7]Ethanol, Methanol, Water20-60 minutes[8]LowHighReduced extraction time and solvent consumption, improved yield.[7]Localized heating may occur, specialized equipment required.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and plant material, causing cell rupture and release of compounds.[9]Ethanol, Acetone, Water10-30 minutes[8]LowVery HighExtremely fast, high efficiency, reduced solvent use.[9]Potential for thermal degradation if not controlled, requires polar solvents.
Supercritical Fluid Extraction (SFE) Use of a supercritical fluid (typically CO2) as the solvent, which has properties of both a gas and a liquid.[10]Supercritical CO2, often with a co-solvent like ethanol.[10]1-4 hours[11]Very Low (CO2 is recycled)High to Very HighEnvironmentally friendly, high selectivity, solvent-free extract.[10]High initial equipment cost, may require co-solvents for polar compounds.[10]

Experimental Protocols

The following are generalized experimental protocols for each extraction method. Researchers should optimize these parameters based on the specific plant material and target bakkenolide.

Maceration Protocol
  • Preparation: Air-dry and powder the plant material (e.g., leaves and stems of Petasites japonicus).[12]

  • Extraction: Submerge the powdered material in a suitable solvent (e.g., methanol) in a sealed container at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).[13]

  • Incubation: Keep the mixture at room temperature for a period of 3 to 7 days, with occasional agitation.[3]

  • Filtration: Separate the extract from the solid residue by filtration.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.[12]

  • Re-extraction (Optional): The solid residue can be re-macerated with fresh solvent to maximize yield.[3]

Soxhlet Extraction Protocol
  • Preparation: Finely powder the dried plant material.

  • Loading: Place the powdered material in a thimble made of filter paper and insert it into the main chamber of the Soxhlet apparatus.[3]

  • Solvent Addition: Add the extraction solvent (e.g., 95% ethanol) to the distillation flask.

  • Extraction: Heat the flask to the boiling point of the solvent. The solvent vapor will travel to the condenser, liquefy, and drip onto the thimble, extracting the compounds. Once the solvent level in the main chamber reaches the siphon arm, the extract is siphoned back into the flask. This process repeats automatically.[2]

  • Duration: Continue the extraction for 6 to 24 hours.[5]

  • Concentration: After extraction, cool the apparatus and evaporate the solvent from the extract in the distillation flask.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Preparation: Mix the powdered plant material with the chosen solvent (e.g., 70% ethanol) in an extraction vessel.

  • Sonication: Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.

  • Parameter Setting: Set the desired ultrasonic frequency (typically 20-40 kHz), power, and temperature.[7]

  • Extraction: Apply sonication for a predetermined time (e.g., 30 minutes).

  • Separation: After extraction, separate the liquid extract from the solid residue by centrifugation or filtration.

  • Concentration: Remove the solvent from the extract using a rotary evaporator.

Microwave-Assisted Extraction (MAE) Protocol
  • Preparation: Place the powdered plant material and the solvent (e.g., 80% ethanol) in a microwave-safe extraction vessel.

  • Parameter Setting: Set the microwave power (e.g., 400 W) and extraction time (e.g., 15 minutes).[14]

  • Extraction: Irradiate the mixture with microwaves. The internal pressure buildup will cause the plant cells to rupture, releasing the bakkenolides.

  • Cooling: Allow the vessel to cool to room temperature after extraction.

  • Separation: Filter the mixture to separate the extract from the solid residue.

  • Concentration: Evaporate the solvent to obtain the crude extract.

Supercritical Fluid Extraction (SFE) Protocol
  • Preparation: Load the powdered plant material into the extraction vessel.

  • Parameter Setting: Set the desired temperature (e.g., 40-60°C) and pressure (e.g., 100-400 bar) to bring the CO2 into a supercritical state.[15]

  • Co-solvent (Optional): If necessary, introduce a co-solvent like ethanol to modify the polarity of the supercritical CO2.[10]

  • Extraction: Pump the supercritical CO2 through the extraction vessel. The bakkenolides will dissolve in the supercritical fluid.

  • Separation: Route the fluid to a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the bakkenolides to precipitate.

  • Collection: Collect the solvent-free extract from the separator. The gaseous CO2 can be re-compressed and recycled.[15]

Visualizing Extraction Workflows and Principles

The following diagrams, created using the DOT language for Graphviz, illustrate the general workflow of bakkenolide extraction and the core principles of the compared methods.

cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Plant Material Plant Material Drying & Grinding Drying & Grinding Plant Material->Drying & Grinding Extraction Method Extraction Method Drying & Grinding->Extraction Method Filtration Filtration Extraction Method->Filtration Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Crude Extract Crude Extract Solvent Evaporation->Crude Extract Chromatography Chromatography Crude Extract->Chromatography Isolated Bakkenolides Isolated Bakkenolides Chromatography->Isolated Bakkenolides

General workflow for bakkenolide extraction and isolation.

cluster_conventional Conventional Methods cluster_modern Modern Methods Maceration Maceration (Soaking) Soxhlet Soxhlet (Continuous Reflux) UAE UAE (Acoustic Cavitation) MAE MAE (Microwave Heating) SFE SFE (Supercritical Fluid)

Principles of conventional vs. modern extraction methods.

References

Bakkenolide Db: An Evaluation of its Potency in the Fukinanolide Family

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising candidates are fukinanolides, a class of sesquiterpenoid lactones predominantly found in plants of the genus Petasites. This guide provides a comparative analysis of the cytotoxic potency of Bakkenolide Db, a prominent member of this family, against other fukinanolides, supported by available experimental data.

Comparative Cytotoxicity of Fukinanolides

A pivotal study by Wu et al. (1999) investigated the cytotoxic effects of numerous bakkenolides isolated from the roots of Petasites formosanus.[1] This research provides the most direct comparative data currently available for this compound. The study evaluated the in vitro cytotoxicity of these compounds against a panel of human cancer cell lines.

The 50% inhibitory concentration (IC50) values from this study are summarized in the table below. A lower IC50 value indicates a higher potency.

CompoundHepG2 (μM)Hep-2,15 (μM)KB (μM)CCM2 (μM)P388 (μM)
This compound > 10> 10> 10> 10> 10
Bakkenolide D2.32 x 10⁻⁴1.40 x 10⁻²26.940.971.74 x 10⁻²
Bakkenolide G2.25 x 10⁻⁴1.95 x 10⁻²31.424.646.84
Bakkenolide H2.10 x 10⁻⁴0.2459.8522.212.20 x 10⁻²

Data extracted from Wu et al., 1999.[1]

Based on this data, this compound did not exhibit significant cytotoxic activity against the tested cell lines at concentrations up to 10 μM. In stark contrast, other fukinanolides such as Bakkenolide D, Bakkenolide G, and Bakkenolide H demonstrated potent cytotoxic effects, with IC50 values in the nanomolar to low micromolar range against several cell lines.[1]

Therefore, based on the available experimental data, this compound appears to be significantly less potent in terms of cytotoxicity than other fukinanolides like Bakkenolide D, G, and H.

Experimental Protocols

The cytotoxic activities of the fukinanolides listed above were determined using a colorimetric assay, likely the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard method for assessing cell viability.

General Cytotoxicity Assay Protocol (MTT Assay)

The following is a generalized protocol for the MTT assay, a common method for determining the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HepG2, Hep-2,15, KB, CCM2, P388)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)

  • Test compounds (Bakkenolides) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells per well). The plates are then incubated for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment: The test compounds are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the compounds. Control wells containing medium with the solvent (e.g., DMSO) at the same concentration used for the highest compound dose are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete solubilization.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the solvent-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Logical Relationships

At present, there is a lack of specific studies detailing the signaling pathways directly modulated by this compound in the context of cancer. However, based on the general mechanisms of action of other cytotoxic natural products, a hypothetical workflow for screening and identifying the mechanism of action can be proposed.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies Compound Library Compound Library Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Compound Library->Cytotoxicity Assay (e.g., MTT) Test Active Compounds Active Compounds Cytotoxicity Assay (e.g., MTT)->Active Compounds Identify Target Identification Target Identification Active Compounds->Target Identification Investigate Lead Optimization Lead Optimization Active Compounds->Lead Optimization Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis Elucidate In Vivo Validation In Vivo Validation Pathway Analysis->In Vivo Validation Confirm Preclinical Development Preclinical Development In Vivo Validation->Preclinical Development

Caption: A generalized workflow for natural product-based drug discovery.

This diagram illustrates a logical progression from initial screening of a compound library for cytotoxic activity to in-depth studies to elucidate the mechanism of action and subsequent preclinical development. For a compound like this compound, which shows low cytotoxicity in initial screens, it would likely not proceed to the mechanism of action studies for anticancer applications unless other desirable biological activities are identified.

References

A Head-to-Head Comparison of Bakkenolide B and Celecoxib in Cyclooxygenase-2 Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-supported comparison of Bakkenolide (B600228) B, a natural sesquiterpenoid, and Celecoxib (B62257), a well-established synthetic nonsteroidal anti-inflammatory drug (NSAID), in their interaction with cyclooxygenase-2 (COX-2). While both compounds exhibit anti-inflammatory properties, their mechanisms of action in modulating COX-2 activity differ significantly. This comparison will delve into their respective approaches to COX-2 inhibition, supported by available experimental data and detailed methodologies.

Executive Summary

Celecoxib is a potent and selective direct inhibitor of the COX-2 enzyme, effectively blocking the synthesis of pro-inflammatory prostaglandins.[1][2][3][4][5] In contrast, current research indicates that Bakkenolide B does not directly inhibit the COX-2 enzyme but rather suppresses the gene expression of inducible COX-2.[6] This fundamental difference in their mechanism of action has significant implications for their potential therapeutic applications and side-effect profiles.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data available for Bakkenolide B and Celecoxib concerning their effects on COX-2.

Table 1: Cyclooxygenase-2 (COX-2) Inhibition

CompoundTargetIC50 ValueMechanism of Inhibition
Bakkenolide B COX-2 Gene ExpressionN/A (Does not directly inhibit the enzyme)Inhibition of gene induction[6]
Celecoxib COX-2 Enzyme~40-50 nMDirect, selective, noncompetitive inhibition[4]

Table 2: Effects on Inflammatory Signaling Pathways

CompoundSignaling Pathway(s)Key Effects
Bakkenolide B AMPK/Nrf2Activates AMPK/Nrf2 pathway, leading to reduced production of pro-inflammatory cytokines.[7]
Celecoxib NF-κB, Akt, MAPKInhibits NF-κB activation, suppresses Akt and MAPK signaling.[8]

Mechanism of Action

Bakkenolide B: An Upstream Regulator of COX-2 Expression

Bakkenolide B's anti-inflammatory effects appear to be mediated by its influence on upstream signaling pathways that control the expression of pro-inflammatory genes, including COX-2. Studies have shown that Bakkenolide B activates the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] This pathway is crucial in the cellular stress response and has been shown to suppress inflammation. By activating this pathway, Bakkenolide B can reduce the production of various inflammatory mediators, including the downregulation of COX-2 gene expression.

Celecoxib: A Direct Inhibitor of the COX-2 Enzyme

Celecoxib functions as a selective COX-2 inhibitor by directly binding to the active site of the COX-2 enzyme.[1][2][3] This binding prevents the enzyme from converting arachidonic acid into prostaglandin (B15479496) H2, a precursor for various pro-inflammatory prostaglandins.[2][3][5] The selectivity of Celecoxib for COX-2 over COX-1 is a key feature, as COX-1 is involved in maintaining the protective lining of the gastrointestinal tract.[9] By selectively inhibiting COX-2, Celecoxib reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Signaling Pathways

The following diagrams illustrate the distinct signaling pathways modulated by Bakkenolide B and Celecoxib.

Bakkenolide_B_Signaling_Pathway cluster_cell Cell BakkenolideB Bakkenolide B AMPK AMPK BakkenolideB->AMPK Nrf2 Nrf2 AMPK->Nrf2 IKK IKK AMPK->IKK Inhibition ARE ARE Nrf2->ARE Anti_inflammatory_genes Anti-inflammatory Genes ARE->Anti_inflammatory_genes Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB IκBα->NFκB COX2_gene COX-2 Gene NFκB->COX2_gene Transcription COX2_protein COX-2 Protein COX2_gene->COX2_protein

Caption: Bakkenolide B's proposed anti-inflammatory signaling pathway.

Celecoxib_Signaling_Pathway cluster_cell Cell Celecoxib Celecoxib COX2_enzyme COX-2 Enzyme Celecoxib->COX2_enzyme Inhibition NFκB NF-κB Celecoxib->NFκB Inhibition Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_enzyme Prostaglandins Prostaglandins COX2_enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK IκBα IκBα IKK->IκBα P IκBα->NFκB COX2_gene COX-2 Gene NFκB->COX2_gene Transcription COX2_gene->COX2_enzyme

Caption: Celecoxib's primary mechanism of action and its effect on NF-κB.

Experimental Protocols

Protocol 1: Western Blot Analysis for COX-2 Protein Expression

This protocol is used to determine the effect of a compound on the expression level of the COX-2 protein in cells.

1. Cell Culture and Treatment:

  • Culture appropriate cells (e.g., RAW 264.7 macrophages) in a 6-well plate at a density of 1 x 10^6 cells/well.

  • Pre-treat the cells with the test compound (Bakkenolide B or Celecoxib at desired concentrations) for 2 hours.

  • Induce inflammation by adding lipopolysaccharide (LPS; 500 ng/mL) and incubate for 24 hours.

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

3. SDS-PAGE and Electrotransfer:

  • Denature equal amounts of protein (e.g., 25 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.

  • Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.[10]

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for COX-2 (e.g., from Cell Signaling Technology) overnight at 4°C.[10]

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and visualize using an imaging system.

  • Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

Protocol 2: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is used to determine the direct inhibitory effect of a compound on the activity of the COX-2 enzyme.

1. Reagent Preparation:

  • Prepare the COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions (e.g., Abcam ab211097).

2. Assay Plate Setup:

  • In a 96-well plate, set up the following wells in duplicate:

    • Enzyme Control (EC): 10 µL COX Assay Buffer.

    • Inhibitor Control (IC): 2 µL Celecoxib (provided in the kit) + 8 µL COX Assay Buffer.

    • Test Compound (Sample): 10 µL of the test compound at various concentrations.

    • Solvent Control (optional): 10 µL of the solvent used to dissolve the test compound.

3. Reaction Initiation:

  • To each well, add the reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add the human recombinant COX-2 enzyme to all wells except the blank.

4. Measurement:

  • Immediately before reading, add arachidonic acid to all wells to start the reaction.

  • Measure the fluorescence intensity kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm at 25°C for 10-20 minutes.

5. Data Analysis:

  • Calculate the rate of the reaction for each well.

  • Determine the percent inhibition of the test compound relative to the enzyme control.

  • Plot the percent inhibition against the log of the test compound concentration to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the general workflow for comparing the effects of Bakkenolide B and Celecoxib on COX-2.

Experimental_Workflow cluster_workflow Comparative Analysis Workflow Start Start Cell_Culture Cell Culture (e.g., Macrophages) Start->Cell_Culture Direct_Inhibition_Assay Direct COX-2 Inhibition Assay Start->Direct_Inhibition_Assay For Direct Inhibitors Treatment Treatment with Bakkenolide B or Celecoxib Cell_Culture->Treatment LPS_Stimulation LPS Stimulation Treatment->LPS_Stimulation Western_Blot Western Blot for COX-2 Expression LPS_Stimulation->Western_Blot Data_Analysis Data Analysis Direct_Inhibition_Assay->Data_Analysis Western_Blot->Data_Analysis Comparison Head-to-Head Comparison Data_Analysis->Comparison End End Comparison->End

Caption: General workflow for comparing COX-2 modulators.

Conclusion

Bakkenolide B and Celecoxib represent two distinct strategies for mitigating the inflammatory effects of COX-2. Celecoxib offers a direct and potent inhibition of the COX-2 enzyme, a well-validated approach for anti-inflammatory therapy. Bakkenolide B, on the other hand, presents a more nuanced mechanism by regulating the expression of the COX-2 gene through the activation of the AMPK/Nrf2 pathway. This upstream regulatory action may offer a broader spectrum of anti-inflammatory effects beyond direct COX-2 inhibition.

For researchers and drug development professionals, the choice between a direct enzyme inhibitor and a gene expression modulator depends on the specific therapeutic goals. Direct inhibitors like Celecoxib provide rapid and targeted reduction of prostaglandin synthesis. In contrast, compounds like Bakkenolide B may offer a more sustained and potentially safer anti-inflammatory profile by modulating the underlying cellular signaling pathways. Further research is warranted to fully elucidate the therapeutic potential and long-term effects of Bakkenolide B and similar natural compounds that act as upstream regulators of inflammation.

References

Safety Operating Guide

Prudent Procedures for the Disposal of Bakkenolide Db

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Bakkenolide Db was not located. As this compound belongs to the class of sesquiterpene lactones, which are often biologically active and may exhibit cytotoxic properties, it must be handled with care and disposed of as hazardous cytotoxic waste.[1][2][3] The following guidelines are based on general procedures for cytotoxic compounds. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.

Proper management and disposal of cytotoxic waste are essential to protect laboratory personnel and the environment from exposure to these hazardous substances.[4] All materials that have come into contact with this compound should be considered contaminated and handled as hazardous waste.[4]

Key Experimental Protocols

Decontamination of Work Surfaces:

  • Preparation: Before starting the decontamination process, ensure all required Personal Protective Equipment (PPE) is worn.

  • Initial Cleaning: Moisten a sterile, low-lint wipe with a detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, moving from the cleanest area to the most contaminated. Dispose of the wipe in the designated hazardous waste container.[4]

  • Rinsing: Using a new wipe, rinse the surface with sterile water to remove any remaining detergent, using the same unidirectional technique. Dispose of the wipe.[4]

  • Final Disinfection: Use a new wipe with 70% isopropyl alcohol to wipe down the surface. Allow the surface to air dry completely.[4]

Spill Management:

  • Small Spills (less than 5 mL or 5 g):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE (double gloves, gown, eye protection).

    • Cover the spill with absorbent pads.

    • Carefully clean the area with a detergent solution and then decontaminate with 70% isopropyl alcohol.

    • All cleanup materials must be disposed of as cytotoxic waste.[5]

  • Large Spills (more than 5 mL or 5 g):

    • Evacuate the area immediately.

    • Contact your institution's EHS department for emergency response.

    • Prevent others from entering the contaminated area.[5]

Data Presentation

As no specific SDS for this compound was found, the following table outlines the crucial data points researchers should seek from a compound-specific SDS before handling and disposal. General information for sesquiterpene lactones is included for context.

ParameterInformation to Obtain from SDSGeneral Information for Sesquiterpene Lactones
Physical State Solid, Liquid, or GasTypically solids (crystalline or amorphous).
Solubility Water, Organic SolventsOften soluble in polar organic solvents like ethanol, methanol, and acetone.[6]
Toxicity Data (e.g., LD50) Oral, Dermal, Inhalation toxicity valuesMany exhibit a wide range of biological activities and can be toxic.[1][3]
Stability/Reactivity Conditions to avoid, Incompatible materialsCan be thermolabile and sensitive to acidic and basic conditions.[2]
Hazard Class GHS Hazard Categories (e.g., Cytotoxic)Often classified as cytotoxic or hazardous substances.[5]

Step-by-Step Disposal Procedures

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound and its associated waste.[7]

  • Minimum PPE includes:

    • A disposable gown.

    • Two pairs of chemotherapy-rated gloves.

    • Safety goggles or a face shield.[8]

2. Waste Segregation and Containment:

  • All waste contaminated with this compound must be segregated at the point of generation.[4]

  • Solid Waste: This includes contaminated gloves, gowns, bench paper, vials, and any labware.

    • Place in a rigid, leak-proof, and puncture-resistant container.[5][7]

    • The container should be clearly labeled with a cytotoxic warning symbol.[7] Commonly used containers are yellow or red with a purple lid.[5][9]

  • Liquid Waste: This includes unused solutions or rinsates.

    • Collect in a dedicated, leak-proof, and shatter-resistant container.

    • Do not dispose of liquid cytotoxic waste down the drain.[4][10]

    • Label the container clearly as "Cytotoxic Waste" and list the chemical constituents.

  • Sharps Waste: Needles, scalpels, or other contaminated sharps.

    • Dispose of immediately in a designated cytotoxic sharps container.[5] These are typically purple-lidded or red.[9]

3. Container Management and Storage:

  • Keep all waste containers sealed when not in use.

  • Do not overfill containers; seal them when they are approximately three-quarters full.[4]

  • Store sealed waste containers in a secure, designated area with limited access and proper ventilation, preferably under negative pressure.[7][9]

4. Final Disposal:

  • Follow your institution's specific procedures for hazardous waste pickup.

  • Properly document the waste as required by your EHS department.[4]

  • The primary method for the final disposal of cytotoxic waste is high-temperature incineration (up to 1200 °C) to ensure complete destruction of the hazardous compounds.[9]

Mandatory Visualization

cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Containerization cluster_3 Storage & Disposal Generate This compound Waste (Solid, Liquid, Sharps) Segregate Segregate at Source Generate->Segregate Solid Contaminated Solids (Gloves, Vials, PPE) Segregate->Solid Liquid Liquid Waste (Solutions, Rinsate) Segregate->Liquid Sharps Contaminated Sharps (Needles, Blades) Segregate->Sharps Solid_Container Labelled, Leak-Proof Cytotoxic Solids Bin (e.g., Yellow/Red) Solid->Solid_Container Liquid_Container Labelled, Leak-Proof Cytotoxic Liquid Container Liquid->Liquid_Container Sharps_Container Puncture-Resistant Cytotoxic Sharps Container (e.g., Purple-Lidded) Sharps->Sharps_Container Storage Secure Designated Storage Area Solid_Container->Storage Liquid_Container->Storage Sharps_Container->Storage Pickup Schedule EHS Pickup Storage->Pickup Incineration High-Temperature Incineration Pickup->Incineration

Caption: Workflow for the segregation and disposal of this compound waste.

References

Personal protective equipment for handling Bakkenolide Db

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Bakkenolide Db in a laboratory setting. The following procedures are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals.

Hazard Assessment

  • Skin and Eye Irritation: Direct contact can cause irritation.

  • Allergic Contact Dermatitis (Skin Sensitization): Repeated exposure may lead to an allergic skin reaction.[1]

  • Potential for Genotoxicity and Neurotoxicity: Some sesquiterpenoid lactones have shown potential for these effects.[1]

Due to these potential hazards, strict adherence to the following safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound. The following table outlines the required PPE for handling this compound.

Body PartRequired PPESpecifications and Rationale
Hands Double-gloved Nitrile GlovesProvides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears.[1]
Eyes/Face Safety Glasses with Side-shields or GogglesProtects eyes from splashes or airborne particles of the compound.[1][2][3]
Body Fully-buttoned Laboratory CoatProtects skin and personal clothing from contamination.[1]
Respiratory N95 Respirator or higher (if handling powder)Recommended when handling the solid form to prevent inhalation of airborne particles. Primary engineering control is to work in a certified chemical fume hood.[1]

Operational Plan for Handling this compound

A systematic approach from receipt to disposal is critical for safety.

3.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a well-ventilated, cool, and dry area, away from incompatible materials.

  • The storage container must be clearly labeled with the compound name and appropriate hazard warnings.[1]

3.2. Preparation and Handling:

  • All work with this compound, especially in its solid (powder) form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use dedicated spatulas and weighing boats for handling the solid.

  • If preparing solutions, add the solvent to the solid slowly to prevent splashing.[1]

3.3. Spill and Emergency Procedures:

  • Small Spills (Solid): Gently sweep up the material, avoiding dust generation. Place it in a sealed container for disposal.

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) office.

  • Personal Contamination:

    • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

  • All waste materials contaminated with this compound, including empty containers, used gloves, weighing boats, and spill cleanup materials, are considered hazardous waste.

  • Place all contaminated disposables in a designated, sealed hazardous waste bag or container.[1]

  • All hazardous waste must be disposed of through your institution's official hazardous waste management program.[1] Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow Visualization

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

A Preparation (Don PPE, Prepare Fume Hood) C Handling & Weighing (In Fume Hood, Use Designated Tools) A->C B Receiving & Storage (Inspect, Label, Store Properly) B->A D Experimentation (Add Solvents Slowly, Avoid Splashes) C->D E Decontamination (Clean Workspace, Tools) D->E G Spill or Exposure Event D->G F Waste Disposal (Segregate Hazardous Waste) E->F I End of Process (Doff PPE, Wash Hands) F->I H Follow Emergency Procedures G->H IMMEDIATE ACTION H->E

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.